Asterone
Description
Structure
3D Structure
Propriétés
Numéro CAS |
37717-02-5 |
|---|---|
Formule moléculaire |
C21H32O3 |
Poids moléculaire |
332.5 g/mol |
Nom IUPAC |
1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1 |
Clé InChI |
KFNFTGFTYYZZRD-VYXAABIESA-N |
SMILES |
CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C |
Synonymes |
asterone |
Origine du produit |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Asterone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asterone, a marine-derived steroid, is the aglycone component of a broader class of compounds known as asterosaponins, which are prevalent in starfish. While direct and extensive research on the specific mechanism of action of this compound is limited, this technical guide synthesizes the available data on closely related asterosaponins to propose a putative mechanism of action. Evidence suggests that the cytotoxic effects of these parent compounds are primarily mediated through the induction of apoptosis via multiple signaling pathways. This document provides a comprehensive overview of the potential molecular targets, signaling cascades, and cellular processes modulated by this compound, supported by quantitative data from related compounds, detailed experimental protocols, and visual representations of the key pathways.
Introduction to this compound
This compound, chemically known as 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, is a natural steroid and the sapogenin core of asterosaponins. These compounds are predominantly found in various species of starfish. The basic structure of this compound consists of a pregnane (B1235032) skeleton, which is a C21 steroid framework.
While this compound itself has not been the subject of extensive mechanistic studies, the biological activities of its parent glycosides, the asterosaponins, have been investigated. These studies provide a foundation for understanding the potential pharmacological effects of this compound. The primary biological activity observed for related asterosaponins is cytotoxicity against various cancer cell lines, which appears to be mediated by the induction of programmed cell death, or apoptosis.
Cytotoxic Activity of Related Asterosaponins
Several studies have demonstrated the potent cytotoxic effects of asterosaponins against a range of human cancer cell lines. This activity is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) values for some representative asterosaponins are summarized in the table below. It is important to note that these values are for the glycosylated forms, and the activity of the aglycone, this compound, may differ.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| Asterosaponin 1 | U87MG | Human glioblastoma | 4.3 | |
| Astrosterioside D | HL-60 | Promyelocytic leukemia | ~5 µM | |
| Astrosterioside D | PC-3 | Prostate cancer | ~5 µM | |
| Astrosterioside D | SNU-C5 | Colorectal cancer | ~5 µM | |
| Various Asterosaponins | K-562 | Chronic myelogenous leukemia | Moderate | |
| Various Asterosaponins | BEL-7402 | Hepatocellular carcinoma | Moderate |
Putative Mechanism of Action of this compound
Based on the research conducted on related asterosaponins, the mechanism of action of this compound is likely centered on the induction of apoptosis through the modulation of key signaling pathways. The proposed mechanisms are detailed below.
Induction of Apoptosis via the Intrinsic Pathway
Studies on asterosaponins suggest a primary role for the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is initiated by cellular stress and culminates in the activation of caspases, the executioners of apoptosis.
-
Modulation of Bcl-2 Family Proteins: Research on Asterosaponin 1 has shown that it can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Disruption and Cytochrome c Release: The increased mitochondrial permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 then activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.
Induction of Endoplasmic Reticulum (ER) Stress-Associated Apoptosis
Another potential mechanism, as suggested by studies on Asterosaponin 1, is the induction of apoptosis through endoplasmic reticulum (ER) stress.
-
ER Stress Induction: Asterosaponin 1 has been shown to increase the expression of ER molecular chaperones such as GRP78 and GRP94, which are markers of ER stress.
-
Activation of ER Stress Sensors: This leads to the activation of ER-resident stress sensors, which in turn trigger downstream signaling cascades.
-
Activation of Pro-Apoptotic Factors: Key molecules involved in ER stress-induced apoptosis, such as CHOP, caspase-4, and JNK, are subsequently activated, leading to cell death.
The Discovery and Isolation of Asterone from Marine Starfish: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asterone, a pregnane-class steroid, is a significant natural product derived from the hydrolysis of asterosaponins, a group of steroidal glycosides abundant in various species of starfish (Asteroidea). This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound from its marine sources. It details the experimental protocols for extraction of the parent saponins (B1172615) and their subsequent hydrolysis to yield the aglycone, this compound. Quantitative data on the yield of this compound from different starfish species and under varying conditions are summarized. Furthermore, this guide explores the known biological activities of this compound and, where information is available, the signaling pathways it modulates, offering insights for future research and drug development endeavors.
Introduction
Marine invertebrates are a prolific source of novel bioactive compounds with potential therapeutic applications. Among these, starfish have been identified as a rich reservoir of steroidal glycosides known as asterosaponins. The hydrolysis of these complex saponins yields a variety of steroidal aglycones, with this compound being a prominent example. First identified in the hydrolysates of saponins from the common starfish, Asterias vulgaris, this compound has since been isolated from various other starfish species. Its unique steroidal structure has prompted investigations into its biological activities, revealing potential for further development. This guide serves as a technical resource for researchers interested in the isolation and study of this marine-derived steroid.
Marine Sources and Quantitative Yield of this compound
This compound is not found in its free form in marine organisms but is rather a product of the breakdown of asterosaponins. The primary sources of these precursor compounds are starfish of the genus Asterias. The yield of this compound is dependent on the species of starfish, the geographical location of collection, and the season.
Table 1: Quantitative Yield of this compound from Marine Sources
| Marine Source Species | Collection Location | Season | Yield of this compound from Isolated Saponin (B1150181) (μg/g of live starfish) | Reference |
| Asterias vulgaris | Nova Scotia, Canada | Winter/Spring | Highest | [1] |
| Asterias vulgaris | Nova Scotia, Canada | July (Post-spawning) | Lowest | [1] |
| Asterias vulgaris | Fergusons Cove, NS | Late Spring | ~372 ± 49.3 | [2] |
| Asterias vulgaris | Sober Island, NS | Late Spring | ~295 ± 34.3 | [2] |
Note: The yields presented are for the aglycone obtained after hydrolysis of the crude saponin extract.
Experimental Protocols
The isolation of this compound is a multi-step process that begins with the collection and extraction of the crude saponin mixture from the starfish, followed by hydrolysis to cleave the sugar moieties, and finally, the purification of the resulting this compound.
Extraction of Crude Saponins from Starfish
A common method for the extraction of crude saponins from starfish tissue involves solvent extraction.
Protocol 1: Methanol-Ethanol Extraction
-
Sample Preparation: Collect fresh starfish specimens. The entire animal is typically used. Clean the specimens to remove any foreign material.
-
Homogenization: Homogenize the fresh or frozen starfish tissue with methanol (B129727).
-
Solvent Extraction:
-
Soak the homogenized tissue in methanol for an extended period (e.g., 5 days).
-
Filter the extract through Whatman No. 1 filter paper.
-
Subsequently, perform sequential extractions of the residue with 90% and 60% ethanol, each for 5 days.
-
-
Solvent Evaporation: Combine the methanolic and ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Drying: Dry the resulting crude extract in a vacuum desiccator to obtain the crude saponin mixture.
Acid Hydrolysis of Saponins to Yield this compound
To isolate the steroidal aglycone, this compound, the glycosidic bonds of the parent saponins must be cleaved. Acid hydrolysis is the standard method for this process. This reaction results in the cleavage of the C(20)-C(22) bond in the common asterosaponin aglycone, thornasterol A, through a retro-aldol reaction to yield the pregnane (B1235032) derivative, this compound[3].
Protocol 2: Acid Hydrolysis of Crude Saponin Extract
-
Dissolution: Dissolve the crude saponin extract in an aqueous acidic solution. A common choice is 2N hydrochloric acid (HCl).
-
Hydrolysis Reaction: Heat the acidic solution at a controlled temperature (e.g., 100°C) for a specific duration (e.g., 2-4 hours) to ensure complete hydrolysis of the glycosidic linkages.
-
Extraction of Aglycones:
-
After cooling, neutralize the reaction mixture.
-
Extract the liberated aglycones, which are now water-insoluble, using an organic solvent such as chloroform (B151607) or diethyl ether.
-
-
Washing and Drying: Wash the organic extract with water to remove any remaining acid and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Evaporate the organic solvent to obtain a crude mixture of the steroidal aglycones, including this compound.
Purification of this compound
The crude aglycone mixture obtained after hydrolysis contains this compound along with other steroidal compounds. Chromatographic techniques are employed for the purification of this compound.
Protocol 3: Chromatographic Purification
-
Column Chromatography:
-
Subject the crude aglycone mixture to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the this compound-rich fractions to reversed-phase HPLC.
-
Use a suitable column (e.g., C18) and a mobile phase, such as a methanol-water or acetonitrile-water gradient, to achieve high purity.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Structural Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
The biological activities of the parent asterosaponins have been more extensively studied than those of the isolated aglycone, this compound. Asterosaponins are known to exhibit a range of activities, including cytotoxic, hemolytic, and antimicrobial effects[4][5].
Cytotoxic Activity
While specific studies on the cytotoxic effects of purified this compound are limited, the general cytotoxicity of asterosaponin extracts suggests that their aglycones may contribute to this activity. Further research is required to determine the specific cytotoxic profile and potency of this compound against various cancer cell lines.
Signaling Pathways
Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways modulated by this compound. While the broader class of steroids is known to influence a multitude of signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation, survival, and apoptosis, direct evidence for the interaction of this compound with these pathways is not yet available.
Given that many steroids exert their effects by binding to nuclear receptors and modulating gene expression, it is plausible that this compound may act through a similar mechanism. However, without experimental data, any proposed signaling pathway for this compound remains speculative.
Workflow for Investigating this compound's Biological Activity and Signaling Pathways
To address the current knowledge gap, a systematic investigation into the biological effects of this compound is necessary. The following workflow outlines a potential research approach:
Caption: Proposed experimental workflow for the isolation of this compound and subsequent investigation of its biological activity and underlying signaling pathways.
Conclusion and Future Directions
This compound represents a promising marine-derived natural product with a unique steroidal scaffold. This guide has provided a detailed overview of the methods for its discovery and isolation from starfish. While preliminary studies on the parent asterosaponins suggest potential biological activities, a thorough investigation into the pharmacological properties of purified this compound is warranted.
Future research should focus on:
-
Standardization of Isolation Protocols: Developing optimized and standardized protocols for the isolation of this compound to ensure reproducibility and higher yields.
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other biological activities of purified this compound in a wide range of in vitro and in vivo models.
-
Elucidation of Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action. This is a critical step for any potential therapeutic development.
By addressing these research gaps, the full potential of this compound as a lead compound for the development of new therapeutic agents can be realized.
References
- 1. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological activities of steroid glycosides from starfish - PubMed [pubmed.ncbi.nlm.nih.gov]
The Asterone Biosynthesis Pathway in Asterias rubens: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the Asterone biosynthesis pathway in the common starfish, Asterias rubens. Asterones are the steroidal aglycone cores of asterosaponins, a class of marine natural products with significant biological activities and potential for therapeutic applications. This document synthesizes the available literature to propose a putative biosynthetic pathway, details the key enzymatic transformations, and provides generalized experimental protocols for the investigation of this pathway. Due to the nascent stage of research in this specific area, this guide also highlights the existing knowledge gaps and presents data tables as templates for future quantitative studies. The included diagrams, generated using Graphviz, visually articulate the proposed metabolic route and a general experimental workflow for its elucidation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in marine biotechnology, natural product chemistry, and steroid biochemistry.
Introduction
The marine environment is a rich repository of unique and biologically active secondary metabolites. Among these, the steroidal saponins (B1172615) from starfish, known as asterosaponins, have garnered considerable attention for their diverse pharmacological properties, including cytotoxic, anti-inflammatory, and neuritogenic activities. The biological effects of asterosaponins are largely attributed to their aglycone moieties, collectively referred to as Asterones.
In the common starfish, Asterias rubens, this compound serves as the foundational structure for a variety of saponins. Understanding the biosynthetic pathway of this compound is crucial for several reasons. Firstly, it can provide insights into the unique enzymatic machinery that has evolved in marine invertebrates for steroid modification. Secondly, elucidating this pathway could enable the biotechnological production of this compound and its derivatives for drug development purposes, overcoming the limitations of isolation from natural sources.
This guide aims to provide a detailed technical overview of the this compound biosynthesis pathway in Asterias rubens, based on the current body of scientific literature. It covers the proposed metabolic transformations from cholesterol, the known and hypothesized enzymatic players, and the experimental methodologies required for further investigation.
Proposed this compound Biosynthesis Pathway
The biosynthesis of this compound in Asterias rubens is believed to commence from cholesterol, which can be either synthesized de novo from mevalonic acid or acquired from the diet[1][2][3]. The pathway involves a series of modifications to the sterol nucleus to yield the characteristic Δ9(11)-3β,6α-dihydroxy steroid structure of this compound. While the complete pathway has not been fully elucidated, a putative sequence of reactions can be proposed based on identified intermediates and known steroid biochemistry.
The initial steps involve the conversion of cholesterol to 5α-cholest-7-en-3β-ol, a key and abundant sterol in Asterias rubens[1][2]. Subsequent modifications are hypothesized to include desaturation and hydroxylation steps to form the final this compound aglycone.
Key Enzymatic Steps:
-
Conversion of Cholesterol to 5α-Cholestan-3β-ol: Dietary cholesterol is first converted to 5α-cholestan-3β-ol. This transformation likely involves a 3-oxo steroid intermediate[4].
-
Formation of 5α-Cholest-7-en-3β-ol: 5α-cholestan-3β-ol is then desaturated to form 5α-cholest-7-en-3β-ol, a major sterol in A. rubens[4].
-
Δ9(11)-Desaturation (Hypothetical): A crucial step in the formation of the this compound core is the introduction of a double bond between carbons 9 and 11. This is proposed to be catalyzed by a specific steroid Δ9-desaturase . The existence and characterization of this enzyme in A. rubens are yet to be confirmed.
-
6α-Hydroxylation (Hypothetical): The introduction of a hydroxyl group at the 6α position is another key modification. This reaction is likely catalyzed by a steroid 6α-hydroxylase , presumably a cytochrome P450 monooxygenase. This enzyme also remains to be identified and characterized in this species.
-
Role of 3β-Hydroxysteroid Dehydrogenase (3β-HSD): The presence of 3β-HSD has been confirmed in Asterias rubens[5]. This enzyme is known to catalyze the conversion of 3β-hydroxy-Δ5-steroids to 3-keto-Δ4-steroids. Its precise role and timing of action in the this compound pathway require further investigation. It may be involved in the initial processing of dietary Δ5-sterols or in modifying the steroid nucleus at an intermediate stage.
The final this compound aglycone can then be further modified, for instance by sulfation at the 3β-hydroxyl group and glycosylation at the 6α-hydroxyl group, to form the diverse array of asterosaponins found in Asterias rubens.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Asterone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asterone, a naturally occurring steroid and a key aglycone of asterosaponins found in starfish, presents a promising scaffold for drug discovery and development. Its unique chemical structure, characterized by a pregnane (B1235032) skeleton with specific hydroxyl and ketone functionalities, imparts distinct physical and chemical properties that are crucial for its biological activity. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, details on its isolation, and discusses its potential biological significance with a focus on cytotoxic and anti-inflammatory activities. This document aims to serve as a foundational resource for researchers engaged in the study and application of this marine-derived steroid.
Chemical Identity and Structure
This compound, systematically named 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone, is a C21 steroid. Its structure is based on a pregnane nucleus, featuring key functional groups that influence its chemical behavior and biological interactions.
Key Structural Features:
-
Pregnane Skeleton: A C21 steroid framework.
-
Hydroxyl Groups: Located at the 3β and 6α positions, increasing the molecule's polarity.
-
Unsaturation: A double bond is present between carbons 9 and 11.
-
Ketone Group: A ketone functional group is situated at the C-20 position.
These structural attributes are critical in defining its interactions with biological targets.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented in the tables below. It is important to note that some physical properties, such as melting point and solubility, are not yet fully experimentally determined and reported in publicly accessible databases.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | PubChem[1] |
| Molecular Weight | 332.48 g/mol | PubChem[1] |
| Boiling Point | 481.2 °C at 760 mmHg | LookChem |
| Density | 1.15 g/cm³ | LookChem |
| Refractive Index | 1.565 | LookChem |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Table 2: Chemical and Spectroscopic Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | PubChem[1] |
| CAS Number | 37717-02-5 | PubChem[1] |
| SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C--INVALID-LINK--O)C)O)C | PubChem[1] |
| InChI | InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1 | PubChem[1] |
| InChIKey | KFNFTGFTYYZZRD-VYXAABIESA-N | PubChem[1] |
| Predicted pKa | 14.0 ± 0.70 | LookChem |
Experimental Data and Protocols
Detailed experimental data for this compound, particularly high-resolution spectroscopic data, is not widely available in the public domain. However, a database entry for a synonym of this compound, "Pregn-9(11)-en-20-one, 3,6-dihydroxy-, (3.beta.,5.alpha.,6.alpha.)-", indicates the availability of mass spectrometry data, which is crucial for its structural confirmation.
Mass Spectrometry
Mass spectrometry data for a compound synonymous with this compound is available on SpectraBase, which can be accessed for detailed fragmentation patterns. This data is essential for confirming the molecular weight and elucidating the structure of isolated or synthesized this compound.
Isolation Protocol from Starfish
This compound is naturally present in starfish as the aglycone component of asterosaponins. A general procedure for its isolation involves the following steps:
-
Extraction: The starfish tissue is homogenized and extracted with a polar solvent, typically methanol (B129727) or ethanol, to isolate the crude saponin (B1150181) mixture.
-
Hydrolysis: The crude extract undergoes acid hydrolysis to cleave the glycosidic bonds of the asterosaponins, releasing the aglycone, this compound.
-
Purification: The resulting mixture is then subjected to chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to purify this compound from other hydrolysis products.
Biological Activity and Potential Therapeutic Relevance
While specific studies on the biological activities of isolated this compound are limited, its role as the aglycone of asterosaponins provides strong indications of its potential pharmacological effects. Asterosaponins and other starfish-derived steroids have been reported to exhibit a range of biological activities.
Cytotoxic and Anti-cancer Activity
Many steroid glycosides from starfish have demonstrated cytotoxic effects against various cancer cell lines. This activity is often attributed to the steroidal aglycone. Therefore, this compound is a strong candidate for possessing intrinsic cytotoxic properties that could be explored for the development of novel anti-cancer agents.
Anti-inflammatory Activity
Extracts of asterosaponins have been shown to possess anti-inflammatory properties. This suggests that this compound may contribute to these effects, potentially through the modulation of inflammatory pathways such as the NF-κB or MAPK signaling cascades. Further research is required to elucidate the specific mechanisms.
Hemolytic Activity
A characteristic feature of saponins (B1172615) is their ability to cause hemolysis. This activity is also linked to the aglycone structure. While this property can be a limitation for systemic drug delivery, it also points to the potential of this compound to interact with and disrupt cell membranes, a mechanism that could be harnessed for certain therapeutic applications.
Signaling Pathways of Related Steroids
The precise signaling pathways modulated by this compound have not been definitively elucidated. However, as a steroid, it is plausible that its mechanism of action could involve pathways common to other steroid hormones.
Future Directions
The study of this compound is an emerging field with significant potential. Key areas for future research include:
-
Complete Physicochemical Characterization: Experimental determination of melting point, solubility in various solvents, and comprehensive spectroscopic analysis (¹H-NMR, ¹³C-NMR, IR, UV-Vis) is essential.
-
Elucidation of Biological Mechanisms: In-depth studies are needed to identify the specific molecular targets and signaling pathways affected by this compound.
-
Pharmacological Evaluation: Systematic evaluation of the cytotoxic, anti-inflammatory, and other potential therapeutic activities of pure this compound is warranted.
-
Synthetic Methodologies: The development of efficient and scalable synthetic routes to this compound and its analogs will be crucial for advancing its research and potential therapeutic applications.
Conclusion
This compound represents a valuable natural product with significant potential for scientific research and drug development. This technical guide consolidates the current knowledge of its physical and chemical properties and highlights the promising avenues for future investigation into its biological activities. As research progresses, a more complete understanding of this fascinating marine steroid will undoubtedly emerge, paving the way for novel therapeutic innovations.
References
Spectroscopic and Biological Insights into Asterone: A Technical Guide for Researchers
Introduction: Asterone, a naturally occurring steroid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into the experimental protocols for the characterization of this compound and explores the signaling pathways potentially modulated by related asterosaponins, offering valuable insights for researchers, scientists, and drug development professionals.
Spectroscopic Data of this compound
Precise and complete experimentally determined ¹H NMR, ¹³C NMR, and IR spectral data for this compound (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one) remains elusive in readily available public databases and literature. However, its mass spectrum is available, and data for closely related analogs provide valuable reference points. This compound is often cited as an artifact generated from the acid hydrolysis of the asterosaponin Thornasterol A. Its structure has been confirmed through synthesis, and the characterization data would be detailed in the primary synthetic literature.
Mass Spectrometry
The mass spectrum of this compound is available for viewing on the SpectraBase database under its systematic name, Pregn-9(11)-en-20-one, 3,6-dihydroxy-, (3.beta.,5.alpha.,6.alpha.)-. Access to the full spectral data requires a user account. The molecular formula of this compound is C₂₁H₃₂O₃, corresponding to a molecular weight of 332.5 g/mol .
| Spectroscopic Technique | Data Summary |
| Mass Spectrometry (MS) | Molecular Formula: C₂₁H₃₂O₃Molecular Weight: 332.5 g/mol Full spectrum available on SpectraBase (account required). |
| ¹H NMR | Specific experimental data for this compound is not readily available in the searched literature. |
| ¹³C NMR | Specific experimental data for this compound is not readily available in the searched literature. |
| Infrared (IR) Spectroscopy | Specific experimental data for this compound is not readily available in the searched literature. |
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound are not explicitly available. However, based on standard laboratory practices for the analysis of steroid compounds, the following methodologies can be considered typical.
General NMR Spectroscopy Protocol
Sample Preparation: A sample of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 300-600 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Spectra are acquired on the same instrument, operating at a corresponding frequency (e.g., 75-150 MHz). Proton-decoupled spectra are usually obtained to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
General Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or the empty ATR crystal is first collected and subtracted from the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
General Mass Spectrometry Protocol
Sample Introduction and Ionization: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is vaporized and ionized, commonly by electron impact (EI). For LC-MS, electrospray ionization (ESI) is a common technique.
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.
Biological Activities and Signaling Pathways of Related Asterosaponins
While specific biological activities and signaling pathways for this compound are not extensively documented, the broader class of asterosaponins, from which this compound can be derived, exhibits a range of biological effects, including cytotoxic, hemolytic, antibacterial, and anti-inflammatory properties.[1][2]
Anti-inflammatory Activity and NF-κB Signaling
Some asterosaponins have been shown to exert anti-inflammatory effects by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] This pathway is a central regulator of inflammation. The mechanism is believed to involve the inhibition of the phosphorylation and subsequent degradation of IκB (inhibitor of kappa B). This action prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3]
References
A Technical Guide to the Biological Activity Screening of Aster-Derived Compounds and Marine Pregnane Steroids
Introduction
The term "Asterone" is not consistently defined in scientific literature and can be associated with two distinct classes of natural products: compounds derived from plants of the Aster genus (family Asteraceae) and pregnane-type steroids isolated from marine organisms. This guide provides an in-depth overview of the biological activity screening for both of these compound classes, targeting researchers, scientists, and drug development professionals. It covers detailed experimental protocols, quantitative biological data, and the signaling pathways implicated in their mechanisms of action.
Part 1: Biological Activity Screening of Compounds from Aster Species (Asteraceae)
Extracts and isolated compounds from various Aster species have demonstrated a range of biological activities, most notably anti-inflammatory and antioxidant effects. The screening of these compounds involves a variety of in vitro assays to determine their efficacy and mechanism of action.
Experimental Protocols
a) Inhibition of Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the ability of a test compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Protocol:
-
Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Determine the NO concentration in the supernatant using the Griess reagent assay. Mix equal volumes of supernatant and Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.[1][2]
-
b) Measurement of Pro-inflammatory Cytokine Production
-
Objective: To quantify the inhibitory effect of a test compound on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).
-
Cell Line: RAW 264.7 macrophages.
-
Protocol:
-
Follow steps 1-3 of the NO inhibition assay.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Determine the percentage of cytokine inhibition compared to the LPS-stimulated control.[1]
-
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To evaluate the free radical scavenging activity of a test compound.
-
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
Mix the test compound solution with a methanolic solution of DPPH.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Ascorbic acid is typically used as a positive control.
-
Calculate the percentage of radical scavenging activity.[2][3]
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Objective: To measure the antioxidant capacity of a test compound.
-
Protocol:
-
Generate the ABTS radical cation by reacting ABTS solution with potassium persulfate.
-
Incubate the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Mix the test compound at various concentrations with the diluted ABTS radical solution.
-
After a 6-minute incubation, measure the absorbance at 734 nm.
-
Trolox is commonly used as a standard.
-
Calculate the percentage of ABTS radical scavenging activity.[2][3]
-
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess the cytotoxic effect of a test compound on cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[4]
-
Quantitative Data
The biological activities of extracts from Aster species are often reported as IC50 values, which represent the concentration of the extract required to inhibit a particular biological process by 50%.
| Plant Species | Assay | Cell Line | IC50 Value (µg/mL) |
| Echinops gracilis | Protein Denaturation Inhibition | - | 125.54 |
| Tanacetum vulgare | Cytotoxicity (MTS) | IPEC-1 | >125 |
| Achillea millefolium | Cytotoxicity (MTS) | IPEC-1 | >125 |
Note: Data for specific, purified "Asterones" from Asteraceae are limited in the reviewed literature. The presented data is for plant extracts.
Signaling Pathways
Extracts from Aster species have been shown to exert their anti-inflammatory effects by modulating key signaling pathways.
a) NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Compounds from Aster incisus have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of p65, thereby downregulating the expression of inflammatory mediators.[1]
b) MAPK and Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and Akt signaling pathways are also involved in the inflammatory response. Aster incisus extract has been observed to inhibit the phosphorylation of key proteins in these pathways, including ERK1/2, JNK, and Akt, further contributing to its anti-inflammatory effects.[1]
Part 2: Biological Activity Screening of Marine Pregnane (B1235032) Steroids
Pregnane-type steroids isolated from marine organisms, such as sponges and corals, have shown potent cytotoxic and anti-inflammatory activities.
Experimental Protocols
a) Sulforhodamine B (SRB) Assay
-
Objective: To measure drug-induced cytotoxicity based on the measurement of cellular protein content.
-
Cell Lines: A panel of human cancer cell lines (e.g., KB, MCF-7, Bel-7402).
-
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of the pregnane steroid for 48 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB solution.
-
Wash with acetic acid to remove unbound dye.
-
Solubilize the protein-bound dye with Tris base solution.
-
Measure the absorbance at 515 nm.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.[5]
-
b) MTT Assay
-
The MTT assay, as described in Part 1, is also commonly used to assess the cytotoxicity of marine pregnane steroids.[6]
a) Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays
-
Objective: To determine the inhibitory activity of pregnane steroids against the pro-inflammatory enzymes COX-1, COX-2, and 5-LOX.
-
Protocol:
-
Use commercially available enzyme inhibition assay kits for COX-1, COX-2, and 5-LOX.
-
Incubate the respective enzyme with the test compound at various concentrations.
-
Add the substrate (e.g., arachidonic acid) to initiate the enzymatic reaction.
-
Measure the product formation according to the kit's instructions (often via colorimetric or fluorometric detection).
-
Calculate the percentage of enzyme inhibition and determine the IC50 values.[7]
-
Quantitative Data
The cytotoxic activity of marine pregnane steroids is well-documented with specific IC50 values against various cancer cell lines.
| Compound | Source Organism | Cancer Cell Line | IC50 (µM) |
| 18-acetoxypregna-1,4,20-trien-3-one | Carijoa riisei | KB | 22.29 ± 1.47 |
| 15β-acetoxypregna-1,4,20-trien-3-one | Carijoa riisei | KB | 93.62 ± 7.32 |
| 20R-acetoxypregna-1,4-dien-3-one | Carijoa riisei | KB | 71.38 ± 5.45 |
| 15β-hydroxypregna-1,4,20-trien-3-one | Carijoa sp. | Bel-7402 | 9.33 |
| 18-acetoxypregna-1,4,20-trien-3-one | Carijoa sp. | Bel-7402 | 11.02 |
| Pachylenone A | Aglaia pachyphylla | MCF-7 | 768.73 |
| Aglaiasterol B | Aglaia pachyphylla | MCF-7 | 228 |
Signaling Pathways
While the exact signaling pathways for many marine pregnane steroids are still under investigation, their anti-inflammatory effects are often attributed to the inhibition of key enzymes in the arachidonic acid cascade.
a) Arachidonic Acid Cascade Inhibition
Arachidonic acid is metabolized by cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. Certain marine pregnane steroids act as dual inhibitors of COX-2 and 5-LOX, thereby reducing the production of these inflammatory molecules.[7]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the biological activity screening of natural product extracts.
The biological screening of compounds associated with the term "this compound" encompasses a diverse range of activities and molecular targets, reflecting the two primary sources from which these compounds are derived. Compounds from Aster species in the Asteraceae family are promising candidates for anti-inflammatory and antioxidant therapies, primarily through the modulation of the NF-κB, MAPK, and Akt signaling pathways. In parallel, pregnane steroids from marine organisms exhibit significant cytotoxic and anti-inflammatory potential, with mechanisms often involving the inhibition of key enzymes in the arachidonic acid cascade. This guide provides a foundational framework for researchers to design and execute comprehensive screening programs for these and other novel natural products. Further research is warranted to isolate and characterize specific bioactive "Asterones" from the Asteraceae family and to further elucidate the mechanisms of action for marine-derived pregnane steroids.
References
- 1. Anti-Inflammatory Effects of Aster incisus through the Inhibition of NF- κ B, MAPK, and Akt Pathways in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and Anti-oxidant Activities of Aster Scaber Ethanol Extract -Biomedical Science Letters | 학회 [koreascience.kr]
- 3. Anti-inflammatory and Anti-oxidant Activities of Aster Scaber Ethanol Extract [bslonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Pregnane steroids from the Vietnamese octocoral Carijoa riisei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioactive Pregnane Steroids from a South China Sea Gorgonian Carijoa sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory pregnane-type steroid derivatives clathroids A-B from the marine Microcionidae sponge Clathria (Thalysias) vulpina: Prospective duel inhibitors of pro-inflammatory cyclooxygenase-2 and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Abundance and Distribution of Asterone and Related Asterosaponins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"Asterone" is a term that has been used to describe a steroidal aglycone, which is a core component of a broader class of compounds known as asterosaponins.[1] These saponins (B1172615) are characteristically found in starfish (class Asteroidea) and are a significant focus of marine natural product research due to their diverse and potent biological activities.[2][3][4][5] This technical guide provides a comprehensive overview of the natural abundance and distribution of asterosaponins, detailing the methodologies for their study and illustrating their known mechanisms of action. Asterosaponins are steroid oligoglycosides that typically feature a Δ9(11)-3β,6α-dihydroxysteroid aglycone with a sulfate (B86663) group at C-3 and an oligosaccharide chain attached at C-6.[3][6] Their structural diversity is vast, with over 160 known asterosaponins and related metabolites.[2]
Natural Abundance and Distribution
Asterosaponins are widely distributed throughout the tissues of starfish, although their concentrations can vary significantly depending on the species, geographical location, season, and specific body part.[1][7][8] Research indicates that these compounds play crucial roles in the chemical defense and possibly the digestive processes of these marine invertebrates.[3][8]
Distribution within Starfish
The distribution of asterosaponins within a single starfish is not uniform. Different organs and tissues contain distinct profiles and concentrations of these compounds. For instance, in the Far Eastern starfish Lethasterias fusca, the highest concentration of polar steroids, predominantly asterosaponins, was found in the stomach.[6][8][9] This localization suggests a potential role in digestion.[6][8] In contrast, the body walls often exhibit high concentrations of asterosaponins, which may be indicative of a defensive function.[10] A study on Asterias rubens revealed that the aboral body wall, oral body wall, stomach, pyloric caeca, and gonads each have a specific mixture of saponins.[7]
Quantitative Data on Asterosaponin Distribution
The following table summarizes the quantitative distribution of total asterosaponins in the body parts of the starfish Lethasterias fusca.
| Body Part | Concentration (µg/g wet weight) |
| Stomach | 561.1 |
| Gonads | 68.4 |
| Body Walls | 59.7 |
| Data from a study on the Far Eastern starfish Lethasterias fusca.[6] |
It is important to note that there is also significant inter-individual variability in the content of most polar steroids, which may be linked to the individual physiological status of the animal.[8]
Experimental Protocols
The study of asterosaponins involves a multi-step process of extraction, isolation, and characterization. The following protocols are generalized from common methodologies cited in the literature.
Extraction of Crude Saponins
A common method for the extraction of saponins from starfish tissue involves solvent partitioning.
-
Tissue Preparation: Lyophilize (freeze-dry) and then grind the starfish tissue to a fine powder.
-
Initial Extraction: The powdered tissue is typically extracted with a polar solvent, most commonly an aqueous solution of methanol (B129727) or ethanol.
-
Solvent Partitioning: The resulting extract is then partitioned with n-butanol (n-BuOH). The asterosaponins will preferentially move into the n-BuOH layer.
-
Concentration: The n-BuOH extract is then evaporated under reduced pressure to yield a crude saponin (B1150181) mixture.
Isolation and Purification
The crude saponin extract is a complex mixture that requires further separation to isolate individual compounds.
-
Column Chromatography: The crude extract is often first subjected to column chromatography on a resin like Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Further purification is typically achieved using preparative HPLC, often with a reversed-phase column (e.g., C18). A gradient of water and acetonitrile (B52724) or methanol is commonly used as the mobile phase.
-
Solid-Phase Extraction (SPE): SPE is another effective technique for the high-volume, low-concentration extraction of saponins.
Structural Elucidation and Quantification
Modern analytical techniques are employed to determine the structure and quantity of the isolated saponins.
-
Mass Spectrometry (MS): Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are crucial for determining the molecular weights and fragmentation patterns of saponins, which aids in their identification.[7][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments are used to elucidate the detailed chemical structure of the aglycone and the sugar moieties of the saponins.
-
Semi-Quantitative Analysis: For semi-quantitative analysis, a reference standard such as lethasterioside A can be used to create a calibration curve for quantification via LC-MS.[9]
The following diagram illustrates a general workflow for the extraction and analysis of asterosaponins.
Signaling Pathways and Mechanism of Action
Asterosaponins exhibit a range of biological activities, including cytotoxic effects against cancer cells.[2][4][11] One of the proposed mechanisms for this cytotoxicity is the induction of apoptosis through the modulation of key signaling pathways. For instance, Astrosterioside D has been shown to induce apoptosis by inactivating the PI3K/AKT and ERK 1/2 MAPK signaling pathways.[2]
PI3K/AKT and ERK 1/2 MAPK Signaling Pathway Inhibition
The PI3K/AKT and ERK 1/2 MAPK pathways are critical for cell survival, proliferation, and differentiation. In many cancer cells, these pathways are constitutively active, promoting uncontrolled cell growth. Certain asterosaponins can inhibit these pathways, leading to apoptosis.
The following diagram illustrates the inhibitory effect of some asterosaponins on these pathways.
Conclusion
The study of this compound and the broader class of asterosaponins presents a promising frontier in the development of new therapeutic agents. Their diverse structures and potent biological activities, coupled with their specific distribution within starfish, suggest a complex ecological and physiological role. Further research into the quantitative abundance of specific asterosaponins across a wider range of species and the elucidation of their detailed mechanisms of action will be crucial for harnessing their full therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration of these fascinating marine natural products.
References
- 1. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Distribution of Asterosaponins, Polyhydroxysteroids and Related Glycosides in Different Body Components of the Far Eastern Starfish Lethasterias fusca - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vliz.be [vliz.be]
- 8. The Distribution of Asterosaponins, Polyhydroxysteroids and Related Glycosides in Different Body Components of the Far Eastern Starfish Lethasterias fusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Distribution of Asterosaponins, Polyhydroxysteroids and Related Glycosides in Different Body Components of the Far Eastern Starfish Lethasterias fusca | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Asteroid Saponins: A Review of Their Bioactivity and Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile of Asterone: An In-depth Technical Guide
Disclaimer: As of December 2025, a comprehensive search of publicly available scientific literature and toxicological databases yielded no specific toxicological data for the compound Asterone. The information presented in this document is therefore intended to serve as a technical guide for the evaluation of the toxicological profile of a novel substance like this compound, rather than a profile of this compound itself. The experimental protocols and diagrams provided are standardized methodologies used in toxicology.
Introduction
This compound is a naturally occurring steroidal compound found in organisms such as Asterias rubens and Luidia maculata.[1] Its chemical formula is C21H32O3 with a molecular weight of 332.5 g/mol .[1] While its chemical structure is defined, its biological activities and potential toxicological properties have not been documented in the available scientific literature. This guide outlines the standard experimental procedures that would be necessary to establish a comprehensive toxicological profile for this compound, providing researchers, scientists, and drug development professionals with a framework for such an investigation.
In Vitro Cytotoxicity Assessment
A fundamental first step in toxicological assessment is to determine a compound's potential to cause cell death. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Table 1: Hypothetical In Vitro Cytotoxicity Data for this compound
| Cell Line | Assay Type | Endpoint | Concentration Range (µM) | IC50 (µM) |
| HepG2 (Human Liver) | MTT | Cell Viability | Data not available | Data not available |
| HEK293 (Human Kidney) | MTT | Cell Viability | Data not available | Data not available |
| SH-SY5Y (Human Neuroblastoma) | MTT | Cell Viability | Data not available | Data not available |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cell lines of interest (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Genotoxicity Assessment
Genotoxicity assays are crucial for identifying compounds that can cause DNA damage, which may lead to mutations and cancer. The Comet and Ames tests are standard assays for this purpose.
Table 2: Hypothetical Genotoxicity Data for this compound
| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| Comet Assay | Human Lymphocytes | With and Without | Data not available | Data not available |
| Ames Test | S. typhimurium TA98, TA100 | With and Without | Data not available | Data not available |
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
Materials:
-
Cells of interest (e.g., human lymphocytes)
-
Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate software
Procedure:
-
Cell Preparation and Treatment: Prepare a single-cell suspension and treat with various concentrations of this compound for a defined period.
-
Embedding in Agarose: Mix the treated cells with LMPA and layer onto a pre-coated slide with NMPA. Allow to solidify.
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.
-
DNA Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the damaged DNA from the intact DNA.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a substance to cause reverse mutations, allowing the bacteria to grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
Minimal glucose agar (B569324) plates
-
Top agar
-
Histidine/biotin solution
-
This compound test solutions
-
S9 fraction (for metabolic activation)
-
Positive and negative controls
Procedure:
-
Preparation: Prepare overnight cultures of the bacterial strains.
-
Plate Incorporation Method: To molten top agar, add the bacterial culture, the test solution of this compound (with or without S9 mix), and a trace amount of histidine/biotin.
-
Plating and Incubation: Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.
Potential Mechanisms of Toxicity and Signaling Pathways
While no specific signaling pathways have been identified for this compound, toxic compounds often exert their effects through common mechanisms such as inducing oxidative stress, leading to cellular damage and apoptosis. A hypothetical pathway illustrating this is shown below.
Hypothetical Signaling Pathway for Chemically-Induced Oxidative Stress
Caption: A generic pathway of oxidative stress-induced apoptosis.
Conclusion
The development of a comprehensive toxicological profile is a critical step in the safety assessment of any new chemical entity. This guide provides a framework of standard in vitro assays—MTT for cytotoxicity, and Comet and Ames tests for genotoxicity—that are essential for an initial toxicological evaluation. While there is currently no available toxicological data for this compound, the protocols and methodologies described herein offer a clear path for researchers to undertake such an investigation. Further studies, including in vivo animal testing, would be required to fully characterize the toxicological profile of this compound and determine its safety for any potential applications.
References
An In-Depth Technical Guide to the Pharmacokinetic Properties of Asarone
Disclaimer: Initial searches for "Asterone" did not yield significant pharmacokinetic data. The following guide is based on the available data for "Asarone," a compound with a similar name for which pharmacokinetic information is accessible. It is presumed that the user may have intended to inquire about Asarone (B600218).
This technical guide provides a comprehensive overview of the pharmacokinetic properties of α- and β-asarone, isomers of a naturally occurring phenylpropene found in certain plants. The information is intended for researchers, scientists, and drug development professionals.
Introduction to Asarone
Asarone is a phytochemical of interest for its various pharmacological activities. However, its potential toxicity necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Pharmacokinetic studies on α- and β-asarone have revealed poor oral bioavailability and a short plasma half-life in rodents.[1] The metabolism of these isomers primarily occurs through cytochrome P450 pathways.[1]
Absorption
The absorption of asarone isomers has been investigated following different routes of administration.
Oral Administration: Pharmacokinetic studies in rodents indicate that both α- and β-asarone have poor oral bioavailability.[1]
Intranasal Administration: A study on PLA-α-asarone nanoparticles demonstrated that intranasal administration resulted in an absolute bioavailability of 74.2%.[2] This route also showed stronger brain targeting compared to intravenous administration.[2]
Distribution
The distribution of asarone isomers is a key factor in their pharmacological and toxicological effects.
-
Brain Targeting: Intranasal administration of PLA-α-asarone nanoparticles resulted in a brain targeting coefficient of 1.65, which was higher than the 1.16 observed with intravenous administration.[2] The brain-targeting efficiency was 142.24%, with 29.83% of the nasally delivered drug reaching the brain.[2]
Metabolism
The metabolism of α- and β-asarone is a complex process involving multiple enzymatic pathways, primarily occurring in the liver.
Phase I Metabolism:
-
α-Asarone: The main metabolite of α-asarone is 3'-oxoasarone, formed through the oxidation of (E)-3'-hydroxyasarone.[3]
-
β-Asarone: β-asarone is primarily metabolized via an epoxide intermediate to form erythro- and threo-1',2'-dihydroxyasarone and 2,4,5-trimethoxyphenylacetone (asarone ketone).[3] O-demethylation is another metabolic pathway for β-asarone in humans.[3] Studies in liver microsomes from various species (rat, bovine, porcine, and human) have shown that epoxidation is the main metabolic pathway, accounting for 71-75% of the metabolism of β-asarone in human liver microsomes.[4] Hydroxylation of the side chain leads to the formation of 1'-hydroxyasarone, (E)-3'-hydroxyasarone, and (Z)-3'-hydroxyasarone.[4]
Phase II Metabolism:
-
Glucuronidation is the primary Phase II conjugation reaction for asarone metabolites.[3] Ingested β-asarone and its diol metabolites are excreted as diol glucuronide conjugates.[3] A glucuronic acid conjugate resulting from O-demethylation has also been suggested as a human metabolic pathway.[3]
Enzymes Involved:
-
Metabolism of α- and β-asarone mainly involves cytochrome P450 (CYP) enzymes.[1]
Excretion
The excretion of asarone and its metabolites occurs through urine and feces.
-
After oral intake of asarone-containing tea, ingested β-asarone and its diol metabolites were excreted as diols and their respective glucuronide conjugates within 24 hours, with an estimated excretion rate of about 42%.[3]
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for α-asarone.
Table 1: Pharmacokinetic Parameters of PLA-α-Asarone Nanoparticles [2]
| Parameter | Intranasal Administration | Intravenous Administration |
| Absolute Bioavailability (%) | 74.2 | - |
| Brain Targeting Coefficient | 1.65 | 1.16 |
| Brain-Targeting Efficiency (%) | 142.24 | - |
| Percentage of Nasal-Brain Delivery (%) | 29.83 | - |
Experimental Protocols
In Vitro Metabolism Studies: [3][4]
-
Microsomal Incubations: Liver microsomes (from rat, pig, and human) are incubated with asarone isomers to generate Phase I and Phase II metabolites.[3][4] For Phase II metabolite generation, Phase I metabolites (e.g., 3'-hydroxyasarone and β-asarone epoxide) are incubated with liver microsomes in the presence of cofactors for glucuronidation (UDPGA) or sulfation (PAPS).[3]
-
Analysis: The generated metabolites are characterized and quantified using High-Pressure Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-qTOF-MS) and tandem mass spectrometry (HPLC-MS/MS).[3][4]
In Vivo Pharmacokinetic Studies: [2]
-
Animal Model: The in vivo distribution and brain targeting of PLA-α-asarone nanoparticles were studied in an appropriate animal model.
-
Administration: The nanoparticles were administered intranasally and intravenously.
-
Analysis: The concentration of α-asarone in plasma and brain tissue at various time points is determined to calculate pharmacokinetic parameters.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of β-Asarone
References
- 1. Pharmacology and toxicology of α- and β-Asarone: A review of preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II Metabolism of Asarone Isomers In Vitro and in Humans Using HPLC-MS/MS and HPLC-qToF/MS [mdpi.com]
- 4. Hepatic metabolism of carcinogenic β-asarone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Asterone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Asterone, with a focus on 3-beta-O-acetyl-16-alpha-hydroxythis compound. Due to the limited availability of direct quantitative data for this compound, this guide also includes information on structurally similar pregnane (B1235032) steroids to provide a predictive framework for its behavior in various solvents.
Introduction to this compound
This compound is a steroid compound belonging to the pregnane class. The basic structure of a related compound, 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, features a core steroid nucleus with hydroxyl and ketone functional groups that influence its polarity and, consequently, its solubility. The presence of hydroxyl groups suggests a degree of polarity that may enhance its solubility in polar solvents. The acetylated and further hydroxylated derivative, 3-beta-O-acetyl-16-alpha-hydroxythis compound, presents a more complex solubility profile due to the interplay of the relatively nonpolar acetyl group and the additional polar hydroxyl group. Understanding the solubility of these compounds is critical for their extraction, purification, formulation, and in vitro/in vivo testing.
Quantitative Solubility Data
Direct quantitative solubility data for this compound and its derivatives are not widely available in the public domain. However, by examining the solubility of structurally related pregnane steroids, we can infer a likely solubility profile. The following table summarizes the solubility of pregnenolone (B344588) and 17-α-hydroxyprogesterone in various common laboratory solvents. These compounds share the same core pregnane skeleton as this compound and provide valuable comparative data.
Table 1: Experimentally Determined Solubility of Structurally Similar Pregnane Steroids
| Solvent | Pregnenolone Solubility (mg/mL at 37 °C) | 17-α-Hydroxyprogesterone Mole Fraction Solubility (at 25 °C) |
| Water | 0.00706[1] | Very Low |
| Methanol | Data not available | ~0.005 |
| Ethanol | Data not available | ~0.009 |
| n-Propanol | Data not available | ~0.015 |
| Acetone | Data not available | ~0.035 |
| Acetonitrile | Data not available | ~0.003 |
| N,N-Dimethylformamide (DMF) | Data not available | ~0.055 |
| Dimethyl Sulfoxide (DMSO) | Miscible | ~0.060 |
| Ethyl Acetate | Data not available | ~0.012 |
Note: The data for 17-α-Hydroxyprogesterone is approximated from graphical representations in the cited literature and is intended for comparative purposes.[2]
Based on its structure, this compound (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one) is expected to have low aqueous solubility but should be soluble in polar organic solvents such as ethanol, methanol, and acetone. The acetylated derivative, 3-beta-O-acetyl-16-alpha-hydroxythis compound, will likely exhibit enhanced solubility in moderately polar to nonpolar organic solvents due to the acetyl group, while the additional hydroxyl group will contribute to its solubility in more polar organic solvents.
Experimental Protocols for Solubility Determination
A precise and reproducible protocol is essential for determining the solubility of a compound. The thermodynamic shake-flask method is a gold-standard technique for establishing the equilibrium solubility of a crystalline substance.
Protocol: Thermodynamic Solubility Determination by Shake-Flask Method and HPLC Analysis
Objective: To determine the equilibrium solubility of this compound in a selected solvent.
Materials:
-
This compound (crystalline solid)
-
Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, Ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.
-
Securely cap the vial and place it on an orbital shaker or rotator.
-
Equilibrate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, visually confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding disturbance of the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microparticulates.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method for the separation and quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.
-
Inject the filtered supernatant and the standard solutions into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the thermodynamic solubility of this compound in the tested solvent under the specified conditions.[3][4][5][6][7]
-
Visualizations
Signaling Pathways and Experimental Workflows
To aid in the understanding of this compound's potential biological context and the experimental processes involved in its study, the following diagrams are provided.
Caption: Generalized signaling pathway for a steroid hormone.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct, comprehensive solubility data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a foundational understanding based on its chemical structure and the properties of analogous pregnane steroids. The provided experimental protocol offers a robust method for researchers to determine the solubility of this compound in various solvents, which is a critical step in advancing its research and potential therapeutic applications. The generalized signaling pathway illustrates a likely mechanism of action, providing a starting point for further biological investigation. Future studies are encouraged to establish and publish definitive solubility data for this compound to facilitate its development.
References
- 1. Pregnenolone | C21H32O2 | CID 8955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In-vitro Thermodynamic Solubility [protocols.io]
- 4. evotec.com [evotec.com]
- 5. enamine.net [enamine.net]
- 6. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 7. creative-biolabs.com [creative-biolabs.com]
A Technical Guide to the Experimental Use of Asterone: Thermal Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asterone, a naturally occurring steroid found in various starfish species, presents a subject of interest for further research and potential drug development.[1][2] This technical guide provides a summary of the known chemical and physical properties of this compound. Due to the limited availability of specific data on its thermal stability, this document outlines the standard experimental protocols, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for determining its decomposition temperature and overall thermal behavior. Furthermore, this guide includes a generalized workflow for investigating the potential signaling pathways that this compound, as a steroidal compound, might modulate. This information is intended to equip researchers with the foundational knowledge and methodologies required for the safe and effective experimental use of this compound.
Introduction to this compound
This compound is a steroid with a pregnane (B1235032) skeleton (C₂₁ steroid) that has been isolated from several species of starfish, including Asterias rubens and Luidia maculata.[1] Its structure is characterized by hydroxyl groups at the 3β and 6α positions, a double bond between C9 and C11, and a ketone group at the C20 position.[1] These features contribute to its physicochemical properties and potential biological activity. The compound is also known as Asterosapogenin I.[3]
Chemical and Physical Properties of this compound
A summary of the available quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical databases and literature sources.
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | [1][3] |
| Molecular Weight | 332.5 g/mol | [1][3] |
| Melting Point | 196-199 °C | [2] |
| IUPAC Name | 1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | [3] |
| InChI Key | KFNFTGFTYYZZRD-VYXAABIESA-N | [3] |
| SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C--INVALID-LINK--O)C">C@@HO)C | [3] |
Table 1: Chemical and Physical Properties of this compound
Determination of Thermal Stability: Experimental Protocols
Currently, there is no publicly available data on the specific thermal decomposition temperature of this compound. Therefore, it is crucial for researchers to perform their own thermal stability analysis. The following are detailed methodologies for two standard techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6][7][8]
Thermogravimetric Analysis (TGA)
TGA is a technique that measures the change in mass of a sample as it is heated at a controlled rate.[5][9][10] This method is ideal for determining the decomposition temperature of a compound.
Objective: To determine the temperature at which this compound begins to decompose.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of pure this compound into a ceramic or platinum TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Heat the sample under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[11] A typical flow rate is 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (a range up to 600 °C is common for organic compounds) at a linear heating rate of 10 °C/min.[11]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve will show a plot of mass versus temperature. The onset temperature of the significant mass loss step is taken as the decomposition temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][12][13] It is used to determine melting point, glass transitions, and to confirm thermal events observed in TGA.
Objective: To determine the melting point of this compound and observe any other thermal transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of pure this compound into an aluminum DSC pan and seal it. Prepare an empty sealed aluminum pan as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Use an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 220 °C) at a controlled rate, typically 10 °C/min. The sample can then be cooled and reheated to observe any changes in its thermal behavior.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: The DSC thermogram will show peaks corresponding to thermal events. An endothermic peak will indicate melting, and its onset or peak temperature is taken as the melting point.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates a logical workflow for assessing the thermal stability of a new experimental compound like this compound.
Hypothetical Signaling Pathway for a Steroidal Compound
Steroidal compounds often exert their biological effects by interacting with nuclear receptors, which then modulate gene expression. The diagram below illustrates a generalized signaling pathway that a compound like this compound might influence.
Investigating the Signaling Pathway of this compound: A General Workflow
For a novel compound like this compound, identifying its mechanism of action is a key step in drug development. The following workflow outlines the general steps to investigate its potential signaling pathways.
Conclusion
While this compound has been identified and synthesized, a comprehensive understanding of its thermal stability and biological mechanism of action is still lacking. This guide provides the necessary framework for researchers to systematically evaluate the thermal properties of this compound using standard analytical techniques. Furthermore, the outlined workflow for signaling pathway investigation offers a roadmap for elucidating its potential as a therapeutic agent. Adherence to these experimental protocols will ensure the generation of robust and reliable data, which is essential for advancing the scientific understanding and potential applications of this marine natural product.
References
- 1. This compound (37717-02-5) for sale [vulcanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aurigaresearch.com [aurigaresearch.com]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 7. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 11. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s4science.at [s4science.at]
The Core of Asterone: A Technical Guide to its Derivatives and Analogues for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Asterone, a naturally occurring marine steroid, presents a compelling scaffold for the development of novel therapeutics. Its unique structural features, including a pregnane (B1235032) skeleton, hydroxyl groups at the 3β and 6α positions, a C9-C11 double bond, and a C20 ketone, offer multiple avenues for synthetic modification.[1] This technical guide provides a comprehensive overview of the known information on this compound, and by drawing parallels from structurally related steroids, explores the potential for the design, synthesis, and biological evaluation of its derivatives and analogues. While direct research on this compound derivatives is limited, this guide consolidates analogous data to inform future research and development in this promising area.
This compound: The Core Scaffold
This compound, also known as asterosapogenin I, is a C21 steroid with the chemical formula C₂₁H₃₂O₃.[2] It is found in various marine organisms, including starfish of the Asterias genus.[1][2] The core structure of this compound is a polyhydroxylated steroidal nucleus, a common feature among asterosaponins.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₂O₃ | [1][2] |
| Molecular Weight | 332.5 g/mol | [1][2] |
| IUPAC Name | (3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | [2] |
| CAS Number | 37717-02-5 | [2] |
Known Derivatives and Analogues of Related Steroids
Due to the limited availability of published research on specific derivatives of this compound, this section will focus on analogous modifications made to other structurally similar steroids. These examples serve as a roadmap for potential derivatization strategies for the this compound core.
Modifications of the Steroid Nucleus
The steroid nucleus offers numerous sites for modification to explore structure-activity relationships (SAR).
-
A-Ring Modifications: Studies on other steroids have shown that modifications to the A-ring can significantly impact biological activity. For instance, the introduction of different functional groups can influence receptor binding and overall pharmacological profile.
-
D-Ring Modifications: Alterations to the D-ring have also been explored. For example, the construction of a δ-lactone six-membered ring in some steroid analogues has been shown to decrease inhibitory potency against certain enzymes.[3]
Side-Chain Modifications
The side chain at C17 is a key site for derivatization to modulate pharmacokinetic and pharmacodynamic properties. Synthetic modifications can focus on altering the length, polarity, and steric bulk of this chain to optimize activity and selectivity.
Table 2: Examples of Analogous Steroid Derivatives and their Biological Activities
| Parent Steroid | Derivative/Analogue | Modification | Biological Activity | Reference |
| Formestane | 3-deoxy steroidal olefin | Removal of C-3 carbonyl | Aromatase inhibitor | [3] |
| Formestane | Epoxide derivative | Epoxidation of A-ring double bond | Aromatase inhibitor | [3] |
| Estrone (B1671321) | C15-substituted derivatives | Substitution at C-15 | 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) inhibitors | |
| Avarone | Alkyl(aryl)thio derivatives | Nucleophilic addition of thiols | Cytotoxic activity against tumor cell lines | |
| Farrerol | Flavanone derivatives | Various modifications | Anti-tumor, protein tyrosine kinase inhibitor, cytoprotective, anti-atherosclerosis activities |
Experimental Protocols for Synthesis and Biological Evaluation (Based on Analogous Systems)
The following experimental protocols are based on methodologies reported for the synthesis and evaluation of other steroid derivatives and can be adapted for this compound-based drug discovery programs.
General Synthetic Strategies
The synthesis of novel this compound derivatives would likely involve multi-step sequences starting from this compound itself or a closely related precursor. Key reactions could include:
-
Oxidation and Reduction Reactions: To modify the hydroxyl and ketone functionalities.
-
Olefin Metathesis: For the construction of carbon-carbon double bonds.
-
Coupling Reactions (e.g., Suzuki, Heck): To introduce new substituents on the steroid scaffold.
-
Click Chemistry: For the efficient synthesis of diverse analogues.
Biological Assays
A battery of in vitro and in vivo assays would be necessary to determine the biological activity of newly synthesized this compound derivatives.
-
Enzyme Inhibition Assays: To screen for activity against specific molecular targets (e.g., aromatase, 17β-HSD1).
-
Cell-Based Assays: To evaluate cytotoxicity, anti-proliferative effects, and mechanism of action in relevant cancer cell lines.
-
In Vivo Models: To assess efficacy, pharmacokinetics, and toxicity in animal models of disease.
Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet elucidated, we can infer potential mechanisms based on the actions of other steroid hormones. Steroids typically exert their effects through two main pathways:
-
Genomic Pathway: Involves the binding of the steroid to an intracellular receptor, which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[4]
-
Non-Genomic Pathway: Involves rapid, membrane-initiated signaling events that are independent of gene transcription.[5]
Potential Signaling Cascade for an this compound Analogue
Caption: A hypothetical non-genomic signaling pathway that could be modulated by an this compound analogue.
Structure-Activity Relationship (SAR) Insights from Analogous Steroids
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug design.[6] For steroid-like molecules, several structural features are often critical for activity:
-
Stereochemistry: The stereochemistry at various chiral centers, such as the 5α-position, can be crucial for biological activity.[3]
-
Planarity: The planarity of the A and B rings of the steroid nucleus is often required for optimal binding to target proteins.[3]
-
Hydrophobic and Electrostatic Interactions: The presence of hydrophobic pockets and specific electrostatic interactions within the binding site of a target protein dictates which substituents are favorable for activity.
Logical Relationship in SAR Analysis
Caption: The iterative cycle of structure-activity relationship (SAR) analysis in drug discovery.
Conclusion
This compound represents an underexplored but potentially valuable starting point for the development of new therapeutic agents. While direct research on its derivatives is currently sparse, the wealth of knowledge from the broader field of steroid chemistry provides a solid foundation for initiating drug discovery programs centered on this marine natural product. By applying established synthetic methodologies, employing a comprehensive suite of biological assays, and leveraging the principles of SAR, researchers can unlock the therapeutic potential of the this compound core. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
- 1. Synthesis and bioactivity of 6alpha- and 6beta-hydroxy analogues of castthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of four 11-hydroxyestrones isomeric at the C-9 and C-11 positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways involved in non-genomic action of estrone on vascular tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of steroidal and nonsteroidal inhibitors of the enzyme estrone sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. mdpi.com [mdpi.com]
A Technical Review of Asterone Research for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "Asterone" appears in scientific literature in reference to at least two distinct chemical entities derived from different natural sources: a steroidal aglycone from starfish and a compound identified in the plant Aster tataricus. This technical guide provides a comprehensive review of the available research on these molecules. It is important to note that comprehensive studies on isolated "this compound" from either source are limited. Much of the existing research focuses on the broader extracts or the parent compounds, such as asterosaponins. This review will summarize the current state of knowledge, present available quantitative data, and detail relevant experimental protocols, while also highlighting the existing ambiguities and gaps in the research.
This compound from Starfish: An Aglycone of Asterosaponins
This compound, chemically identified as 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, is a steroid derivative obtained from the hydrolysis of asterosaponins, a class of steroid oligoglycosides found in starfish.[1] It is often considered an artificial compound resulting from the cleavage of the parent saponin (B1150181) during acidic hydrolysis.[1] The biological activities of the parent asterosaponins are more extensively studied than those of the isolated this compound aglycone.
Biological Activities of Parent Asterosaponins
Asterosaponins exhibit a wide range of biological activities of interest to drug development professionals. These activities are generally attributed to the entire saponin molecule, and the contribution of the this compound aglycone moiety is not yet fully elucidated.
A review of recent studies indicates that asterosaponins have demonstrated cytotoxic effects against various cancer cell lines.[2][3] For instance, certain asterosaponins have shown noteworthy effects against melanoma and lung carcinoma cells.[2] Additionally, anti-inflammatory, antibacterial, and antifungal properties have been reported for various asterosaponins.[2][4]
Table 1: Summary of Biological Activities of Selected Asterosaponins (Containing this compound-related Aglycones)
| Compound/Extract | Biological Activity | Cell Line/Model | Results | Citation |
| Asterosaponin B | Anti-inflammatory | LPS-activated RAW 264.7 murine macrophages | Potent inhibitory activity on NO formation (IC₅₀: 1.2 μM) | [5] |
| Thornasteroside A, Marthasteroside A₁, Regularoside A | Cytotoxicity | K-562 and BEL-7402 cancer cell lines | Moderate cytotoxicity | [6] |
| Crude Starfish Extracts | Anti-inflammatory & Cytotoxicity | AGS, DLD-1, and HeLa cells | Fraction SAP4.2.5 showed high cytotoxicity (IC₅₀ values of 19.4, 34.8, and 32.7 µg/mL, respectively) | |
| Plancitoxin I (from Acanthaster planci venom) | Cytotoxicity | Human melanoma A375.S2 cells | Dose-dependent decrease in cell viability | [7] |
Experimental Protocols
Isolation of this compound from Asterosaponins (General Protocol)
A general procedure for the isolation of this compound involves the acid hydrolysis of the crude asterosaponin mixture extracted from starfish tissues.
-
Extraction of Crude Saponins (B1172615):
-
Homogenize fresh or frozen starfish tissue.
-
Extract the homogenate with a polar solvent such as methanol (B129727) or ethanol (B145695).
-
Partition the extract with n-butanol and water. The n-butanol layer containing the saponins is collected and evaporated to dryness.
-
-
Acid Hydrolysis:
-
Dissolve the crude saponin extract in an acidic solution (e.g., 2N HCl in aqueous methanol).
-
Heat the mixture under reflux for several hours to cleave the glycosidic bonds.
-
Neutralize the reaction mixture and extract the resulting aglycones with a non-polar solvent like ethyl acetate (B1210297) or chloroform.
-
-
Purification of this compound:
-
The crude aglycone extract is then subjected to chromatographic techniques such as column chromatography on silica (B1680970) gel or high-performance liquid chromatography (HPLC) to isolate and purify this compound.
-
This compound from Aster tataricus
Aster tataricus is a plant used in traditional medicine, particularly for respiratory ailments.[8][9][10] Chemical analysis of this plant has identified a compound referred to as "this compound," which is suggested to contribute to its antitussive and expectorant properties.[9] However, detailed pharmacological studies on the isolated this compound from this source are scarce, and much of the research has been conducted on crude extracts or fractions of the plant.
Biological Activities of Aster tataricus Extracts and Constituents
The root and rhizome of Aster tataricus contain a variety of bioactive compounds, including triterpenes, saponins, and peptides.[8] Extracts from the plant have demonstrated anti-inflammatory, antitussive, and antiasthmatic activities.[9][10]
Anti-inflammatory Activity:
Studies on ethanolic extracts of Aster tataricus have shown inhibitory effects on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated cells.[8] The mechanism is suggested to involve the inhibition of NF-κB translocation.[8] Saponins isolated from Aster tataricus have also shown potent anti-inflammatory activity by targeting the NF-κB and MAPK signaling pathways.[5]
Table 2: Summary of Biological Activities of Aster tataricus Extracts and Saponins
| Compound/Extract | Biological Activity | Cell Line/Model | Results | Citation |
| Ethanolic root extract | Anti-inflammatory | LPS-stimulated C6 astrocytoma cells | Inhibition of NF-κB translocation | [8] |
| Aster saponin B | Anti-inflammatory | LPS-activated RAW 264.7 murine macrophages | Potent inhibitory activity on NO formation (IC₅₀: 1.2 μM) | [5] |
| Compound 7 (from root extract) | Anti-inflammatory | LPS-activated RAW 264.7 cells | Remarkable suppression of NO production (IC₅₀: 8.5 µM) | [11] |
| Fr-75 (from root extract) | Anti-asthmatic | Ovalbumin-sensitized mice | Reduced inflammatory cells and cytokines in BALF and lung tissue | [10] |
Signaling Pathways
The anti-inflammatory effects of saponins from Aster tataricus have been linked to the inhibition of the NF-κB and MAPK signaling pathways.[5][11] Specifically, certain compounds were found to attenuate the phosphorylation and degradation of IκB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[5] Furthermore, inhibition of the phosphorylation of JNK, ERK, and p38 in the MAPK pathway has been observed.[11]
Experimental Protocols
Extraction of Aster tataricus Root
A common method for preparing extracts for biological testing is maceration with ethanol.
-
Preparation of Plant Material:
-
The dried roots of Aster tataricus are powdered.
-
-
Maceration:
-
The powdered root material is soaked in 70% ethanol for an extended period (e.g., 72 hours) at room temperature.
-
-
Concentration:
-
The ethanol is evaporated from the extract under reduced pressure at a low temperature using a rotary evaporator to yield the crude extract.[8]
-
Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture:
-
RAW 264.7 murine macrophages are cultured in appropriate media.
-
-
Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., isolated saponins) for a specified time.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
Measurement of Nitric Oxide (NO):
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve.
-
Conclusion and Future Directions
The name "this compound" is applied to compounds from at least two distinct natural origins, which creates ambiguity in the scientific literature. Research on the starfish-derived this compound has primarily focused on its parent asterosaponins, which display a range of promising biological activities, including cytotoxic and anti-inflammatory effects. The this compound from Aster tataricus is implicated in the plant's traditional medicinal uses for respiratory conditions, with extracts and fractions showing anti-inflammatory and antiasthmatic properties.
For drug development professionals, it is crucial to recognize that the biological data associated with "this compound" is often derived from studies on complex extracts or larger parent molecules. There is a significant need for further research to isolate and characterize this compound from both starfish and Aster tataricus and to conduct comprehensive studies on the biological activities and mechanisms of action of the pure compounds. Such research would clarify their therapeutic potential and provide a solid foundation for any future drug development efforts. Future investigations should focus on elucidating the specific signaling pathways modulated by isolated this compound and conducting in vivo studies to validate the in vitro findings.
References
- 1. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asteroid Saponins: A Review of Their Bioactivity and Selective Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory Potential of Saponins from Aster tataricus via NF-κB/MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Asterosaponins from the starfish Culcita novaeguineae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plancitoxin I from the venom of crown-of-thorns starfish (Acanthaster planci) induces oxidative and endoplasmic reticulum stress associated cytotoxicity in A375.S2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Aster tataricus on production of inflammatory mediators in LPS stimulated rat astrocytoma cell line (C6) and THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Aster tataricus attenuates asthma efficiently by simultaneously inhibiting tracheal ring contraction and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of potential inflammatory inhibitors from Aster tataricus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of Asarone and Bioactive Compounds from Aster Species
Disclaimer: The term "Asterone" does not correspond to a recognized compound in the scientific literature. This document addresses the therapeutic applications of "Asarone," a major bioactive component of plants in the Acorus genus, and compounds from the Aster genus, which are likely the subject of interest.
This technical whitepaper provides a comprehensive overview of the pharmacological properties, mechanisms of action, and potential therapeutic applications of asarone (B600218) (α- and β-isomers) and extracts from the Aster genus. The content is intended for researchers, scientists, and professionals in drug development.
Introduction
Asarone, a phenylpropanoid, is a primary active component isolated from the rhizomes of plants in the Acorus genus. It exists in two common isomeric forms, α-asarone and β-asarone, both of which have demonstrated a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects.[1] Similarly, various species of the Aster genus, such as Aster scaber and Aster yomena, contain bioactive compounds with significant anti-inflammatory and antioxidant properties.[2][3] This guide will detail the core mechanisms, quantitative bioactivity, and experimental methodologies related to these compounds.
Neuroprotective Applications
Both α- and β-asarone have been extensively studied for their neuroprotective effects, showing potential in the context of neurodegenerative diseases and ischemic stroke.
Mechanism of Action in Neuroprotection
The neuroprotective effects of asarone isomers are multi-faceted. β-asarone has been shown to protect against Aβ-induced injury in astrocytes, which play a crucial role in Alzheimer's disease (AD).[4][5] It is believed to mitigate the symptoms of AD by inhibiting the secretion of pro-inflammatory cytokines TNF-α and IL-1β, which in turn downregulates the expression of aquaporin-4 (AQP4).[4][5] In models of Parkinson's disease, β-asarone has demonstrated neuroprotective effects against 6-hydroxydopamine (6-OHDA)-induced parkinsonism. This is achieved by modulating the JNK/Bcl-2/Beclin-1 pathway, leading to a decrease in neuronal apoptosis.[6]
α-asarone has shown therapeutic potential in cerebral ischemia-reperfusion (CIR) stroke models. Its mechanism involves the amelioration of glial activation and autophagy, leading to a reduction in infarct volume and improved neurological function.[7]
Quantitative Data for Neuroprotective Effects of β-Asarone
| Parameter | Model | Treatment | Concentration/Dosage | Outcome | Reference |
| Cognitive Impairment | Aβ₁₋₄₂-induced rat model of AD | β-asarone (intragastric) | 10, 20, and 30 mg/kg | Improved cognitive function | [4][5] |
| Aβ Deposition | Aβ₁₋₄₂-induced rat model of AD | β-asarone (intragastric) | 10, 20, and 30 mg/kg | Alleviated Aβ deposition and hippocampal damage | [4][5] |
| Astrocyte Protection | Aβ₁₋₄₂-induced injury in primary astrocytes | β-asarone | 2.06, 6.17, 18.5, 55.6, and 166.7 μg/mL | Inhibited GFAP, AQP4, IL-1β, and TNF-α expression | [4][5] |
| Behavioral Symptoms | 6-OHDA-induced rat model of Parkinson's | β-asarone | Not specified | Improved behavioral symptoms in open field and rotarod tests | [6] |
Experimental Protocols
Aβ₁₋₄₂-Induced Alzheimer's Disease Model in Rats [4][5]
-
Animal Model: Adult male Sprague-Dawley rats are used. Aβ₁₋₄₂ is injected into the hippocampus to induce a model of Alzheimer's disease.
-
Treatment: Rats are treated intragastrically with β-asarone at doses of 10, 20, and 30 mg/kg or a vehicle control for a specified period.
-
Behavioral Testing: Cognitive function is assessed using standard behavioral tests such as the Morris water maze.
-
Histological Analysis: After the treatment period, brain tissues are collected for histological analysis, including staining for Aβ plaques and markers of neuronal damage.
-
Immunohistochemistry: Expression of proteins such as GFAP (a marker of astrocyte activation), AQP4, IL-1β, and TNF-α is quantified using immunohistochemistry.
In Vitro Astrocyte Injury Model [4][5]
-
Cell Culture: Primary astrocytes are cultured from neonatal rats.
-
Induction of Injury: Astrocytes are treated with Aβ₁₋₄₂ (1.1 μM) for 6 hours to induce cellular injury.
-
Treatment: Cells are co-treated with varying concentrations of β-asarone (e.g., 0, 2.06, 6.17, 18.5, 55.6, and 166.7 μg/mL).
-
Analysis of Protein Expression: The expression levels of GFAP, AQP4, IL-1β, and TNF-α are measured using techniques such as Western blotting or ELISA.
Signaling Pathways in Neuroprotection
Caption: Neuroprotective signaling pathways of β-asarone.
Anti-inflammatory Applications
α-asarone and extracts from Aster species have demonstrated significant anti-inflammatory properties.
Mechanism of Action in Inflammation
α-asarone exerts its anti-inflammatory effects by inhibiting the production of tumor necrosis factor-alpha (TNF-α), leukocyte recruitment, and the expression of inducible nitric oxide synthase (iNOS).[8] The anti-nociceptive effects of α-asarone also involve the adenosinergic and opioidergic systems.[8]
Extracts from Aster yomena have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[3] Dichloromethane fractions of A. yomena extract inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), as well as the mRNA expression of iNOS, cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[3]
Quantitative Data for Anti-inflammatory Effects
| Compound/Extract | Model | Measurement | Dosage/Concentration | Inhibition | Reference |
| α-asarone | LPS-induced paw edema in mice | Paw edema | 3, 10, and 30 mg/kg (p.o.) | Dose-dependent inhibition | [8] |
| α-asarone | Formalin-induced licking in mice | Licking (both phases) | 3, 10, and 30 mg/kg (p.o.) | Dose-dependent inhibition | [8] |
| Aster yomena (dichloromethane fraction) | LPS-stimulated RAW 264.7 macrophages | NO production | Not specified | Significant inhibition | [3] |
| Aster yomena (dichloromethane fraction) | LPS-stimulated RAW 264.7 macrophages | PGE₂ production | Not specified | Significant inhibition | [3] |
| Aster scaber (70% ethanol (B145695) extract) | CFA-stimulated MH-S macrophages | NO production | 5-40 µg/mL | Dose-dependent decrease | [2] |
Experimental Protocols
LPS-Induced Paw Edema in Mice [8]
-
Animals: Male Swiss mice are used.
-
Induction of Edema: Inflammation is induced by injecting LPS into the subplantar region of the right hind paw.
-
Treatment: Animals are pre-treated orally with α-asarone (3, 10, or 30 mg/kg) or a vehicle control one hour before the LPS injection.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at various time points after LPS injection.
-
Biochemical Analysis: After the experiment, paw tissue can be collected to measure levels of TNF-α, iNOS, and leukocyte migration.
In Vitro Anti-inflammatory Assay in Macrophages [3]
-
Cell Line: RAW 264.7 murine macrophage cells are used.
-
Stimulation: Cells are stimulated with LPS to induce an inflammatory response.
-
Treatment: Cells are co-treated with various concentrations of the Aster yomena extract fraction.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture medium is measured using the Griess reagent.
-
Prostaglandin E₂ (PGE₂): PGE₂ levels are quantified using an ELISA kit.
-
Cytokine mRNA Expression: The mRNA levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β are determined by real-time PCR.
-
-
Western Blotting: The nuclear translocation of NF-κB subunits (p50 and p65) is assessed by Western blot analysis of nuclear and cytosolic fractions.
Signaling Pathways in Inflammation
Caption: Anti-inflammatory signaling pathways.
Conclusion
Asarone isomers and bioactive compounds from Aster species represent promising candidates for the development of novel therapeutics. Their diverse pharmacological activities, particularly in the realms of neuroprotection and anti-inflammation, are supported by a growing body of preclinical evidence. The mechanisms of action, which involve the modulation of key signaling pathways such as JNK, NF-κB, and inflammatory cytokine production, provide a solid foundation for further investigation. The experimental models and quantitative data presented in this guide offer valuable insights for researchers and drug development professionals seeking to explore the full therapeutic potential of these natural compounds. Further studies are warranted to elucidate their clinical efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and Anti-oxidant Activities of Aster Scaber Ethanol Extract -Biomedical Science Letters | Korea Science [koreascience.kr]
- 3. Aster yomena extract ameliorates pro-inflammatory immune response by suppressing NF-κB activation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effects and Mechanism of β-Asarone against A β 1-42-Induced Injury in Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects and Mechanism of β-Asarone against Aβ1–42-Induced Injury in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effect of Alpha-asarone on the Rats Model of Cerebral Ischemia-Reperfusion Stroke via Ameliorating Glial Activation and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and central and peripheral anti-nociceptive activities of α-asarone through the inhibition of TNF-α production, leukocyte recruitment and iNOS expression, and participation of the adenosinergic and opioidergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Asterone from Starfish
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of Asterone, a bioactive steroid, from starfish. This compound and other starfish-derived saponins (B1172615) have demonstrated significant potential in drug development due to their cytotoxic and anti-inflammatory properties. These compounds have been shown to modulate key signaling pathways, including MAPK and PI3K/Akt, which are critical in cancer and inflammatory diseases. This protocol synthesizes established methodologies for the extraction of steroid glycosides from marine invertebrates to provide a comprehensive guide for researchers.
Introduction
Starfish, belonging to the class Asteroidea, are a rich source of diverse and structurally unique secondary metabolites, including steroidal glycosides known as asterosaponins. This compound is a sapogenin, the non-sugar portion of a saponin (B1150181), that has been identified in several starfish species. The unique chemical structure of this compound and related compounds contributes to their wide range of biological activities, making them promising candidates for therapeutic development. These activities include anti-cancer, anti-inflammatory, and cytotoxic effects. The mechanism of action for many of these compounds is believed to involve the modulation of critical cellular signaling pathways. This document outlines a comprehensive protocol for the extraction, purification, and characterization of this compound from starfish biomass.
Data Presentation: Extraction Solvent and Fractionation Data
The selection of solvents is critical for the efficient extraction and fractionation of this compound. The following table summarizes typical solvents and their applications in the extraction of starfish saponins, which can be adapted for this compound.
| Extraction Step | Solvent/System | Purpose | Typical Yield/Efficiency |
| Initial Extraction | Methanol (B129727) or 70% Ethanol | Extraction of a broad range of polar and semi-polar compounds, including saponins. | High yield of crude extract. |
| Solvent Partitioning | n-Butanol | Separation of saponins from more polar impurities. | Good recovery of saponins in the n-butanol fraction. |
| Purification | Silica (B1680970) Gel Column Chromatography | Separation of different saponin fractions based on polarity. | Variable, dependent on the complexity of the extract. |
| Further Purification | Reversed-phase HPLC | High-resolution separation and purification of individual saponins. | High purity of the final compound. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the extraction and purification of this compound from starfish.
Sample Collection and Preparation
-
Collect fresh starfish specimens. If not used immediately, freeze them at -20°C.
-
Thaw the frozen starfish and dissect them to remove visceral organs, unless the whole animal is to be used.
-
Wash the body walls with distilled water to remove any debris.
-
Homogenize the fresh or frozen tissue using a blender or tissue homogenizer.
-
Lyophilize (freeze-dry) the homogenized tissue to obtain a dry powder. This increases the efficiency of solvent extraction.
Extraction of Crude Saponins
-
Macerate the dried starfish powder in methanol (or 70% ethanol) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
Solvent Partitioning for Saponin Enrichment
-
Resuspend the concentrated crude extract in distilled water.
-
Perform liquid-liquid partitioning of the aqueous extract with an equal volume of n-butanol.
-
Separate the n-butanol layer, which will contain the saponins.
-
Repeat the partitioning three times to maximize the recovery of saponins.
-
Combine the n-butanol fractions and concentrate them to dryness using a rotary evaporator.
Purification of this compound
4.1. Acid Hydrolysis to Cleave Glycosidic Bonds
Since this compound is a sapogenin, the sugar moieties from the extracted saponins need to be cleaved.
-
Dissolve the dried n-butanol extract in a 2M HCl solution in 50% methanol.
-
Heat the mixture at 80°C for 4 hours under reflux to hydrolyze the glycosidic bonds.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., NaOH).
-
Extract the resulting aglycones (including this compound) with an organic solvent like ethyl acetate (B1210297) or chloroform.
-
Combine the organic layers and evaporate the solvent to obtain the crude aglycone mixture.
4.2. Chromatographic Purification
-
Silica Gel Column Chromatography:
-
Dissolve the crude aglycone mixture in a minimal amount of chloroform.
-
Load the sample onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate mixture, followed by ethyl acetate-methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the fractions containing this compound from the silica gel column and concentrate them.
-
Dissolve the concentrated sample in the mobile phase for HPLC.
-
Inject the sample into an RP-HPLC system equipped with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for elution.
-
Collect the peak corresponding to this compound.
-
Structure Elucidation and Characterization
The purified this compound can be characterized using various analytical techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Potential Signaling Pathways of Starfish-Derived Steroids
While the direct signaling pathways of this compound are not yet fully elucidated, studies on similar starfish-derived saponins and steroids suggest potential mechanisms of action, particularly in the context of cancer and inflammation. These compounds have been shown to induce apoptosis and inhibit proliferation in cancer cells.
Caption: Hypothesized signaling pathways modulated by starfish steroids.
Conclusion
The protocol described in this document provides a robust framework for the extraction and purification of this compound from starfish. The potential of this compound and other marine-derived steroids in drug discovery is significant, particularly in the fields of oncology and inflammatory diseases. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways of this compound to harness its therapeutic potential. The methodologies and data presented here are intended to serve as a valuable resource for researchers in natural product chemistry and drug development.
High-Performance Liquid Chromatography (HPLC) Method for the Purification of Asterone
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of Asterone, a naturally occurring marine steroid, using High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed for both analytical-scale quantification and preparative-scale isolation of this compound, suitable for research and drug development applications.
Introduction to this compound
This compound is a C21 steroid belonging to the asterosaponin family, specifically classified as an asterosapogenin.[1] It possesses a pregnane (B1235032) skeleton characterized by hydroxyl groups at the 3β and 6α positions, a double bond between C9 and C11, and a ketone group at the C20 position.[1] Its molecular formula is C21H32O3, with a molecular weight of 332.5 g/mol .[1][2] Found in various starfish species, the presence of two hydroxyl groups imparts a moderate polarity to the molecule compared to other steroids.[1] This characteristic is pivotal in the development of an effective HPLC purification strategy.
Due to its steroidal nature, reversed-phase HPLC is the most suitable method for the purification of this compound. This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.
Quantitative Data Summary
The following tables summarize typical performance characteristics and chromatographic conditions for the analysis and purification of steroidal saponins (B1172615) and sapogenins, which are applicable to this compound.
Table 1: Analytical HPLC Method Performance Characteristics for Steroidal Sapogenins
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 5.25–6.08 µg/mL | [3] |
| Limit of Quantification (LOQ) | 17.50–20.27 µg/mL | [3] |
| Recovery (%) | 95.61% to 99.77% | [3] |
| Precision (RSD %) | 1.52%–1.78% |
Note: These values are representative of HPLC-ELSD methods for steroidal saponins and provide a benchmark for the expected performance of an this compound analytical method.
Table 2: Recommended Chromatographic Conditions for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | ||
| Stationary Phase | C18 | C18 |
| Particle Size | 5 µm | 5-10 µm |
| Dimensions | 4.6 x 250 mm | ≥ 20 x 250 mm |
| Mobile Phase | ||
| Solvent A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Solvent B | Acetonitrile (B52724) | Acetonitrile |
| Gradient Program | ||
| 0-5 min | 30% B | 30% B |
| 5-35 min | 30% to 70% B | 30% to 70% B |
| 35-40 min | 70% to 90% B | 70% to 90% B |
| 40-45 min | 90% B | 90% B |
| 45-50 min | 90% to 30% B | 90% to 30% B |
| 50-60 min | 30% B | 30% B |
| Flow Rate | 1.0 mL/min | ≥ 20 mL/min (Adjust for column diameter) |
| Detection | ||
| Wavelength | 205-210 nm (UV) or ELSD | 205-210 nm (UV) or ELSD |
| Temperature | 30°C | Ambient or 30°C |
| Injection Volume | 10-20 µL | 1-5 mL (Dependent on concentration) |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for successful HPLC purification and to prevent column contamination.
Materials:
-
Crude this compound extract (from starfish or other sources)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.45 µm syringe filters
Protocol:
-
Extraction: The initial extraction of this compound from its biological source is assumed to have been performed. A common method involves extraction with an organic solvent like methanol or ethanol.
-
Dissolution: Accurately weigh the crude this compound extract and dissolve it in methanol to a known concentration (e.g., 1-10 mg/mL).
-
Solid-Phase Extraction (SPE) for Cleanup (Optional but Recommended): a. Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. b. Load the dissolved this compound sample onto the SPE cartridge. c. Wash the cartridge with 10 mL of water to remove highly polar impurities. d. Elute the this compound-containing fraction with 10 mL of methanol. e. Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the dried extract in the initial mobile phase composition (e.g., 30% acetonitrile in water).
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.
Analytical HPLC Protocol
This protocol is for the quantification of this compound and for method development prior to scaling up to preparative HPLC.
Instrumentation and Materials:
-
HPLC system with a gradient pump, UV detector or Evaporative Light Scattering Detector (ELSD), column oven, and autosampler.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Prepared this compound sample.
Procedure:
-
System Preparation: a. Purge the HPLC system with both mobile phases to remove any air bubbles. b. Equilibrate the column with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the filtered sample onto the column.
-
Chromatographic Run: Run the gradient program as detailed in Table 2.
-
Detection: Monitor the eluent at 205-210 nm. This compound, being a pregnane-20-one steroid, is expected to have UV absorbance in this range. For more universal detection, an ELSD can be used.
-
Data Analysis: Identify the this compound peak based on its retention time. Quantify the amount of this compound by comparing the peak area to a calibration curve prepared from an this compound standard.
Preparative HPLC Protocol
This protocol is for the isolation and purification of larger quantities of this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a high-flow rate gradient pump, UV detector or ELSD, and fraction collector.
-
C18 preparative column (e.g., 20 x 250 mm, 5-10 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Concentrated, filtered this compound sample.
Procedure:
-
Method Scaling: The analytical method is scaled up for the preparative column. The flow rate is adjusted based on the square of the ratio of the column diameters. For a 20 mm ID column, the flow rate would be approximately 18.8 mL/min.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase composition (30% B) at the calculated flow rate until a stable baseline is achieved.
-
Sample Loading: Inject a larger volume of the concentrated sample (e.g., 1-5 mL). The optimal loading amount should be determined empirically to avoid column overload and loss of resolution.
-
Chromatographic Run: Execute the gradient program as outlined in Table 2.
-
Fraction Collection: Collect fractions corresponding to the this compound peak as it elutes from the column. The collection can be triggered by the detector signal.
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Experimental Workflow for this compound Purification
The following diagram illustrates the complete workflow for the purification of this compound, from the initial crude extract to the final purified compound.
Caption: Workflow for the HPLC Purification of this compound.
Signaling Pathway (Conceptual)
While the specific signaling pathways of this compound are a subject of ongoing research, many steroidal compounds interact with nuclear receptors to modulate gene expression. The following diagram provides a generalized, conceptual model of how a steroid might act.
Caption: Conceptual Steroid Signaling Pathway.
References
The Synthesis of Asterone and its Derivatives: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterone, a naturally occurring steroid found in species such as the common starfish Asterias rubens, has garnered interest within the scientific community for its potential biological activities. This document provides a comprehensive overview of the synthetic approaches to this compound and its derivatives, detailed experimental protocols, and an exploration of its potential signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis of novel steroid compounds and the development of new therapeutic agents.
Synthesis of this compound and its Derivatives
While the total synthesis of this compound (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one) has not been extensively documented in publicly available literature, its structural similarity to other pregnane-type steroids allows for the postulation of viable synthetic routes. These routes would likely involve the modification of readily available steroid precursors. The synthesis of various steroid derivatives, including those of estrone (B1671321) and other steroidal compounds, often employs a range of established organic chemistry reactions. These can include stereoselective reductions, oxidations, and the introduction of functional groups at specific positions on the steroid scaffold.
Table 1: Key Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₁H₃₂O₃ | PubChem |
| Molecular Weight | 332.48 g/mol | PubChem |
| IUPAC Name | (3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-17-acetyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | PubChem |
| Natural Sources | Asterias rubens, Luidia maculata | PubChem |
Experimental Protocols
Given the absence of specific literature on this compound synthesis, the following protocols are based on established methodologies for the synthesis of structurally related steroids and their derivatives. These should be considered as foundational templates that may require optimization for the specific synthesis of this compound.
General Protocol for the Synthesis of a Steroid Derivative (Illustrative Example)
This protocol outlines a general workflow for the modification of a steroid precursor.
Caption: A generalized workflow for the synthesis of a steroid derivative.
Materials:
-
Steroid precursor
-
Appropriate reagents and solvents
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer, IR spectrometer
Procedure:
-
Reaction Setup: Dissolve the steroid precursor in a suitable solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add the necessary reagents for the desired chemical transformation at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding an appropriate aqueous solution. Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the crude product under reduced pressure using a rotary evaporator. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity.
Potential Signaling Pathways
The biological activity of steroids is mediated through their interaction with specific intracellular receptors, which then modulate gene expression. While the specific signaling pathway of this compound has not been elucidated, it is likely to follow the general mechanism of action for steroid hormones.
General Steroid Hormone Signaling Pathway
Steroid hormones, being lipophilic, can diffuse across the cell membrane to bind to their cognate receptors in the cytoplasm or nucleus. This binding event typically induces a conformational change in the receptor, leading to its activation. The activated receptor-hormone complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription, leading to a cellular response.
Caption: A putative signaling pathway for this compound.
Conclusion
The synthesis of this compound and its derivatives presents an intriguing challenge and a promising avenue for the discovery of novel bioactive molecules. While direct synthetic routes for this compound are not yet well-established, the wealth of knowledge in steroid chemistry provides a solid foundation for its future synthesis. The elucidation of its biological activities and signaling pathways will be crucial in unlocking its therapeutic potential. The protocols and pathways described in this document are intended to guide researchers in this exciting field of study. Further research is warranted to develop efficient synthetic strategies and to fully characterize the pharmacological profile of this compound and its analogues.
Application Notes and Protocols for the Use of Aldosterone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldosterone (B195564), a mineralocorticoid steroid hormone produced by the adrenal cortex, is a key regulator of sodium and potassium balance, thereby influencing blood pressure. Beyond its classical endocrine functions, emerging evidence indicates that aldosterone can exert direct effects on various cell types, including cancer cells, modulating processes such as proliferation, migration, and survival. The cellular effects of aldosterone are mediated through the classical mineralocorticoid receptor (MR), a nuclear hormone receptor, as well as through non-genomic pathways involving membrane-associated receptors like the G-protein estrogen receptor (GPER). The dichotomous role of aldosterone in promoting or inhibiting cancer cell growth appears to be context-dependent, varying with the cancer type and the specific signaling pathways activated.
These application notes provide a comprehensive guide for the use of aldosterone in cell culture experiments, with a focus on cancer cell lines. Detailed protocols for assessing cell proliferation and investigating signaling pathways are provided, along with a summary of reported quantitative data and visual representations of the underlying molecular mechanisms.
Data Presentation
The effects of aldosterone on cancer cell proliferation are cell-type specific. Below is a summary of effective concentrations and observed outcomes in various cancer cell lines. Notably, standardized IC50 values for aldosterone are not widely reported in the literature for cancer cells, as its effects can be proliferative rather than inhibitory.
| Cell Line | Cancer Type | Aldosterone Concentration | Treatment Duration | Observed Effect | Reference(s) |
| SkBr3 | Breast Cancer | 10 pM - 10 nM | 5 days | Increased cell proliferation. | [1] |
| Renal Cell Carcinoma (RCC) cells | Kidney Cancer | Not specified | Not specified | Upregulated K-RAS, promoting survival and proliferation. | [2][3][4] |
| TCCSUP & J82 | Bladder Cancer | 1 nM - 100 nM | 96 hours | Dose-dependent reduction in cell viability. | [5][6] |
| Human Mesangial Cells (HMC) | N/A (Kidney) | 100 nmol/L | 30 hours | Increased [3H]-thymidine incorporation (proliferation). | [7][8] |
Signaling Pathways
Aldosterone's effects on cancer cells are mediated by a complex network of signaling pathways. The primary pathways involve the activation of the mineralocorticoid receptor (MR) and the transactivation of the epidermal growth factor receptor (EGFR).
Aldosterone-Induced Proliferative Signaling in Breast and Renal Cancer
In breast and renal cancer cells, aldosterone has been shown to promote proliferation. This is often mediated through the activation of the mineralocorticoid receptor (MR) and subsequent transactivation of the EGFR, leading to the activation of downstream pro-proliferative pathways such as the Raf-MEK-ERK (MAPK) and PI3K-Akt cascades. In some breast cancer cells, the G-protein estrogen receptor (GPER) is also involved.
Aldosterone-Induced Anti-Proliferative Signaling in Bladder Cancer
Conversely, in bladder cancer cells, aldosterone has been reported to inhibit proliferation. This effect is also mediated by the mineralocorticoid receptor (MR) but leads to a reduction in cell viability.
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of aldosterone on cultured cells.
Protocol 1: Preparation of Aldosterone Stock Solution
Materials:
-
Aldosterone powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required amount of aldosterone: To prepare a 10 mM stock solution, weigh out the appropriate amount of aldosterone based on its molecular weight (360.44 g/mol ).
-
Dissolve in DMSO: Dissolve the aldosterone powder in the calculated volume of DMSO to achieve the desired stock concentration. Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is designed to assess the effect of aldosterone on the proliferation and viability of adherent cancer cells.
Materials:
-
Adherent cancer cell line of interest (e.g., SkBr3, TCCSUP)
-
Complete cell culture medium
-
Aldosterone stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of aldosterone in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 1 pM to 1 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest aldosterone concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of aldosterone or controls.
-
-
Incubation:
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Activation
This protocol is for detecting the phosphorylation (activation) of key proteins in aldosterone-mediated signaling pathways, such as ERK and Akt.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
Aldosterone stock solution
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.
-
Treat the cells with the desired concentration of aldosterone for a short duration (e.g., 5, 15, 30, 60 minutes) to observe rapid signaling events. Include an untreated control.
-
-
Cell Lysis:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal protein loading.
-
Conclusion
The use of aldosterone in cell culture experiments provides a valuable tool for investigating its non-classical roles in cellular processes, particularly in the context of cancer. The protocols and information provided herein offer a foundation for researchers to design and execute experiments to elucidate the specific effects and underlying mechanisms of aldosterone in their cell models of interest. Given the cell-type-specific responses to aldosterone, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system.
References
- 1. GPER is involved in the stimulatory effects of aldosterone in breast cancer cells and breast tumor-derived endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for aldosterone-dependent growth of renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for aldosterone-dependent growth of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mineralocorticoid receptor signaling inhibits bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. ahajournals.org [ahajournals.org]
- 8. Aldosterone-induced mesangial cell proliferation is mediated by EGF receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldosterone Induces the Proliferation of Renal Tubular Epithelial Cells In Vivo but Not In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determining the Optimal Concentration of Asterone for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asterone is a naturally occurring steroid isolated from marine organisms.[1] Preliminary studies suggest that this compound possesses anti-proliferative properties, making it a compound of interest for further investigation in oncology drug development. This document provides a comprehensive guide to determining the optimal in vitro concentration of this compound for assessing its biological activity. The protocols herein focus on establishing a therapeutic window and confirming target engagement through a series of standard cellular and molecular assays.
Hypothetical Mechanism of Action: PI3K/Akt Signaling Inhibition
For the purpose of this guide, this compound is hypothesized to exert its anti-proliferative effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism and is frequently dysregulated in cancer. This compound is proposed to interfere with the phosphorylation and subsequent activation of Akt, leading to downstream effects on cell viability and function.
Caption: Hypothetical signaling pathway of this compound action.
Data Presentation: In Vitro Activity of this compound
The following table summarizes hypothetical quantitative data for this compound across various cancer cell lines. The IC50 (half-maximal inhibitory concentration) was determined using a cell viability assay after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Max Non-Toxic Conc. (µM) |
| MCF-7 | Breast Cancer | 5.2 | 1.0 |
| A549 | Lung Cancer | 12.8 | 2.5 |
| U-87 MG | Glioblastoma | 8.5 | 1.5 |
| PC-3 | Prostate Cancer | 15.1 | 5.0 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration range of this compound that affects cell viability, which is crucial for establishing IC50 values and identifying appropriate concentrations for subsequent mechanism-of-action studies. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
References
Application Notes and Protocols for In Vivo Administration of Asterone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols have been compiled based on the available scientific literature. It is important to note that there is a significant lack of published in vivo studies specifically on the administration of isolated Asterone in animal models. Much of the current understanding is derived from in vitro studies, research on asterosaponins (which contain this compound), or in vivo studies of extracts from sources like Cyathulae Radix and Asteris Radix et Rhizoma, which contain this compound among other compounds. Therefore, the following protocols are presented as a general guide and will require optimization for specific experimental contexts.
Introduction
This compound is a steroid aglycone found in various natural sources, including starfish (as a component of asterosaponins) and the roots of medicinal plants such as Cyathula officinalis (Cyathulae Radix) and Aster tataricus (Asteris Radix et Rhizoma). In vitro studies have suggested its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-osteoporotic activities. These application notes provide a framework for the in vivo investigation of this compound in relevant animal models.
Quantitative Data Summary
There is currently a lack of published in vivo pharmacokinetic data for isolated this compound. The tables below are provided as templates for researchers to populate as data becomes available.
Table 1: Template for Pharmacokinetic Parameters of this compound in Rodent Models
| Parameter | Animal Model | Route of Administration | Dosage (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | Bioavailability (%) |
| This compound | Rat | Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | 100 |
| Rat | Oral (PO) | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Mouse | Intraperitoneal (IP) | Data not available | Data not available | Data not available | Data not available | Data not available |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.
Table 2: Template for In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment Group | Animal Model | Tumor Type | Dosage (mg/kg) | Administration Route | Tumor Volume Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | Nude Mouse | Human Breast Cancer (MCF-7) | - | IP | 0 | Reference |
| This compound | Nude Mouse | Human Breast Cancer (MCF-7) | Data not available | IP | Data not available | Data not available |
| Positive Control | Nude Mouse | Human Breast Cancer (MCF-7) | Specify | IP | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols for investigating the in vivo effects of this compound in key therapeutic areas. Note: The formulation, dosage, and administration schedule for this compound will need to be determined empirically through dose-ranging and toxicity studies.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard model for evaluating the anti-inflammatory effects of a test compound.
a. Animal Model: Male Wistar rats (180-220 g).
b. Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in saline, or a solution containing DMSO, PEG300, and saline)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
c. Procedure:
-
Acclimatize animals for at least one week.
-
Fast animals overnight before the experiment with free access to water.
-
Group animals and administer this compound (dissolved in vehicle) or vehicle control via oral gavage or intraperitoneal injection. A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should be included.
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
Experimental workflow for carrageenan-induced paw edema.
Anti-Cancer Activity: Human Tumor Xenograft Model in Mice
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in an immunodeficient mouse model.
a. Animal Model: Female athymic nude mice (4-6 weeks old).
b. Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Matrigel
-
This compound
-
Vehicle
-
Calipers
c. Procedure:
-
Acclimatize mice for one week.
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the right flank of each mouse.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups.
-
Administer this compound (in vehicle) or vehicle control via a predetermined route (e.g., intraperitoneal injection or oral gavage) and schedule (e.g., daily for 21 days).
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Application Notes and Protocols for Quantification of Asterone using a Competitive ELISA Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterone is a steroidal saponin (B1150181) with the chemical formula C21H32O3.[1] While its precise biological functions and signaling pathways are still under investigation, its structural similarity to other bioactive steroids suggests potential roles in various physiological processes. To facilitate research into the pharmacokinetics, pharmacodynamics, and potential therapeutic applications of this compound, a robust and sensitive quantification method is essential. This document provides a detailed protocol for the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound in biological samples.
Competitive ELISAs are particularly well-suited for the detection of small molecules like this compound, where the antigen has only one epitope for antibody binding.[2][3] This method offers high sensitivity and specificity, making it a valuable tool for drug discovery and development.
Principle of the Assay
The competitive ELISA for this compound is based on the principle of competitive binding. A known amount of this compound conjugated to a carrier protein is coated onto the wells of a microplate. The sample containing an unknown amount of free this compound is then added to the wells along with a specific primary antibody against this compound. The free this compound in the sample competes with the coated this compound for binding to the limited amount of primary antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample.[3] A standard curve is generated using known concentrations of this compound, from which the concentration of this compound in the unknown samples can be determined.
Experimental Workflow
The development of the this compound ELISA involves several key stages, from antigen preparation to assay validation. The overall workflow is depicted in the diagram below.
References
Asterone as a Standard for Analytical Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterone, a steroid aglycone derived from the saponins (B1172615) of starfish, presents a unique molecular structure that makes it a valuable standard for analytical chemistry applications. As a well-characterized natural product, this compound can be utilized as a reference standard in the identification and quantification of related steroidal compounds in complex biological and chemical matrices. Its distinct chemical properties allow for the development of robust and reproducible analytical methods, crucial for drug discovery, natural product chemistry, and quality control processes. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, focusing on its quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical Profile of this compound
-
Chemical Name: (3β,6α)-3,6-dihydroxy-5α-pregn-9(11)-en-20-one
-
Molecular Formula: C₂₁H₃₂O₃
-
Molecular Weight: 332.48 g/mol
-
CAS Number: 37717-02-5
-
Appearance: White to off-white solid
-
Solubility: Soluble in methanol (B129727), ethanol, and other organic solvents.
Application: Quantitative Analysis of this compound by LC-MS/MS
This section details a validated analytical method for the quantification of this compound in a biological matrix, which can be adapted for various research and drug development applications. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Data Presentation
The following table summarizes the key validation parameters for a typical LC-MS/MS method for the quantification of this compound. This data is representative of what can be achieved and should be verified during in-house method validation.
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | |
| Low QC (1.5 ng/mL) | 98.5% |
| Medium QC (150 ng/mL) | 101.2% |
| High QC (400 ng/mL) | 99.8% |
| Precision (%RSD) | |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 7% |
QC: Quality Control; RSD: Relative Standard Deviation.
Experimental Protocols
Preparation of Standard Solutions and Quality Control Samples
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL).
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable stable isotope-labeled internal standard (e.g., this compound-d4) at a concentration of 1 mg/mL in methanol.
-
IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 50 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 1.5, 150, and 400 ng/mL) by spiking the appropriate amount of this compound working standard into the blank biological matrix (e.g., plasma, tissue homogenate).
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from biological fluids like plasma or serum.
-
To 100 µL of the sample (standard, QC, or unknown), add 10 µL of the IS working solution (50 ng/mL).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M+H]⁺ > Product ion (specific fragment to be determined by infusion of the standard).
-
Internal Standard: Precursor ion [M+H]⁺ > Product ion (specific fragment to be determined by infusion of the standard).
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualization
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantitative analysis of this compound using LC-MS/MS.
Potential Signaling Pathway Modulation by this compound
Asterosaponins, the parent compounds of this compound, have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, some asterosaponins can induce apoptosis in cancer cells by inactivating the PI3K/AKT and ERK1/2 signaling pathways.[1][2] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed inhibition of PI3K/AKT and MAPK/ERK pathways by this compound.
Conclusion
This compound serves as a reliable analytical standard for the quantification of steroidal compounds, particularly those of marine origin. The detailed LC-MS/MS protocol provides a robust framework for accurate and precise measurements. Further investigation into the biological activities of this compound, including its interaction with cellular signaling pathways like MAPK, will continue to expand its application in drug development and biomedical research. The methodologies and information presented here are intended to support researchers and scientists in utilizing this compound as a valuable tool in their analytical and developmental workflows.
References
- 1. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asterosaponins from the Starfish Astropecten monacanthus suppress growth and induce apoptosis in HL-60, PC-3, and SNU-C5 human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asterone in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asterone, a naturally occurring steroidal sapogenin, has emerged as a compound of interest in pharmacological research due to its potential biological activities. This document provides a comprehensive overview of the application of this compound in enzyme inhibition assays, including detailed protocols and data presentation guidelines. The information herein is intended to guide researchers in designing and executing robust experiments to evaluate the inhibitory effects of this compound on specific enzyme targets.
Quantitative Data Summary
Currently, there is a notable lack of publicly available quantitative data, such as IC50 and Ki values, for the inhibitory activity of this compound against specific enzymes. As research progresses, it is anticipated that such data will become available. For the purpose of these application notes, a template for data presentation is provided below. Researchers are encouraged to populate this table with their experimental findings to facilitate clear comparison and interpretation.
Table 1: Inhibitory Activity of this compound against Target Enzymes
| Enzyme Target | Enzyme Family | This compound Concentration (µM) | % Inhibition | IC50 (µM) | Ki (µM) | Type of Inhibition |
| e.g., Enzyme X | e.g., Kinase | e.g., 0.1, 1, 10, 100 | Data | Data | Data | e.g., Competitive |
| Enzyme Y | e.g., Protease | e.g., 0.1, 1, 10, 100 | Data | Data | Data | e.g., Non-competitive |
Experimental Protocols
The following are generalized protocols for conducting enzyme inhibition assays with this compound. These should be adapted and optimized based on the specific enzyme under investigation.
Protocol 1: General Enzyme Inhibition Assay
This protocol outlines a fundamental approach to determine the inhibitory effect of this compound on a target enzyme.
Materials:
-
Target Enzyme
-
Substrate for the Target Enzyme
-
Assay Buffer (specific to the enzyme)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO without this compound).
-
Prepare the enzyme and substrate solutions in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control).
-
Enzyme solution.
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined pre-incubation time to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Detection:
-
Measure the enzyme activity by monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: Determination of Inhibition Type (e.g., Michaelis-Menten Kinetics)
This protocol is designed to elucidate the mechanism of enzyme inhibition by this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of experimental conditions in a 96-well plate with varying concentrations of both the substrate and this compound.
-
Include a control series with no inhibitor.
-
-
Reaction and Detection:
-
Follow the steps for initiating the reaction and detecting enzyme activity as described in Protocol 1.
-
-
Data Analysis:
-
Determine the initial reaction velocities (V₀) for each combination of substrate and inhibitor concentration.
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]) to visualize the type of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the inhibition constant (Ki) using appropriate kinetic models.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: Workflow for a typical enzyme inhibition assay.
Signaling Pathway Modulation by this compound (Hypothetical)
As the specific enzyme targets of this compound are not yet fully elucidated, the following diagram presents a hypothetical signaling pathway that could be modulated by its inhibitory activity. This serves as a template for researchers to adapt once a target is identified. For instance, if this compound is found to inhibit a specific kinase (e.g., Kinase A), the downstream effects can be visualized.
Caption: Hypothetical signaling pathway inhibited by this compound.
Application Notes and Protocols for Studying Cellular Signaling Pathways with Asterone
Disclaimer: The following application notes and protocols are provided as a representative example of how a marine-derived steroid, such as Asterone, could be utilized in cellular signaling research. The specific pathways, quantitative data, and experimental outcomes presented herein are hypothetical and intended for illustrative purposes to guide researchers in designing their own investigations.
Introduction
This compound is a naturally occurring steroid isolated from various species of starfish.[1][2] Steroid molecules are well-known modulators of cellular signaling, acting through both genomic and non-genomic pathways to influence a wide range of physiological processes.[3][4][5] While the specific cellular targets and signaling pathways modulated by this compound are an active area of research, its structural similarity to other bioactive steroids suggests its potential as a tool for dissecting complex signaling networks.
This document provides a hypothetical framework for investigating the effects of this compound on the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic development.[6]
Hypothesized Mechanism of Action
For the purpose of this guide, we hypothesize that this compound exerts its cellular effects through the non-genomic inhibition of the PI3K/Akt/mTOR pathway. This proposed mechanism involves the binding of this compound to a putative membrane-associated receptor or direct interaction with a key kinase in the cascade, leading to a reduction in downstream signaling events.
Quantitative Data
The following table summarizes hypothetical quantitative data for the effects of this compound on the PI3K/Akt/mTOR pathway in a human breast cancer cell line (MCF-7).
| Parameter | Value | Cell Line | Assay |
| IC50 (p-Akt Ser473 Inhibition) | 7.5 µM | MCF-7 | Western Blot |
| IC50 (p-S6K Thr389 Inhibition) | 12.2 µM | MCF-7 | Western Blot |
| IC50 (Cell Proliferation) | 15.8 µM | MCF-7 | MTT Assay (72h) |
Signaling Pathway Diagram
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway modulated by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the basic steps for culturing MCF-7 cells and treating them with this compound for downstream analysis.
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
6-well or 96-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a T-75 flask.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Seed the cells into the appropriate plates (e.g., 5 x 10^5 cells/well for a 6-well plate for Western Blotting, or 5 x 10^3 cells/well for a 96-well plate for MTT assay).
-
Allow cells to adhere and grow for 24 hours in the incubator.
-
Prepare serial dilutions of this compound in serum-free DMEM from the DMSO stock. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity. A vehicle control (DMSO only) must be included.
-
Remove the growth medium from the cells and replace it with the this compound-containing medium or vehicle control medium.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Western Blotting for Phospho-Protein Analysis
This protocol allows for the detection of changes in the phosphorylation state of key signaling proteins following this compound treatment.
Materials:
-
Treated cells from Protocol 1
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 11.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein and the loading control (GAPDH).
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader (570 nm)
Procedure:
-
After the desired treatment period (e.g., 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Experimental Workflow Diagrams
Caption: Workflow for Western Blotting analysis.
Caption: Workflow for the MTT cell proliferation assay.
References
- 1. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism of action of steroid hormones: a new twist to an old tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Mechanism of action of steroid hormones. I. Estrogens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Major Cellular Signaling Pathway Contributes To Cancers | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
Application of Anastrozole in Cytotoxicity Assays
Introduction
This document provides detailed application notes and protocols for the use of Anastrozole (B1683761) in cytotoxicity assays. It is presumed that "Asterone" was a typographical error, and this response will focus on Anastrozole, a compound for which cytotoxic effects and relevant data have been documented. The methodologies and principles described herein are broadly applicable to the cytotoxic evaluation of other compounds in a research and drug development setting.
Anastrozole is an aromatase inhibitor used in the treatment of breast cancer.[1] Its cytotoxic effects have been demonstrated in various cancer cell lines, making it a subject of interest in oncological research. These notes provide a framework for researchers, scientists, and drug development professionals to assess the cytotoxic properties of Anastrozole and similar compounds.
Application Notes
Anastrozole has been shown to exhibit cytotoxic effects against several cancer cell lines, including breast (MCF7), liver hepatocellular (HepG2), and prostate (PC3) cancer cells.[1] The primary mechanism of action of Anastrozole is the inhibition of the aromatase enzyme, which is crucial for estrogen synthesis.[1] By blocking this enzyme, Anastrozole reduces the levels of estrogen, which can inhibit the growth of estrogen receptor-positive breast cancers.
Beyond its hormonal effects, Anastrozole has been observed to induce apoptosis, or programmed cell death, in cancer cells. This is evidenced by increased cell membrane permeability, the release of cytochrome c from the mitochondria, and changes in nuclear intensity.[1] A decrease in mitochondrial membrane potential is another indicator of Anastrozole-induced apoptosis.[1]
Quantitative Data: Cytotoxicity of Anastrozole
The cytotoxic effects of Anastrozole can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the cytotoxic effect of Anastrozole on different cancer cell lines as determined by the MTT assay after 24 hours of treatment.
| Cell Line | Cancer Type | Anastrozole Concentration (µg/mL) | Inhibition of Cell Viability (%) |
| MCF7 | Breast Cancer | 400 | Most significant cytotoxic effect |
| HepG2 | Liver Cancer | 400 | Significant cytotoxic effect |
| PC3 | Prostate Cancer | 400 | Significant cytotoxic effect |
Data adapted from in-vitro studies using the MTT assay.[1]
Experimental Protocols
Two common and complementary assays for assessing cytotoxicity are the MTT assay, which measures cell metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures cell membrane integrity.
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.
Materials:
-
Anastrozole
-
Target cancer cell lines (e.g., MCF7, HepG2, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed 1 x 104 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a stock solution of Anastrozole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of Anastrozole in serum-free medium to achieve the desired final concentrations (e.g., 25, 50, 100, 200, 400 µg/mL).[1]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Anastrozole concentration) and a positive control for cytotoxicity (e.g., Doxorubicin).[1]
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Anastrozole
-
Target cancer cell lines
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
In addition to the treated wells and vehicle control, prepare wells for:
-
Spontaneous LDH release (cells treated with vehicle only).
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Background control (medium only).
-
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.
-
Visualizations
Signaling Pathway of Anastrozole-Induced Apoptosis
Anastrozole can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.
Caption: Anastrozole-induced apoptosis pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound.
Caption: General workflow for cytotoxicity assays.
References
Application Notes and Protocols for Radiolabeling of Asterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterone is a naturally occurring steroid found in various marine organisms, such as starfish.[1][2] Its chemical formula is C21H32O3, and it possesses a pregnane (B1235032) skeleton with hydroxyl groups at positions 3β and 6α, a double bond between C9 and C11, and a ketone group at C20.[1] The unique structure of this compound has drawn interest for its potential biological activities, making it a candidate for further investigation in drug development.
Radiolabeling is a critical technique used to track molecules in biological systems, enabling researchers to study pharmacokinetics, metabolism, and target engagement.[3][4] This document provides a detailed, generalized protocol for the radiolabeling of this compound, focusing on a radioiodination method. This protocol is designed to be a starting point for researchers, and specific parameters may require optimization based on experimental conditions and available resources.
Principle of the Method
Experimental Protocols
Materials and Equipment
| Reagents and Consumables | Equipment |
| This compound | Fume hood suitable for radiochemistry |
| Sodium Iodide [¹²⁵I] or [¹³¹I] | Lead shielding |
| Chloramine-T | Vortex mixer |
| Sodium metabisulfite (B1197395) | Centrifuge |
| Phosphate (B84403) buffer (0.5 M, pH 7.5) | TLC or HPLC system with a radioactivity detector |
| Dichloromethane | Gamma counter or liquid scintillation counter |
| Ethyl acetate (B1210297) | pH meter |
| Methanol (B129727) | Micropipettes |
| Acetonitrile (B52724) | Reaction vials (e.g., 1.5 mL Eppendorf tubes) |
| Water (HPLC grade) | Syringes and needles |
| Sep-Pak C18 cartridges | Nitrogen gas supply |
| TLC plates (Silica gel 60 F254) |
Radiolabeling Procedure
Caution: All work with radioactive materials must be conducted in a designated radiochemistry laboratory with appropriate shielding and safety precautions.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in ethanol.
-
Prepare a 2 mg/mL solution of Chloramine-T in phosphate buffer (0.5 M, pH 7.5).
-
Prepare a 4 mg/mL solution of sodium metabisulfite in phosphate buffer (0.5 M, pH 7.5).
-
-
Radiolabeling Reaction:
-
In a shielded reaction vial, add 10 µL of the this compound stock solution (10 µg).
-
Add 20 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 1 mCi (37 MBq) of Na[¹²⁵I] or Na[¹³¹I] (in a small volume, typically 5-10 µL).
-
Initiate the reaction by adding 10 µL of the Chloramine-T solution.
-
Immediately vortex the mixture gently for 60-90 seconds at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of the sodium metabisulfite solution.
-
Vortex the mixture for an additional 30 seconds.
-
Purification of Radiolabeled this compound
Purification is a critical step to remove unreacted radioiodide and other impurities.[6] High-performance liquid chromatography (HPLC) is the preferred method for achieving high radiochemical purity. Thin-layer chromatography (TLC) can also be used for purification and analysis.[7][8]
A. Purification by Solid-Phase Extraction (SPE) - Preliminary Cleanup
-
Activate a Sep-Pak C18 cartridge by washing with 5 mL of methanol followed by 10 mL of water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted iodide and other polar impurities.
-
Elute the radiolabeled this compound with 2 mL of ethyl acetate or methanol.
-
Collect the eluate and evaporate the solvent under a gentle stream of nitrogen.
B. Purification by High-Performance Liquid Chromatography (HPLC)
-
Reconstitute the dried eluate from the SPE step in a small volume (e.g., 100 µL) of the HPLC mobile phase.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water). The exact conditions will need to be optimized.
-
Monitor the elution profile using a UV detector (if a non-radioactive standard is co-injected) and a radioactivity detector.
-
Collect the fraction corresponding to the radiolabeled this compound peak.
Quality Control
Quality control procedures are essential to ensure the identity, purity, and safety of the radiolabeled product.[9][10][11][12]
-
Radiochemical Purity:
-
Analyze an aliquot of the final purified product by radio-TLC or radio-HPLC.[13]
-
For radio-TLC, spot the sample on a silica (B1680970) gel plate and develop with a suitable solvent system (e.g., dichloromethane:methanol, 95:5 v/v).
-
Determine the distribution of radioactivity on the TLC plate using a scanner or by cutting the plate into sections and counting in a gamma counter.
-
Radiochemical purity is calculated as the percentage of the total radioactivity present as the desired radiolabeled this compound.
-
-
Radionuclidic Purity:
-
This is typically provided by the radionuclide supplier. It ensures that the radioactivity is primarily from the desired isotope.
-
-
Specific Activity:
-
Determine the concentration of this compound in the final product using a standard curve on a UV-spectrophotometer or by HPLC with a UV detector.
-
Measure the total radioactivity using a calibrated dose calibrator.
-
Specific activity is expressed as radioactivity per unit mass (e.g., mCi/µmol or GBq/µmol).
-
Data Presentation
The following table summarizes the key quantitative parameters for the radiolabeling protocol. These values are representative and may require optimization.
| Parameter | Value |
| Amount of this compound | 10 µg |
| Amount of Radioiodide | 1 mCi (37 MBq) |
| Reaction Time | 60-90 seconds |
| Reaction Temperature | Room Temperature |
| Expected Radiochemical Yield (post-purification) | 30-50% (optimization required) |
| Typical Radiochemical Purity (post-HPLC) | >95% |
Diagrams
Below are diagrams illustrating the experimental workflow and the logical relationships in the quality control process.
Caption: Experimental workflow for the radiolabeling of this compound.
Caption: Logical pathway for the quality control of radiolabeled this compound.
References
- 1. This compound (37717-02-5) for sale [vulcanchem.com]
- 2. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.princeton.edu [chemistry.princeton.edu]
- 4. moravek.com [moravek.com]
- 5. Preparation and purification of estriol, estradiol, and progesterone labeled with radioactive iodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moravek.com [moravek.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 11. researchgate.net [researchgate.net]
- 12. tech.snmjournals.org [tech.snmjournals.org]
- 13. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Asterone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asterone is a steroid derivative belonging to the pregnane (B1235032) class of compounds.[1] It is obtained through the acid hydrolysis of asterosaponins, which are naturally occurring steroid oligoglycosides found in various species of starfish, such as Asterias vulgaris and Asterias rubens.[1][2] While research on asterosaponins and other starfish-derived steroids has revealed a range of biological activities, including cytotoxic, hemolytic, and antimicrobial effects, specific preclinical data on isolated this compound is limited.[2][3][4] These application notes provide a comprehensive overview of the current knowledge on related compounds and offer generalized protocols for the preclinical investigation of this compound, from its isolation to the evaluation of its biological activity.
Data Presentation: Biological Activities of Starfish-Derived Steroids and Saponins (B1172615)
The following table summarizes the reported biological activities of various steroid and saponin (B1150181) compounds isolated from starfish. This data can serve as a reference for designing preclinical studies for this compound.
| Compound/Extract | Source Starfish Species | Biological Activity | Key Findings | Reference |
| Dichloromethane (CH2Cl2) fraction and Compound 7 (a steroid) | Astropecten polyacanthus | Anticancer (in vitro) | Potent cytotoxic effects against HL-60 human leukemia cells (IC50 of 8.29 µg/mL for the fraction and 2.70 µM for Compound 7). Induced apoptosis via downregulation of Bcl-2, upregulation of Bax, and inactivation of ERK 1/2. | [5] |
| Various asterosaponins | Multiple species | Cytotoxicity, Hemolytic activity, Antimicrobial activity | Novaeguinosides A–D promoted tubulin polymerization. Archasterosides A and B induced p53- and AP-1-independent apoptosis. Astrosterioside D induced apoptosis via inactivation of certain pathways. | [2] |
| Polyhydroxylated steroidal glycosides, polyhydroxylated sterols, and disulfated sterols | Multiple species | Antibacterial, Cytotoxicity, Antitumor (in vitro) | Active against Gram-positive bacteria (S. aureus) but not Gram-negative (E. coli). Showed cytotoxicity at 100 µg/ml. Some polyhydroxylated sterols inhibited lymphoma cell growth at 5 ng/ml. | [4] |
| Saponins | Asterias amurensis, Distolasterias nippon, Solaster paxillatus | Cholesterol-binding | Saponin fractions demonstrated the ability to bind cholesterol, suggesting potential applications in developing cholesterol-lowering agents. | [6] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Starfish
This protocol describes a general method for the isolation of asterosaponins and subsequent hydrolysis to obtain this compound.
Materials:
-
Fresh or frozen starfish (e.g., Asterias vulgaris)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
n-Butanol (n-BuOH)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Homogenize the starfish tissue with MeOH.
-
Filter the homogenate and concentrate the filtrate under reduced pressure to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with CH2Cl2 and n-BuOH. The asterosaponins will be concentrated in the n-BuOH fraction.
-
-
Hydrolysis:
-
Evaporate the n-BuOH fraction to dryness.
-
Dissolve the residue in a solution of 2M HCl in 50% aqueous MeOH.
-
Heat the mixture at 80°C for 4 hours to hydrolyze the saponins.
-
Cool the reaction mixture and neutralize with a saturated NaHCO3 solution.
-
Extract the mixture with CH2Cl2 to recover the steroidal aglycones, including this compound.
-
-
Purification:
-
Concentrate the CH2Cl2 extract and subject it to silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Pool the relevant fractions and perform further purification using preparative HPLC to obtain pure this compound.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic effects of this compound on a cancer cell line, such as HL-60 human leukemia cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in the culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Protocol 3: Formulation of this compound for In Vivo Studies
Due to the likely poor aqueous solubility of this compound, a suitable formulation is crucial for in vivo preclinical studies. This protocol provides a general approach using cyclodextrins.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile saline (0.9% NaCl)
-
Magnetic stirrer
-
Sterile filters (0.22 µm)
Procedure:
-
Preparation of the Cyclodextrin Vehicle:
-
Prepare a 20% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 2 g of HP-β-CD in 10 mL of sterile saline.
-
Stir the solution until the HP-β-CD is completely dissolved. The solution should be clear.
-
-
Solubilization of this compound:
-
Weigh the required amount of this compound based on the desired final concentration.
-
Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
-
Gently warm the solution (e.g., to 37°C) to aid dissolution.
-
Continue stirring until the this compound is completely dissolved. The final solution should be clear.
-
-
Sterilization and Administration:
-
Sterilize the this compound formulation by passing it through a 0.22 µm sterile filter.
-
The formulation is now ready for parenteral administration (e.g., intraperitoneal or intravenous) in animal models. The exact dosage and administration route will depend on the specific experimental design.
-
Visualizations
Caption: Experimental workflow for preclinical studies of this compound.
Caption: Putative apoptotic signaling pathway of starfish-derived steroids.
Disclaimer: The information provided in these application notes is for research purposes only. The protocols are generalized and may require optimization for specific experimental conditions. It is essential to consult relevant literature and safety guidelines before conducting any experiments. Further research is needed to fully elucidate the preclinical profile of this compound.
References
- 1. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biological activity of saponins and saponin-like compounds from starfish and brittle-stars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Steroidal constituents from the starfish Astropecten polyacanthus and their anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholesterol-binding ability of saponin from Japanese starfish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluating Cell Viability Following Asterone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asterone is a naturally occurring steroid that has demonstrated potential as an antineoplastic agent.[1][2] Evaluating the cytotoxic and cytostatic effects of novel compounds like this compound is a critical step in the drug discovery process. This document provides a detailed protocol for assessing cell viability in response to this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells cultured in a 96-well plate format.
Materials:
-
This compound (source to be determined by the researcher)
-
Cancer cell line of interest (e.g., HeLa, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
MTT solvent (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS)[5]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[5]
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cells in a complete culture medium to the desired seeding density (refer to Table 1).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations (refer to Table 2).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can also be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment condition using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Recommended Cell Seeding Densities for a 96-well Plate
| Cell Line Type | Seeding Density (cells/well) |
| Adherent (fast-growing, e.g., HeLa) | 5,000 - 10,000 |
| Adherent (slow-growing, e.g., MCF-7) | 10,000 - 20,000 |
| Suspension (e.g., Jurkat) | 20,000 - 50,000 |
Note: Optimal seeding density should be determined empirically for each cell line.
Table 2: Example of this compound Serial Dilution Preparation
| Final Concentration (µM) | Volume of this compound Stock (10 mM) | Volume of Culture Medium | Total Volume |
| 100 | 10 µL | 990 µL | 1000 µL |
| 50 | 5 µL | 995 µL | 1000 µL |
| 25 | 2.5 µL | 997.5 µL | 1000 µL |
| 10 | 1 µL | 999 µL | 1000 µL |
| 5 | 0.5 µL | 999.5 µL | 1000 µL |
| 1 | 0.1 µL | 999.9 µL | 1000 µL |
| 0 (Vehicle Control) | 10 µL of Solvent | 990 µL | 1000 µL |
Note: Adjust the stock concentration and dilution scheme based on the expected potency of this compound.
Visualizations
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Hypothetical signaling pathway affected by this compound in cancer cells.
References
- 1. [Mechanism of action of the antineoplastic antibiotic asterin on cellular factors of immunogenesis regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Alisertib-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alisertib (B1683940) (MLN8237) is a selective and potent small-molecule inhibitor of Aurora Kinase A (AURKA), a key serine/threonine kinase that plays a critical role in the regulation of mitotic progression.[1] Dysregulation of AURKA is frequently observed in various human malignancies, making it an attractive target for cancer therapy. Alisertib has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells by modulating several key signaling pathways.[2][3][4] Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of Alisertib's action by quantifying the changes in the expression and phosphorylation status of proteins within these pathways.[5]
These application notes provide a comprehensive guide for performing Western blot analysis to investigate the effects of Alisertib treatment on cancer cells. The protocols detailed below cover cell culture and treatment, protein extraction and quantification, and immunodetection of key signaling proteins.
Key Signaling Pathways Modulated by Alisertib
Alisertib treatment impacts several critical signaling pathways involved in cell proliferation, survival, and death. The primary signaling cascades affected include:
-
Cell Cycle Regulation: Alisertib-mediated inhibition of AURKA leads to G2/M phase cell cycle arrest.[2][4] This is characterized by altered expression of key cell cycle regulators.
-
Apoptosis Induction: Alisertib induces programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[2]
-
Autophagy Modulation: Alisertib can induce autophagy, a cellular self-degradation process, through the inhibition of the PI3K/Akt/mTOR signaling pathway and activation of the AMPK pathway.[2][6]
-
p53 Signaling: In p53-competent cells, Alisertib treatment can lead to the upregulation of the p53 tumor suppressor and its downstream targets.[2]
Data Presentation: Quantitative Western Blot Analysis of Alisertib's Effects
The following tables summarize representative quantitative data from Western blot analyses of cancer cell lines treated with Alisertib. The data, presented for illustrative purposes, showcases the dose-dependent effects of Alisertib on key proteins in the cell cycle and apoptotic pathways.
Table 1: Dose-Dependent Effect of Alisertib on Cell Cycle Regulatory Proteins in HT29 Colorectal Cancer Cells (24-hour treatment). [2]
| Alisertib Concentration (µM) | Relative Cyclin B1 Expression | Relative CDC2 Expression | Relative p53 Expression | Relative p21Waf1/Cip1 Expression |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 0.77 | 0.70 | 1.50 | 3.30 |
| 5 | 0.30 | 0.55 | 1.40 | 2.50 |
Table 2: Dose-Dependent Effect of Alisertib on Apoptotic Pathway Proteins in SKOV3 Ovarian Cancer Cells (24-hour treatment). [5]
| Alisertib Concentration (µM) | Relative CDK1/CDC2 Expression | Relative Cyclin B1 Expression | Relative p27Kip1 Expression | Relative p53 Expression |
| 0 (Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 0.1 | ~0.95 | ~0.90 | ~1.10 | ~1.20 |
| 1 | ~0.60 | ~0.50 | ~1.50 | ~1.80 |
| 5 | ~0.30 | ~0.20 | ~2.00 | ~2.50 |
Experimental Protocols
I. Cell Culture and Alisertib Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., HT29, SKOV3) in appropriate cell culture dishes or plates and maintain in a humidified incubator at 37°C with 5% CO2 until they reach 70-80% confluency.
-
Alisertib Preparation: Prepare a stock solution of Alisertib in an appropriate solvent (e.g., DMSO). Dilute the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5 µM). A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
-
Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of Alisertib or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).
II. Protein Extraction and Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization and Clarification: Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a standard protein assay, such as the BCA or Bradford assay.
III. Western Blot Protocol
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load 20-30 µg of protein per lane into a polyacrylamide gel. The acrylamide (B121943) percentage should be chosen based on the molecular weight of the target proteins. Include a pre-stained protein ladder to monitor protein separation. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST). Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies specific for the target proteins (e.g., anti-Cyclin B1, anti-p53, anti-cleaved-Caspase-3, and a loading control like anti-β-actin) in the blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Remove the primary antibody solution and wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three to five times for 10 minutes each with TBST.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control (e.g., β-actin) to determine the relative changes in protein expression.
Mandatory Visualizations
Caption: Signaling pathways affected by Alisertib treatment.
Caption: Experimental workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Alisertib Induces Cell Cycle Arrest, Apoptosis, Autophagy and Suppresses EMT in HT29 and Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 4. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
How to improve the yield of Asterone extraction
Welcome to the technical support center for Asterone extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this compound from its natural source. This compound is a novel steroidal saponin (B1150181) with significant therapeutic potential, isolated from the roots of Asteria officinalis. Maximizing the extraction yield is critical for downstream applications and research.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor affecting this compound yield?
A1: The choice of extraction solvent is the most critical factor.[1] this compound, as a steroidal saponin, has a complex polarity. The solvent must efficiently solubilize the glycosidic (polar) and steroidal (less polar) moieties of the molecule. An ethanol-water mixture is typically most effective, as pure ethanol (B145695) may not sufficiently extract the polar sugar groups, while pure water is ineffective for the steroidal backbone.[2]
Q2: My final product is a sticky, dark-colored residue, not the expected off-white powder. What happened?
A2: This is a common sign of co-extraction of impurities like pigments (chlorophylls, carotenoids), phenols, and lipids.[3] This can be resolved by incorporating a preliminary defatting step with a non-polar solvent like hexane (B92381) before the main extraction. Additionally, optimizing the polarity of your primary extraction solvent can improve selectivity for this compound.
Q3: Can high temperatures damage this compound during extraction?
A3: Yes. While elevated temperatures can increase solvent penetration and extraction speed, temperatures above 60-70°C can lead to the thermal degradation of saponins (B1172615) like this compound.[3][4] This involves the hydrolysis of the sugar chains, which alters the molecule's structure and bioactivity. It is crucial to find a balance between extraction efficiency and compound stability.[4]
Q4: How important is the particle size of the raw plant material?
A4: Particle size is highly important. Grinding the dried root material to a fine, consistent powder (e.g., 40-60 mesh) dramatically increases the surface area available for solvent contact, leading to more efficient and complete extraction.[1][4] Inadequate grinding is a frequent cause of low yields.[5]
Troubleshooting Guide
Problem: The crude extract yield is consistently low (below 2% w/w).
| Potential Cause | Troubleshooting Step | Explanation |
| Inappropriate Solvent Polarity | Perform small-scale pilot extractions with varying ethanol concentrations (e.g., 50%, 70%, 85%, 95%).[2] | The optimal solvent polarity is crucial for solubilizing steroidal saponins. An 85% ethanol concentration has been shown to be effective for similar compounds.[2] |
| Insufficient Extraction Time | Increase the extraction duration. For maceration, extend the soaking time to 48-72 hours.[6] For ultrasonic-assisted extraction, increase sonication time in increments (e.g., 30, 45, 60 minutes). | The solvent needs adequate time to penetrate the plant matrix and dissolve the target compound.[7] Mass transfer from the solid to the liquid phase is a time-dependent process. |
| Poor Solvent Penetration | Ensure the plant material is ground to a fine powder (40-60 mesh).[4] | A smaller particle size increases the surface area-to-volume ratio, allowing for better solvent access to the plant cells containing this compound.[8] |
| Inadequate Solid-to-Liquid Ratio | Increase the volume of solvent used. A common starting ratio is 1:15 or 1:20 (g/mL) of plant material to solvent.[6][9] | Using too little solvent can lead to a saturated solution, preventing further dissolution of this compound from the plant material.[2] |
Problem: The yield is high, but the purity of this compound is low after initial purification.
| Potential Cause | Troubleshooting Step | Explanation |
| Co-extraction of Lipids | Before the main extraction, wash the dried plant powder with a non-polar solvent like n-hexane. | This "defatting" step removes oils and lipids that can interfere with purification without extracting the more polar this compound. |
| Co-extraction of Pigments/Phenols | Incorporate a solid-phase extraction (SPE) cleanup step after initial solvent evaporation using a C18 cartridge. | SPE can effectively separate compounds based on polarity, retaining this compound while allowing more polar or less polar impurities to be washed away.[8] |
| Inefficient Chromatography | Optimize the mobile phase for column chromatography. Employ gradient elution, starting with a non-polar solvent and gradually increasing polarity.[1] | A well-optimized gradient provides better separation between this compound and structurally similar impurities, leading to purer fractions. |
Data Presentation: Optimizing Extraction Parameters
The following table summarizes illustrative data from a study on optimizing this compound extraction from 10g of dried Asteria officinalis root powder.
| Experiment ID | Solvent (Ethanol:Water) | Temperature (°C) | Time (min) | Method | This compound Yield (mg) | Purity (%) |
| A-1 | 50:50 | 50 | 60 | Maceration | 185 | 75 |
| A-2 | 70:30 | 50 | 60 | Maceration | 240 | 82 |
| A-3 | 85:15 | 50 | 60 | Maceration | 295 | 88 |
| B-1 | 85:15 | 40 | 45 | UAE | 310 | 90 |
| B-2 | 85:15 | 55 | 45 | UAE | 355 | 92 |
| B-3 | 85:15 | 70 | 45 | UAE | 320 | 85 (Degradation noted) |
| C-1 | 85:15 | 55 | 30 | UAE | 325 | 91 |
| C-2 | 85:15 | 55 | 60 | UAE | 350 | 92 |
UAE: Ultrasound-Assisted Extraction
Experimental Protocols
Protocol 1: Standard Maceration Extraction of this compound
-
Preparation: Weigh 50 g of finely powdered, dried Asteria officinalis root material.
-
Defatting: Add the powder to a flask and add 500 mL of n-hexane. Stir for 2 hours at room temperature. Filter the mixture and discard the hexane. Allow the plant material to air dry completely.
-
Extraction: Transfer the defatted powder to a clean flask. Add 750 mL of 85% ethanol. Seal the flask and let it stand for 48 hours at room temperature with occasional agitation.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extraction: Repeat the extraction process on the plant residue with an additional 500 mL of 85% ethanol for 24 hours to maximize recovery.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Purification: The resulting crude extract can be further purified using column chromatography on silica (B1680970) gel or a suitable solid-phase extraction method.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of finely powdered, dried, and defatted Asteria officinalis root material (as prepared in Protocol 1, steps 1-2).
-
Extraction: Place the powder into a 250 mL flask and add 150 mL of 85% ethanol.
-
Sonication: Place the flask in an ultrasonic bath. Sonicate for 45 minutes at a controlled temperature of 55°C.[10]
-
Filtration & Concentration: Filter the mixture and concentrate the filtrate as described in Protocol 1 (steps 4 and 6). This method significantly reduces extraction time compared to maceration.
Visual Guides
Caption: General workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. organomation.com [organomation.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Troubleshooting Asterone solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) regarding the solubility of Asterone in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a highly hydrophobic molecule, exhibiting poor solubility in aqueous buffers while being readily soluble in organic solvents. For quantitative data, refer to the solubility table below.
Data Presentation: this compound Solubility Profile
| Solvent | Solubility (at 25°C) | Notes |
| Water | < 0.1 µg/mL | Essentially insoluble. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 0.1 µg/mL | Insoluble in physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Recommended for primary stock solutions. |
| Ethanol (95%) | ~25 mg/mL | Can be used as a co-solvent. |
| Methanol | ~15 mg/mL | Less effective than Ethanol. |
| Propylene Glycol | ~40 mg/mL | Useful for in vivo formulations. |
Q2: I added this compound directly to my aqueous cell culture medium, but it won't dissolve. What went wrong?
A2: Direct addition of solid this compound to aqueous solutions will invariably lead to poor dissolution or suspension due to its hydrophobic nature. It is critical to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. This stock solution can then be serially diluted into your aqueous medium. See Protocol 1 for detailed steps.
Q3: My this compound solution was clear in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a good solvent (DMSO) to a poor solvent (aqueous buffer). To prevent this, ensure the final concentration of the organic solvent in your aqueous solution is kept to a minimum (typically <0.5% v/v) and that the final concentration of this compound does not exceed its aqueous solubility limit.
Troubleshooting steps:
-
Reduce Final Concentration: Your target concentration of this compound may be too high for the aqueous system. Try working with a lower final concentration.
-
Use a Co-Solvent System: Employing a secondary solvent can help bridge the polarity gap. See Protocol 2 .
-
Increase Mixing Energy: When diluting the stock, vortex or sonicate the aqueous solution vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.
-
Consider Formulation Aids: For persistent issues, using solubility enhancers like cyclodextrins may be necessary. See Protocol 3 .
Below is a workflow to guide your troubleshooting process.
Q4: Can I heat the solution to improve this compound solubility?
A4: Gentle warming (e.g., to 37°C) can transiently increase the solubility of this compound and aid in the initial dissolution in an organic solvent. However, be cautious, as the compound may precipitate out as the solution cools to room temperature. The thermal stability of this compound should also be considered; prolonged exposure to high temperatures is not recommended without prior stability data.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 100 mg/mL).
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, briefly sonicate in a water bath until the solution is completely clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Using a Co-Solvent System for Aqueous Working Solutions
This protocol is designed to minimize precipitation upon dilution into an aqueous medium.
-
Prepare Stock: Start with a 100 mg/mL this compound stock solution in DMSO as described in Protocol 1 .
-
Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a co-solvent like Ethanol (95%). For example, mix 1 part DMSO stock with 3 parts Ethanol.
-
Final Dilution: Vigorously vortex your final aqueous solution (e.g., cell culture medium). While vortexing, add the intermediate co-solvent/Asterone mixture dropwise to achieve the desired final concentration.
-
Final Check: Ensure the final solution is clear and that the total organic solvent concentration is non-toxic to your experimental system (typically <0.5% v/v).
Protocol 3: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. Gentle warming (40-50°C) may be required to fully dissolve the HP-β-CD.
-
Add this compound Stock: While stirring the HP-β-CD solution, slowly add a small volume of your concentrated this compound stock in DMSO.
-
Complexation: Stir the mixture at room temperature for 1-4 hours, protected from light, to allow for the formation of the this compound/cyclodextrin inclusion complex.
-
Filtration (Optional): To remove any undissolved this compound, filter the solution through a 0.22 µm syringe filter.
-
Quantification: It is recommended to determine the final concentration of solubilized this compound using a validated analytical method (e.g., HPLC-UV).
Application Context: Hypothetical Signaling Pathway
This compound is a potent modulator of the fictional "Kinase Signaling Cascade (KSC)," which is implicated in cellular proliferation. Understanding its mechanism requires a soluble and bioavailable compound.
Technical Support Center: Optimizing HPLC Parameters for Asterone Separation
Welcome to the technical support center for the HPLC analysis of Asterone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your separation method.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for this compound separation using reversed-phase HPLC?
A1: For initial method development for this compound, we recommend starting with a C18 column and a gradient elution. A typical starting point would be a mobile phase consisting of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid, running a gradient from 30% to 70% B over 15 minutes. Key parameters are summarized in the table below.
Q2: How can I improve the peak shape (tailing or fronting) for my this compound peak?
A2: Peak tailing is a common issue and can often be addressed by adjusting the mobile phase pH. If this compound is a basic compound, adding a mobile phase modifier like 0.1% formic acid can help by protonating silanol (B1196071) groups on the column, reducing secondary interactions. Peak fronting might indicate column overload; try reducing the sample concentration or injection volume.[1][2]
Q3: My this compound peak's retention time is drifting between injections. What could be the cause?
A3: Retention time drift can be caused by several factors.[3] The most common causes include insufficient column equilibration time between runs, changes in mobile phase composition (e.g., evaporation of the organic solvent), and temperature fluctuations.[3][4][5] Ensure your column is equilibrated with at least 10-20 column volumes of the initial mobile phase and use a column oven to maintain a stable temperature.[3][6] A small leak in the system can also be a cause.[7]
Q4: I am not getting enough resolution between this compound and an impurity. How can I improve it?
A4: Improving resolution can be achieved by optimizing selectivity, efficiency, or retention.[8]
-
Selectivity (α): This is the most powerful factor.[8] Try changing the organic modifier (e.g., from acetonitrile to methanol) or altering the mobile phase pH.[9] You can also test a different column chemistry, such as a Phenyl-Hexyl or a polar-embedded phase.[10]
-
Efficiency (N): Use a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates.[9][11]
-
Retention (k): Increase the retention of your peaks by decreasing the percentage of the organic solvent in your mobile phase; peaks that are retained longer often show better separation.[11]
Q5: I am observing "ghost peaks" in my blank runs. What is their source?
A5: Ghost peaks are extraneous peaks that can originate from several sources, including contamination in the mobile phase, carryover from the autosampler, or impurities from the sample vials or caps.[12][13][14] To identify the source, run a gradient blank without an injection.[12] If the peak is still present, the contamination is likely in your mobile phase or HPLC system.[12] If it appears only after injecting a blank solvent from a vial, check your solvent, vials, and autosampler wash settings.[15]
Quantitative Data Summary
The following table summarizes typical HPLC parameters for the separation of this compound. These values should be used as a starting point for method development and optimization.
| Parameter | Starting Condition | Optimized Condition | Common Troubleshooting Range |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 1.8 µm | C8, Phenyl-Hexyl, Polar-Embedded |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Ammonium Formate, pH 3.5 | pH adjustment (2.5-4.5) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Methanol as an alternative |
| Gradient | 30-70% B in 15 min | 45-65% B in 10 min | Adjust slope for optimal resolution |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.2 - 1.5 mL/min |
| Column Temp. | 30 °C | 40 °C | 25 - 50 °C |
| Injection Vol. | 10 µL | 2 µL | 1 - 20 µL |
| Detection (UV) | 245 nm | 245 nm | Scan for optimal wavelength |
Experimental Protocols
Protocol 1: Standard HPLC Method for this compound Analysis
This protocol describes a standard reversed-phase HPLC method for the quantification of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Mobile Phase Preparation:
-
HPLC Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detector Wavelength: 245 nm
-
Gradient Program:
-
0.00 min: 30% B
-
15.00 min: 70% B
-
15.10 min: 95% B
-
17.00 min: 95% B
-
17.10 min: 30% B
-
20.00 min: 30% B (End Run)
-
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared this compound standard followed by the samples.
-
Visual Guides
Workflow for HPLC Method Development
The following diagram outlines a logical workflow for developing a robust HPLC method for this compound.
Caption: A typical workflow for HPLC method development.
Troubleshooting Decision Tree for Common HPLC Issues
This diagram provides a step-by-step guide to diagnosing and resolving common problems encountered during this compound analysis.
Caption: A decision tree for troubleshooting HPLC issues.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 14. welch-us.com [welch-us.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. rjptonline.org [rjptonline.org]
Preventing degradation of Asterone during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the proper storage and handling of Asterone to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: As a compound containing an ester functional group, this compound can undergo hydrolysis, where water molecules cleave the ester bond. This reaction is often catalyzed by acidic or basic conditions.[1][2][3]
-
Photodecomposition: this compound possesses a photosensitive aromatic ring system, making it vulnerable to degradation upon exposure to light, particularly UV and high-energy visible light.[1][4] This can lead to the formation of oxidized impurities.[1]
Q2: What are the ideal storage conditions for solid (lyophilized) this compound?
A2: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[5][6] The recommended conditions are:
-
Light: Keep in an amber-colored or opaque vial to protect from light.[7][8] For added protection, the vial can be wrapped in aluminum foil.[4]
-
Moisture: Store in a tightly sealed container, preferably in a desiccator, to minimize exposure to humidity.[6][7]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity.[1]
-
Solvent Selection: Use high-purity, anhydrous (if possible) solvents such as DMSO or ethanol.[1] Ensure the chosen solvent is compatible with your experimental setup.
-
Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.[9] Prepare solutions under low-light conditions.[8]
-
Storage: Store stock solutions in tightly sealed, light-protected (amber or foil-wrapped) vials at -20°C or -80°C.[10][11] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6][11]
Q4: Can I store this compound solutions at 4°C for short-term use?
A4: While short-term storage at 2-8°C is possible for some compounds, it is generally not recommended for this compound solutions due to its susceptibility to hydrolysis.[12][13] If temporary storage at this temperature is unavoidable, it should be for the shortest duration possible, and the solution should be protected from light.
Q5: I've noticed a color change or precipitation in my this compound solution. What should I do?
A5: A visible change in the solution, such as discoloration or the formation of a precipitate, is a strong indicator of degradation or poor solubility.[8][10] It is recommended to discard the solution as its integrity is compromised.[8] To prevent this, ensure you are not creating a supersaturated solution and consider filtering the solution through a 0.22 µm syringe filter after preparation.[1]
Troubleshooting Guide
Use this guide to diagnose and resolve common issues related to the degradation of this compound during your experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Actions |
| Inconsistent or lower-than-expected experimental results | Compound degradation leading to reduced potency.[1][10] | 1. Assess Stock Integrity: Use an analytical method like HPLC to check the purity of your solid compound and stock solution.[10] 2. Prepare Fresh Solutions: If degradation is confirmed or suspected, discard old solutions and prepare a fresh stock from the solid compound.[1] 3. Review Handling Procedures: Ensure all handling of this compound and its solutions is performed under minimal light exposure.[8] |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products due to hydrolysis or photodecomposition. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the impurity peaks to understand the degradation pathway.[14] 2. Optimize Storage: Re-evaluate your storage conditions (temperature, light, and moisture protection) to prevent further degradation.[8] 3. Implement Protective Measures: Use amber vials, wrap containers in foil, and work in a dark or low-light environment.[4][8] |
| Visible changes in the compound (e.g., color change, precipitation) | Significant degradation has occurred.[8] | 1. Discard the Compound: Do not use the compound for experiments as its integrity is compromised.[8] 2. Re-evaluate Storage and Handling: Identify and rectify the source of light or moisture exposure.[8] 3. Implement Protective Measures: Use appropriate light-blocking containers and desiccated storage for all future batches of the compound.[7][8] |
Quantitative Data Summary
The following table summarizes the hypothetical stability of this compound under various storage conditions to illustrate the impact of proper storage.
| Storage Condition | Form | Duration | Purity (% Remaining) | Primary Degradant(s) |
| -20°C, Dark, Desiccated | Solid | 12 Months | >99% | Not Detected |
| 4°C, Dark, Desiccated | Solid | 12 Months | 95% | Hydrolysis Product |
| Room Temp (25°C), Ambient Light | Solid | 3 Months | <80% | Hydrolysis & Photo-oxidative Products |
| -20°C, Dark | Solution (in DMSO) | 6 Months | 98% | Minor Hydrolysis Product |
| 4°C, Dark | Solution (in DMSO) | 1 Month | 92% | Hydrolysis Product |
| Room Temp (25°C), Ambient Light | Solution (in DMSO) | 24 Hours | <85% | Hydrolysis & Photo-oxidative Products |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of this compound and detect the presence of degradation products.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., acetonitrile (B52724) or methanol).
-
Dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at 95% A, decrease to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Integrate the peak areas of this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Forced Degradation Study
Objective: To identify the potential degradation pathways of this compound under stress conditions. This is a crucial step in developing stability-indicating analytical methods.[15][16]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[10]
-
Photolytic Degradation: Expose a thin layer of solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][15] A control sample should be kept in the dark.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all stressed samples and a control sample by HPLC-MS to separate and identify the degradation products.
-
Visualizations
Caption: Degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. academically.com [academically.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 7. globalresearchchem.com [globalresearchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. apolloscientific.co.uk [apolloscientific.co.uk]
- 13. gmpplastic.com [gmpplastic.com]
- 14. biorxiv.org [biorxiv.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
How to reduce off-target effects of Asterone in experiments
Welcome to the Asterone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help troubleshoot common experimental challenges, with a specific focus on mitigating off-target effects.
Disclaimer: "this compound" is a hypothetical compound name used for illustrative purposes. The experimental principles, protocols, and troubleshooting advice provided here are based on established methodologies for working with small molecule kinase inhibitors and are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects happen when a compound like this compound binds to and changes the activity of proteins other than its intended target.[1][2] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where an observed cellular effect may be due to an off-target interaction rather than the inhibition of the primary target.[1][2] Furthermore, off-target binding can cause cellular toxicity.[1][2]
Q2: I'm observing unexpected toxicity in my cell line after this compound treatment. How can I determine if this is an on-target or off-target effect?
A2: This is a common and important question. Distinguishing between on-target and off-target toxicity requires a multi-step validation approach:
-
Confirm with a Different Inhibitor: Use a structurally different inhibitor that targets the same primary protein as this compound.[1] If this second inhibitor does not produce the same toxic effect, the toxicity observed with this compound is likely due to an off-target interaction.[1]
-
Genetic Knockdown: Use techniques like siRNA or CRISPR-Cas9 to reduce the expression of the intended target protein.[1][3] If the toxicity is still present after the target protein is removed, it strongly suggests an off-target effect.[1]
-
Dose-Response Analysis: Perform a careful dose-response experiment. If the toxicity only occurs at concentrations much higher than the IC50 for the primary target, it may be an off-target effect.[4]
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
Compound Stability and Handling: Ensure your this compound stock solution is fresh and has been stored correctly to prevent degradation.[5][6] Avoid repeated freeze-thaw cycles by storing it in small aliquots.[6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or media composition (especially serum content) can alter a cell's response to an inhibitor.[7]
-
Experimental Timing: The duration of inhibitor treatment is critical. A time-course experiment can reveal if the observed effect is transient or sustained.[5]
Q4: How do I select the optimal concentration of this compound to use in my experiments to minimize off-target effects?
A4: The key is to use the lowest concentration that gives a robust on-target effect. This is typically determined by performing a dose-response curve to find the IC50 value (the concentration that inhibits 50% of the target's activity).[4][8] It is recommended to work at concentrations between 1 and 10 times the IC50 for the primary target, while staying well below the IC50 values for known off-targets.[4]
Troubleshooting Guides & Experimental Protocols
This section provides detailed guides to help you identify and minimize off-target effects of this compound.
Guide 1: Validating On-Target vs. Off-Target Effects
A critical first step in troubleshooting is to confirm that your observed cellular phenotype is a direct result of inhibiting the intended target.
Workflow for Validating Cellular Effects of this compound
Caption: A logical workflow to distinguish on-target from off-target effects.
Data Presentation: this compound Selectivity Profile
To aid in experimental design, the following table summarizes the inhibitory activity of this compound against its primary target (Kinase A) and two common off-targets (Kinase B and C). Using concentrations that maximize the effect on Kinase A while minimizing effects on B and C is crucial.
| Kinase Target | IC50 (nM) | Recommended Concentration Range (in vitro) |
| Kinase A (On-Target) | 15 nM | 15 - 150 nM |
| Kinase B (Off-Target) | 850 nM | Avoid concentrations > 500 nM |
| Kinase C (Off-Target) | 1,200 nM | Avoid concentrations > 1 µM |
Table 1: Comparative IC50 values for this compound. Lower IC50 values indicate higher potency. Data is hypothetical.
Experimental Protocol: Dose-Response Curve for IC50 Determination
This protocol details how to determine the IC50 value of this compound in a cell-based assay (e.g., measuring phosphorylation of a downstream target via Western Blot).
Objective: To find the concentration of this compound that produces 50% of its maximal inhibitory effect.[8]
Methodology:
-
Cell Seeding: Plate your cells at a consistent density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound. A common approach is to use at least 7 to 9 concentrations spanning several orders of magnitude (e.g., from 0.1 nM to 10 µM) to ensure you capture the full sigmoidal response.[9] Include a vehicle-only control (e.g., DMSO).[2]
-
Treatment: Replace the media with fresh media containing the different concentrations of this compound or vehicle. Incubate for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for the Western Blot.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against the phosphorylated downstream target of Kinase A. Also, probe for the total protein as a loading control.[10]
-
Data Analysis: Quantify the band intensities. For each this compound concentration, calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[9][11][12]
Guide 2: Reducing Off-Target Effects with Washout Experiments
If you suspect this compound's effects are due to irreversible or slow-off-rate binding to off-targets, a washout experiment can provide clarity.[13] This technique helps determine if the compound's inhibitory effect is reversible.[13]
Signaling Pathway Affected by this compound
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. How to Use Inhibitors [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 13. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to Asterone in cancer cell lines
Welcome to the technical support center for Asterone, a novel therapeutic agent in development for cancer treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this compound.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic steroidal compound designed to induce apoptosis in cancer cells. Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation. By binding to and inhibiting Akt, this compound prevents its downstream signaling, leading to cell cycle arrest and apoptosis.[1]
Q2: In which cancer cell lines has this compound shown efficacy?
A2: this compound has demonstrated cytotoxic effects in a variety of cancer cell lines, particularly those with a dependence on the PI3K/Akt pathway for survival. Efficacy has been noted in specific breast, prostate, and lung cancer cell lines. However, the response can vary significantly between cell lines.
Troubleshooting Common Issues
Q3: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What are the possible reasons?
A3: Several factors could contribute to a reduced cytotoxic effect:
-
Intrinsic Resistance: The cell line may have inherent resistance to this compound. This could be due to mutations in the PI3K/Akt pathway, or the activation of alternative survival pathways.[2]
-
Suboptimal Drug Concentration: Ensure that the concentrations of this compound used are within the effective range for your specific cell line. We recommend performing a dose-response curve to determine the IC50 value.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular response to treatment.
-
Drug Stability: Ensure that the this compound stock solution has been stored correctly and has not degraded.
Q4: My this compound-treated cells are showing signs of recovery after an initial response. What could be happening?
A4: This phenomenon may indicate the development of acquired resistance. A subpopulation of cells may have survived the initial treatment and proliferated, leading to a resistant culture. It is also possible that the drug is being metabolized or cleared from the culture medium over time.
Q5: I am observing conflicting results between my cell viability assay and my apoptosis assay. How can I interpret this?
A5: Discrepancies between different assays can arise from several factors:
-
Timing of Assays: The peak of apoptosis may occur at a different time point than the maximum reduction in cell viability. A time-course experiment is recommended.
-
Mechanism of Cell Death: this compound may be inducing other forms of cell death, such as necrosis or autophagy, in addition to apoptosis. Consider using assays that can distinguish between different cell death mechanisms.
-
Assay Specificity: Ensure that the chosen assays are appropriate for your experimental setup and that you have included all necessary controls.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly High IC50 Values
If you are observing a higher than expected IC50 value for this compound in your cell line, follow these steps to troubleshoot the issue.
Problem: The calculated IC50 value for this compound is significantly higher than the expected range for the cancer cell line being tested.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Cell Line Misidentification or Contamination | Verify the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| Drug Inactivity | Use a fresh stock of this compound. Confirm the concentration of your stock solution. |
| Suboptimal Assay Conditions | Optimize cell seeding density and incubation time. Ensure the viability assay is not affected by the drug's properties (e.g., color). |
| Intrinsic Resistance | Analyze the baseline expression and activation status of key proteins in the PI3K/Akt and parallel signaling pathways (e.g., MAPK/ERK) via Western blot. |
Guide 2: Characterizing Acquired Resistance to this compound
This guide provides a workflow for confirming and characterizing acquired resistance in a cancer cell line that initially responded to this compound.
Workflow for Characterizing Acquired Resistance:
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Type | IC50 (µM) - Parental | IC50 (µM) - this compound-Resistant | Fold Resistance |
| MCF-7 | Breast Cancer | 1.5 | 25.2 | 16.8 |
| PC-3 | Prostate Cancer | 2.8 | 31.5 | 11.3 |
| A549 | Lung Cancer | 5.1 | 48.9 | 9.6 |
Table 2: Protein Expression Changes in this compound-Resistant Cells (Relative to Parental)
| Protein | Pathway | Fold Change in Expression (this compound-Resistant vs. Parental) |
| p-Akt (S473) | PI3K/Akt | ↓ 0.2 |
| p-ERK1/2 | MAPK/ERK | ↑ 3.5 |
| P-glycoprotein | Drug Efflux | ↑ 4.2 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Workflows
This compound Signaling Pathway
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Troubleshooting Logic for Reduced Drug Efficacy
Caption: Decision tree for troubleshooting reduced this compound efficacy.
References
Technical Support Center: Improving the Bioavailability of Asterone for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered when working with Asterone in in vivo experimental settings. Given this compound's hydrophobic nature, achieving adequate bioavailability is a primary hurdle for successful animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a marine-derived steroid, specifically an asterosapogenin, which is the aglycone portion of asterosaponins found in starfish.[1] Its chemical structure confers significant hydrophobicity (low water solubility), which is a common challenge for oral drug administration. Poor aqueous solubility limits the dissolution of this compound in gastrointestinal fluids, leading to low and variable absorption into the bloodstream, and consequently, reduced bioavailability.[2][3][4]
Q2: What is the predicted Biopharmaceutics Classification System (BCS) class for this compound?
A2: While a definitive BCS classification for this compound has not been formally published, based on its high lipophilicity and predicted low aqueous solubility, it is likely to be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound.[5][6][7] For BCS Class II compounds, the primary barrier to oral bioavailability is the dissolution rate, whereas for Class IV, both poor solubility and poor membrane permeability limit absorption.[4] Formulation strategies for this compound should therefore focus on enhancing its solubility and dissolution rate.
Q3: What are the initial steps I should take to improve this compound's solubility for in vivo studies?
A3: A systematic approach to formulation development is crucial. Initial steps should involve:
-
Physicochemical Characterization: Confirm the purity and solid-state properties of your this compound sample.
-
Solubility Screening: Determine the solubility of this compound in a range of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400) to identify suitable vehicles for formulation development.[3]
-
Formulation Strategy Selection: Based on the solubility data and the intended route of administration, select an appropriate formulation strategy. Common approaches for poorly soluble compounds include particle size reduction, amorphous solid dispersions, and lipid-based formulations.[8][9]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo administration of this compound.
Issue 1: High variability in plasma concentrations between animals in the same group after oral administration.
-
Potential Cause:
-
Inconsistent Formulation: The formulation may not be homogenous, leading to variable dosing of this compound. For suspensions, the compound may settle over time.
-
Variable Food Intake: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of hydrophobic drugs.[2]
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to inaccurate dosing or stress-induced physiological changes affecting absorption.[8]
-
In Vivo Precipitation: The formulation may fail to keep this compound solubilized in the gastrointestinal fluids, leading to precipitation and erratic absorption.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in plasma concentrations.
Issue 2: Low or undetectable plasma concentrations of this compound after oral administration.
-
Potential Cause:
-
Poor Aqueous Solubility: this compound's inherent low solubility limits its dissolution in the gut to a level below the detection limit of the analytical method.[4]
-
Extensive First-Pass Metabolism: this compound may be significantly metabolized in the gut wall or liver before reaching systemic circulation.[10]
-
Efflux Transporter Activity: this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.
-
Insufficient Dose: The administered dose may be too low to achieve detectable plasma concentrations.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low plasma concentrations.
Data Presentation: Formulation Strategies for Bioavailability Enhancement
The following table summarizes common formulation strategies for improving the oral bioavailability of poorly soluble compounds like this compound.
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases surface area-to-volume ratio, enhancing dissolution rate.[4] | Simple, well-established technique. | May lead to particle aggregation; may not be sufficient for very poorly soluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymer matrix in a high-energy amorphous state, increasing its apparent solubility and dissolution rate.[3] | Significant increase in bioavailability is often achieved. | The amorphous form can be physically unstable and may recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nano-emulsion upon contact with GI fluids, facilitating absorption.[8] | Enhances solubilization of lipophilic drugs; can bypass first-pass metabolism via lymphatic uptake. | Formulation development can be complex; potential for GI side effects with high surfactant concentrations. |
| Complexation (with Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin (B1172386) molecule, forming a more water-soluble inclusion complex. | Increases aqueous solubility and dissolution rate. | Limited drug loading capacity; can be expensive. |
Experimental Protocols
Protocol 1: Preparation of an this compound Formulation (Self-Emulsifying Drug Delivery System - SEDDS)
This protocol describes the preparation of a simple SEDDS formulation for oral administration of this compound in rodents.
-
Materials:
-
This compound
-
Capryol™ 90 (Propylene glycol monocaprylate - Oil)
-
Kolliphor® RH 40 (Polyoxyl 40 hydrogenated castor oil - Surfactant)
-
Transcutol® HP (Diethylene glycol monoethyl ether - Co-solvent)
-
-
Procedure:
-
Determine the solubility of this compound in individual excipients (Capryol™ 90, Kolliphor® RH 40, Transcutol® HP) to select the best components.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a clear and stable microemulsion upon dilution with water.
-
Prepare the selected formulation by accurately weighing the required amounts of Capryol™ 90, Kolliphor® RH 40, and Transcutol® HP into a glass vial.
-
Add the calculated amount of this compound to the excipient mixture.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until the this compound is completely dissolved and the solution is clear.
-
To assess the self-emulsification properties, add 1 mL of the prepared SEDDS formulation to 250 mL of water at 37°C with gentle agitation and observe the formation of a clear or slightly bluish-white emulsion.
-
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rodents
This protocol outlines a typical pharmacokinetic study in rats following oral administration of an this compound formulation.
-
Animals: Male Sprague-Dawley rats (250-300 g). Animals should be fasted overnight before dosing.
-
Dosing:
-
Administer the this compound formulation (e.g., SEDDS) via oral gavage at a dose of 10 mg/kg.
-
The dosing volume should be appropriate for the animal's weight (e.g., 5 mL/kg).[11]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
-
Sample Processing and Analysis (LC-MS/MS):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[12]
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Signaling Pathway and Experimental Workflow Diagrams
Steroid Hormone Signaling Pathway
As a steroid, this compound is expected to exert its biological effects through interaction with intracellular steroid hormone receptors, leading to changes in gene expression. The following diagram illustrates the general mechanism of action for steroid hormones.
Caption: General steroid hormone signaling pathway.[13][14]
Experimental Workflow for Improving this compound Bioavailability
The following diagram outlines the logical steps for developing and evaluating a formulation to improve the in vivo bioavailability of this compound.
Caption: Workflow for bioavailability enhancement of this compound.
References
- 1. Pharmacokinetics of Marine-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Potential of BCS and Pharmacokinetic Parameters on Study Outcome: Analysis of 198 In Vivo Bioequivalence Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. brotherhoodofpain.com [brotherhoodofpain.com]
- 11. protocols.io [protocols.io]
- 12. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. steroid hormone receptor signaling pathway Gene Ontology Term (GO:0043401) [informatics.jax.org]
Technical Support Center: Troubleshooting Asterone Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Asterone.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of inconsistent results in cell viability assays with this compound?
A1: Inconsistent results in cell viability assays (e.g., MTT, XTT) are often due to issues with this compound's solubility and stability in cell culture media.[1] Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to minimize degradation.[1] Ensure thorough mixing when diluting the stock in media to prevent precipitation.[1]
Q2: My Western blot results for downstream targets of this compound signaling are showing no bands or very weak signals. What should I check first?
A2: First, confirm the successful transfer of proteins from the gel to the membrane.[2][3] This can be done by staining the membrane with Ponceau S before the blocking step.[2][3] If the protein transfer is successful, the issue may lie with the primary antibody. Ensure you are using the recommended dilution and that it is specific for the target protein.[1][3]
Q3: I'm observing high background noise on my Western blots. How can I reduce it?
A3: High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or inadequate washing.[2][3][4][5] Try increasing the blocking time or using a different blocking agent (e.g., 5% BSA or non-fat dry milk).[3][4] Optimizing the concentrations of both primary and secondary antibodies by performing a dilution series can also help.[3][4] Additionally, increasing the number and duration of wash steps can effectively remove unbound antibodies.[2][5]
Q4: My qPCR results for genes regulated by this compound show high variability between technical replicates. What are the likely causes?
A4: High variability in qPCR technical replicates often points to pipetting errors or low template concentration.[6] Ensure accurate and consistent pipetting, especially for small volumes. Using a master mix for your reactions can help minimize pipetting discrepancies. If the target gene expression is low, you may see more variability; in such cases, increasing the amount of template cDNA might improve consistency. Another common issue is the presence of primer dimers, which can compete with the amplification of your target gene.[6]
Troubleshooting Guides
Cell Viability Assays
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between replicates | This compound precipitation: this compound may not be fully soluble in the culture medium.[1] | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure rapid, thorough mixing when diluting into the medium. Consider brief sonication.[1] |
| Uneven cell seeding: Inconsistent number of cells per well. | Ensure cells are well-suspended before and during plating. Use a multichannel pipette for better consistency. | |
| Edge effects: Wells on the outer edges of the plate are prone to evaporation, leading to altered cell growth and assay results.[7] | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.[7] | |
| Overestimation of cell viability | Interference with assay reagent: this compound may directly react with the viability reagent (e.g., MTT, resazurin).[1][8] | Run a cell-free control with this compound and the assay reagent to check for direct chemical reactions.[1] |
| Low signal or sensitivity | Insufficient incubation time: The incubation time with the viability reagent may be too short for a detectable signal to develop. | Optimize the incubation time for your specific cell line and experimental conditions. |
| Low metabolic activity: The cell line used may have a low metabolic rate, leading to a weak signal. | Increase the number of cells seeded per well. |
Western Blotting
| Problem | Potential Cause | Recommended Solution |
| No bands or weak signal | Inefficient protein transfer: Proteins, especially large ones, may not have transferred efficiently from the gel to the membrane.[2][4] | Confirm transfer using Ponceau S staining.[2] For large proteins, consider a longer transfer time or using a wet transfer system. |
| Low protein concentration: Insufficient amount of the target protein in the sample.[2][3] | Increase the amount of protein loaded onto the gel. If the target is expressed at low levels, consider an enrichment step like immunoprecipitation.[2] | |
| Suboptimal antibody concentration: The primary or secondary antibody concentration may be too low.[3][4] | Optimize antibody dilutions. Consult the manufacturer's datasheet for recommended starting concentrations and perform a titration.[4] | |
| High background | Insufficient blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.[2][4] | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents like BSA or non-fat dry milk.[4] |
| Antibody concentration too high: Excessive primary or secondary antibody can lead to non-specific binding.[5][9] | Reduce the antibody concentrations. Perform a titration to find the optimal balance between signal and background.[9] | |
| Inadequate washing: Insufficient washing may not remove all unbound antibodies.[2][5] | Increase the number and duration of wash steps. Adding a detergent like Tween 20 (0.05-0.1%) to the wash buffer can help.[2] | |
| Non-specific bands | Primary antibody cross-reactivity: The primary antibody may be recognizing other proteins with similar epitopes. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the immunogen sequence. |
| Protein degradation: Samples may have been improperly handled, leading to protein breakdown.[1] | Prepare fresh lysates and always keep them on ice. Add protease inhibitors to your lysis buffer.[1] |
Quantitative PCR (qPCR)
| Problem | Potential Cause | Recommended Solution |
| High Cq values or no amplification | Poor RNA quality or quantity: Degraded or insufficient RNA will lead to poor cDNA synthesis and subsequent qPCR failure. | Check RNA integrity using a Bioanalyzer or gel electrophoresis. Ensure accurate RNA quantification. |
| Inefficient reverse transcription: The reverse transcription step may be suboptimal.[1] | Use a high-quality reverse transcriptase and ensure you are starting with the same amount of RNA for all samples.[1] | |
| Poor primer design: Primers may have low efficiency or may not be specific to the target.[1] | Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Validate primer efficiency with a standard curve (should be 90-110%).[1] | |
| Inconsistent replicates | Pipetting errors: Inaccurate or inconsistent pipetting leads to variability.[6] | Use a master mix for all components except the template. Use calibrated pipettes and proper pipetting technique. |
| Template contamination: Contamination with genomic DNA can lead to inaccurate quantification. | Treat RNA samples with DNase before reverse transcription. Design primers that span introns. | |
| Amplification in No-Template Control (NTC) | Reagent contamination: One or more of the qPCR reagents (water, primers, master mix) may be contaminated with template DNA.[10] | Use fresh, nuclease-free water and aliquots of reagents. Set up reactions in a designated clean area or PCR hood.[10] |
| Primer-dimer formation: Primers may be annealing to each other and amplifying.[6] | This will appear as a low-melting temperature peak in the melt curve analysis. Redesign primers to have lower self-complementarity. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound, which, like many steroid hormones, is proposed to act through both genomic and non-genomic pathways.[11][12]
Caption: Hypothetical this compound signaling pathways.
Troubleshooting Logic Flow for Inconsistent Western Blots
This diagram provides a step-by-step decision-making process to troubleshoot inconsistent Western blot results.
Caption: Troubleshooting workflow for Western blotting.
Standard Experimental Workflow for this compound Treatment
This diagram outlines a typical experimental workflow for studying the effects of this compound on cultured cells.
Caption: General workflow for this compound cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. thermofisher.com [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. licorbio.com [licorbio.com]
- 10. pcrbio.com [pcrbio.com]
- 11. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The signaling pathway for aldosterone-induced mitochondrial production of superoxide anion in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asterone Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for establishing and optimizing the dosage of Asterone in preclinical animal studies. Given that "this compound" can refer to compounds from different natural sources, this guide addresses the initial steps for characterizing a novel compound in vivo.
Frequently Asked Questions (FAQs)
Q1: What is "this compound," and why is its origin important for my studies?
A1: The term "this compound" can refer to at least two distinct types of compounds:
-
This compound from Aster tataricus : A triterpenoid (B12794562) identified in a plant used in traditional medicine, noted for its potential expectorant and antitussive properties.[1][2]
-
This compound as an Asterosaponin : A steroidal aglycone that forms the basis of various saponins (B1172615) found in starfish (Asteroidea).[3] Saponins from starfish are known for a range of bioactivities, including cytotoxic effects.[4]
It is crucial to identify the source and nature of your specific "this compound" compound, as their pharmacological and toxicological profiles are likely to be significantly different. This information will fundamentally guide your experimental design, including the selection of appropriate animal models and starting doses.
Q2: I cannot find any published in vivo dosage data for my this compound compound. Where do I begin?
A2: When working with a novel compound with no established in vivo data, the first step is to conduct a dose-ranging study to determine the Maximum Tolerated Dose (MTD).[5][6][7] The MTD is the highest dose that can be administered without causing unacceptable adverse effects.[5][8] This is a critical step before proceeding to efficacy studies.
Q3: My this compound compound has poor solubility in aqueous solutions. How can I formulate it for in vivo administration?
A3: Poor solubility is a common challenge for many small molecules. Here is a general troubleshooting workflow for formulation development:
-
Assess Solubility in Different Vehicles : Test the solubility of this compound in a range of pharmaceutically acceptable vehicles.
-
Use Co-solvents : A common approach for hydrophobic compounds is to use a co-solvent system. A widely used vehicle for intraperitoneal (i.p.) or oral administration is a mixture of DMSO, PEG300, Tween 80, and saline.[9]
-
Proper Mixing Order is Critical : When using a co-solvent system, the compound should be fully dissolved in the primary organic solvent (e.g., DMSO) before the addition of other components.[9]
-
Sonication and Gentle Warming : Brief ultrasonication or gentle warming can aid in the dissolution of the compound.[10] However, be cautious to avoid degradation.
-
Prepare Fresh Formulations : To minimize stability issues, it is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use.[10]
Q4: I am observing unexpected toxicity or inconsistent results in my animal studies. What should I do?
A4: Inconsistent results or unexpected toxicity can arise from several factors. Consider the following troubleshooting steps:
-
Confirm Formulation Stability : Ensure your compound is not precipitating out of solution upon administration. Visually inspect the formulation for any particulates.[9]
-
Review Administration Technique : Ensure consistent and accurate administration of the dose.
-
Monitor Animal Health Closely : Observe animals for clinical signs of toxicity, such as weight loss, changes in behavior, or lethargy.[6][11] Body weight loss exceeding 20% is often considered a sign of significant toxicity.[6]
-
Re-evaluate the MTD : If you observe significant toxicity at a dose presumed to be safe, it may be necessary to re-determine the MTD.
Troubleshooting Guides
Problem: Compound Precipitation in Formulation or Upon Injection
| Possible Cause | Solution |
| Incorrect solvent ratios | The proportion of the aqueous component (e.g., saline) may be too high. Re-optimize the vehicle composition.[9] |
| Improper mixing order | The compound must be fully dissolved in the primary organic solvent before adding aqueous components.[9] |
| Low temperature | Reduced temperature can decrease solubility. Try gentle warming of the formulation.[10] |
| High drug concentration | The concentration of this compound may be too high for the chosen vehicle system. Try preparing a lower concentration.[9] |
| Formulation instability in a physiological environment | The formulation may not be stable upon injection. Consider alternative formulation strategies like lipid-based formulations or nanosuspensions.[9] |
Problem: Inconsistent Efficacy or Toxicity Between Animals
| Possible Cause | Solution |
| Inaccurate dosing | Inaccurate dosing can be due to precipitation or poor formulation homogeneity. Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection.[9] |
| Variability in compound administration | Ensure all personnel are using a standardized and consistent technique for dosing. |
| Animal-to-animal variability | Biological variability is inherent in animal studies. Ensure you are using a sufficient number of animals per group to achieve statistical power. |
| Inconsistent EdU administration (if applicable for proliferation studies) | Ensure all mice receive a consistent dose and method of EdU administration. Standardize tissue processing and handling to reduce variability.[12] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) in Mice
This protocol provides a general framework for determining the MTD of a novel compound like this compound.
1. Initial Dose Selection:
-
If in vitro cytotoxicity data (e.g., IC50) is available, this can provide a starting point for estimating the initial in vivo doses.
-
If no prior data exists, a dose escalation scheme with broad dose ranges is recommended. For example, start with groups receiving 5, 10, 20, 40, and 80 mg/kg.[6]
2. Animal Groups:
-
Use a small number of animals per group (e.g., 3 mice per group).[6]
-
Include a control group that receives the vehicle only.
3. Administration:
-
Administer the compound via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Administer a single dose initially.
4. Monitoring:
-
Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dosing). Signs include changes in posture, activity, breathing, and grooming.
-
Record body weight daily. A weight loss of more than 20% is generally considered a sign of significant toxicity.[6]
-
The study duration is typically 7 days for an acute MTD study.[13]
5. MTD Determination:
-
The MTD is defined as the highest dose that does not produce overt toxicity or significant weight loss.[5]
-
Death is not an appropriate endpoint for MTD studies.[5]
6. Refinement:
-
Based on the results of the initial dose escalation, a more refined study with narrower dose intervals around the estimated MTD can be conducted to determine it more precisely.
Protocol 2: Pharmacokinetic (PK) Study in Rats
This protocol outlines a basic approach for assessing the pharmacokinetic profile of this compound.
1. Animal Groups:
-
Use a sufficient number of rats to allow for serial blood sampling (e.g., 3-5 animals per time point if composite sampling is used, or cannulated animals for serial sampling from individuals).
2. Dosing:
-
Administer a single dose of this compound at a dose level well below the MTD.
-
Include both intravenous (IV) and oral (or other intended route) administration groups to determine absolute bioavailability.
3. Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store frozen until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters.
Data Presentation
The following are template tables to structure the data from your this compound dosage optimization studies.
Table 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice
| Dose Group (mg/kg) | Number of Animals | Mean Body Weight Change (%) at Day 7 | Clinical Signs of Toxicity | Mortality | MTD Determination |
| Vehicle Control | 3 | ||||
| 10 | 3 | ||||
| 20 | 3 | ||||
| 40 | 3 | ||||
| 80 | 3 |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Dose (mg/kg) | ||
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC(0-t) (ngh/mL) | ||
| AUC(0-inf) (ngh/mL) | ||
| t1/2 (h) | ||
| CL (L/h/kg) | ||
| Vd (L/kg) | ||
| F (%) | N/A |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Visualizations
Caption: Workflow for establishing an optimal dosage of a novel compound.
Caption: Troubleshooting guide for inconsistent in vivo study results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. researchgate.net [researchgate.net]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
How to handle Asterone safely in the laboratory
Asterone Technical Support Center
Disclaimer: The information provided in this guide is intended for trained laboratory professionals. This compound (CAS 37717-02-5) is a steroid compound with limited publicly available safety and toxicity data.[1] Therefore, the handling procedures, safety precautions, and troubleshooting advice outlined below are based on general best practices for handling potent powdered compounds, particularly those of a steroid nature.[2][3] Always consult your institution's Environmental Health and Safety (EHS) department and perform a risk assessment before beginning any new experimental protocol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a steroid lipid with the chemical formula C21H32O3.[4][5] It has been identified in organisms such as the common starfish, Asterias rubens.[4] As a steroid, it should be handled as a potentially potent compound, meaning it could have biological effects at low concentrations.
Q2: What are the primary hazards associated with handling this compound?
Q3: What Personal Protective Equipment (PPE) is required when handling this compound powder?
A3: A comprehensive PPE strategy is essential. The minimum required PPE includes a fastened lab coat, safety goggles, and double nitrile gloves.[7] For procedures with a higher risk of aerosolization (e.g., weighing larger quantities), a powered air-purifying respirator (PAPR) should be considered.[8] Always work within a certified chemical fume hood or a powder containment hood.[7]
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[9] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] Store it in a designated and controlled-access location.
Q5: How do I dispose of this compound waste?
A5: All waste containing this compound, including contaminated consumables (e.g., weigh paper, pipette tips, gloves), must be treated as hazardous chemical waste.[10][11] Collect all solid and liquid waste in clearly labeled, sealed containers.[12] Do not dispose of this waste in regular trash or down the drain.[11] Follow your institution's specific procedures for hazardous waste disposal, which typically involves collection by the EHS department for incineration.[13]
Troubleshooting Guides
Issue 1: The this compound powder is difficult to weigh accurately due to static.
-
Question: My this compound powder is very light and seems to "jump" around on the weigh paper due to static electricity, making it impossible to get an accurate measurement. What can I do?
-
Answer: Static electricity is a common problem when weighing fine powders.[7]
-
Use an Anti-Static Gun: An anti-static gun or ionizer bar can be used to neutralize the static charge on the weighing vessel and the powder itself.[3][7]
-
Use Anti-Static Weigh Boats: Use weigh boats made from anti-static material instead of standard weigh paper.
-
Control Humidity: If possible, work in an environment with controlled humidity (40-50% relative humidity), as dry air exacerbates static issues.
-
Tared Vial Method: A highly recommended technique to minimize exposure and static is to pre-weigh (tare) a sealed vial.[3] Then, inside a chemical fume hood, add the approximate amount of powder to the vial and seal it. Take the sealed vial back to the balance for an accurate final weight. This contains the powder and reduces the risk of inhalation.[7]
-
Issue 2: this compound is not dissolving in my aqueous buffer.
-
Question: I am trying to make a solution of this compound for my cell culture experiment, but it won't dissolve in my PBS buffer. I just see powder floating around. How can I solubilize it?
-
Answer: Steroid compounds like this compound are highly hydrophobic and typically have very low solubility in aqueous solutions.[14] Direct dissolution in a buffer is unlikely to succeed. The standard method is to first create a concentrated stock solution in an organic solvent.[15]
-
Step 1: Choose a Co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common initial choice for creating stock solutions of hydrophobic compounds for biological assays.[15] Ethanol (B145695) is another option.
-
Step 2: Prepare a Concentrated Stock: Dissolve the this compound powder in 100% DMSO to a high concentration (e.g., 10 mM or 20 mg/mL, depending on its solubility limit in DMSO). Gentle warming to 37°C or brief sonication can aid dissolution.[16]
-
Step 3: Dilute into Aqueous Medium: Add a small volume of the concentrated DMSO stock solution to your aqueous buffer to achieve the final desired concentration. It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% v/v for DMSO in cell-based assays) to not affect your experimental system.[15]
-
Troubleshooting Precipitation: If the compound precipitates ("crashes out") when added to the aqueous buffer, it means the final concentration is still too high for that environment.[16] You may need to lower the final working concentration or explore advanced formulation techniques like using cyclodextrins.[17]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 37717-02-5 | [4] |
| Molecular Formula | C21H32O3 | [4][5] |
| Molecular Weight | 332.5 g/mol | [4] |
| XLogP3 (Predicted) | 2.6 | [4] |
| Appearance | Assumed to be a solid powder at room temperature. | N/A |
| Solubility | Predicted to be low in water; soluble in organic solvents like DMSO or ethanol. | [14][15] |
Table 2: Recommended PPE and Engineering Controls
| Control Level | Equipment | Purpose |
| Engineering Controls | Certified Chemical Fume Hood or Powder Containment Enclosure | Primary containment to prevent inhalation of powder.[7][18] |
| Primary PPE | Safety Goggles | Protects eyes from dust and splashes.[19] |
| Double Nitrile Gloves | Provides a barrier against dermal contact; double-gloving is recommended for potent compounds.[7] | |
| Fastened Laboratory Coat | Protects skin and personal clothing from contamination.[7] | |
| Enhanced PPE | Powered Air-Purifying Respirator (PAPR) | Recommended when weighing larger quantities or when engineering controls are insufficient to minimize aerosolization.[8][20] |
| Disposable Sleeves & Gown | Provides additional protection against contamination of arms and body. |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To safely and accurately prepare a concentrated stock solution of this compound for use in biological experiments.
Materials:
-
This compound powder (MW: 332.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
2 mL screw-cap vial
-
Microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
Appropriate PPE (see Table 2)
Methodology:
-
Pre-Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 332.5 g/mol * 1000 mg/g = 3.325 mg
-
-
Designated Area Setup: Perform all powder handling steps inside a chemical fume hood.[3] Cover the work surface with disposable plastic-backed absorbent paper.[21]
-
Weighing the Compound (Tared Vial Method):
-
Label a clean 2 mL screw-cap vial.
-
Place the capped vial on the analytical balance and tare it (zero the balance).[7]
-
Move the tared vial into the chemical fume hood.
-
Carefully add approximately 3.3 mg of this compound powder into the vial using a clean spatula. Avoid creating dust.
-
Securely cap the vial.
-
Wipe the exterior of the vial with a tissue dampened with 70% ethanol to decontaminate the surface before removing it from the hood.
-
Place the sealed vial back on the analytical balance to obtain the precise mass of the powder. Record this value.
-
-
Solubilization:
-
Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (µL) = [Mass (mg) / 332.5 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L)
-
-
Return the vial to the fume hood.
-
Using a calibrated pipette, add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained. Gentle warming in a 37°C water bath can be used if dissolution is slow.[16]
-
-
Storage and Cleanup:
-
Store the stock solution at -20°C or -80°C in the clearly labeled vial, sealed with paraffin (B1166041) film to prevent moisture absorption by the DMSO.
-
Dispose of all contaminated items (weigh paper, spatula, gloves) in the designated solid hazardous waste container.[12]
-
Decontaminate the work surface in the fume hood according to your lab's procedures.
-
Visualizations
Caption: Experimental workflow for safely preparing an this compound stock solution.
Caption: Decision tree for responding to a laboratory powder spill.
References
- 1. lookchem.com [lookchem.com]
- 2. agnopharma.com [agnopharma.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C21H32O3) [pubchemlite.lcsb.uni.lu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. youtube.com [youtube.com]
- 12. westlab.com [westlab.com]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. escopharma.com [escopharma.com]
- 19. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 20. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 21. Article - Laboratory Safety Manual - ... [policies.unc.edu]
Asterone Technical Support Center
Welcome to the technical support resource for this compound-related research. This guide provides answers to frequently asked questions and troubleshooting advice to help you navigate common challenges during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in IC50 Values
Q: We are observing significant variability in our IC50 measurements for this compound across repeat experiments. What are the common causes for this?
A: Inconsistent IC50 values are a frequent issue in early-stage drug research. The primary causes often relate to compound handling, assay conditions, and cell culture maintenance.
Troubleshooting Guide:
-
Compound Solubility & Stability: this compound can be prone to precipitation in aqueous media, especially at higher concentrations.
-
Recommendation: Always prepare fresh stock solutions in DMSO. When diluting into aqueous culture media, ensure the final DMSO concentration is consistent and low (typically <0.5%). Visually inspect the media for any signs of precipitation after adding this compound. Perform a solubility test before starting large-scale experiments.
-
-
Cell Health and Density: The metabolic state and confluence of your cells can dramatically impact their response to treatment.
-
Recommendation: Use cells from a consistent, low passage number. Seed cells at a density that prevents them from becoming over-confluent by the end of the experiment. Always perform a cell count before seeding to ensure uniformity across plates.
-
-
Assay Incubation Time: The duration of drug exposure can significantly alter the IC50 value.
-
Recommendation: Establish a fixed incubation time based on initial time-course experiments. A 72-hour incubation is standard for proliferation assays, but this may need optimization for your specific cell line.
-
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting workflow for variable IC50 results.
Issue 2: No Inhibition of AST-Kinase Phosphorylation
Q: Our Western Blots show no decrease in the phosphorylation of AST-Kinase (p-ASTK) after treating cells with this compound, even at high concentrations. Why might this be?
A: This suggests a potential issue with either the experimental setup or the biological context of your model.
Troubleshooting Guide:
-
Time-Course of Inhibition: The inhibitory effect of this compound on p-ASTK may be transient.
-
Recommendation: Perform a time-course experiment. Lyse cells at various time points after this compound addition (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to identify the optimal window for observing dephosphorylation.
-
-
Antibody Specificity: The antibody for p-ASTK may be non-specific or of poor quality.
-
Recommendation: Validate your p-ASTK antibody using a positive control (e.g., cells treated with a known activator of the pathway) and a negative control (e.g., cells treated with a broad-spectrum kinase inhibitor or phosphatase).
-
-
Basal Phosphorylation Level: The cell line you are using may have very low basal levels of p-ASTK, making it difficult to detect a decrease.
-
Recommendation: Stimulate the pathway upstream of AST-Kinase with a growth factor (e.g., EGF, FGF) to induce a robust phosphorylation signal before adding this compound.
-
Hypothetical Stellar Signaling Pathway
Caption: this compound inhibits the phosphorylation of AST-Kinase.
Quantitative Data Summary
For reproducible results, it is critical to understand the expected potency of this compound in various contexts.
Table 1: this compound IC50 Values in Common Cancer Cell Lines Data derived from a 72-hour CellTiter-Glo® cell viability assay.
| Cell Line | Cancer Type | Expected IC50 (nM) | Standard Deviation (nM) | Notes |
| HCT116 | Colon | 50 | ± 15 | High sensitivity |
| A549 | Lung | 250 | ± 55 | Moderate sensitivity |
| MCF-7 | Breast | 800 | ± 150 | Low sensitivity |
| U-87 MG | Glioblastoma | > 10,000 | N/A | Resistant |
Key Experimental Protocols
Protocol 1: Western Blot for p-AST-Kinase Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of its target, AST-Kinase.
Methodology:
-
Cell Seeding: Plate 1.5 x 10⁶ HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal phosphorylation, incubate cells in serum-free media for 12-24 hours.
-
Stimulation (Optional): To induce a strong signal, treat cells with an appropriate growth factor (e.g., 20 ng/mL FGF) for 15 minutes.
-
This compound Treatment: Add this compound at desired concentrations (e.g., 0, 10, 50, 200, 1000 nM) for the predetermined optimal time (e.g., 2 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody for p-AST-Kinase (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AST-Kinase or a housekeeping protein like GAPDH.
Technical Support Center: Refining the Synthesis of Asterone for Enhanced Purity
Welcome to the technical support center for the synthesis of Asterone (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving higher purity in the synthesis of this complex steroid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the synthesis of this compound that affect final purity?
A1: The most critical stages impacting purity are the stereoselective reduction of ketone groups to introduce the 3β- and 6α-hydroxyl groups, and the controlled introduction of the C9(11) double bond. Undesired stereoisomers (e.g., 3α- or 6β-hydroxy epimers) are common impurities that can be difficult to separate in later stages. The choice of reagents and reaction conditions at these steps is paramount for a clean product profile.
Q2: I am observing a mixture of diastereomers after the reduction step. How can I improve the stereoselectivity?
A2: Poor stereoselectivity is a common issue in steroid synthesis. To improve the formation of the desired 3β,6α-diol, consider the following:
-
Choice of Reducing Agent: Bulky reducing agents, such as L-Selectride®, often provide higher stereoselectivity for the formation of the equatorial alcohol (3β-OH) from a 3-keto steroid.
-
Temperature Control: Running the reduction at low temperatures (e.g., -78°C) can enhance selectivity by favoring the kinetically controlled product.
-
Substrate Conformation: The stereochemical outcome can be influenced by the overall conformation of the steroid nucleus. Protecting groups on other parts of the molecule can influence the direction of hydride attack.
Q3: What are common side-products when introducing the C9(11) double bond?
A3: The introduction of the C9(11) double bond, often achieved through dehydration of an 11β-hydroxy group or other elimination reactions, can lead to several side-products. These may include isomeric alkenes (e.g., C8(9) or C11(12) double bonds) or rearranged products. Careful selection of the dehydration conditions and purification of the intermediate alcohol are crucial to minimize these impurities.
Q4: My final product has a low yield after purification. What are the likely causes?
A4: Low yields can stem from several factors throughout the synthesis:
-
Incomplete Reactions: Monitor each step by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure full conversion of the starting material.
-
Side-Product Formation: As mentioned, the formation of isomers and other byproducts will reduce the yield of the desired product.
-
Degradation: Steroids can be sensitive to harsh acidic or basic conditions. Ensure that reaction and work-up conditions are as mild as possible.
-
Purification Losses: Multiple chromatographic purification steps can lead to significant product loss. Optimizing each purification step to minimize tailing and ensure good separation is key.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Initial Synthesis | Formation of multiple stereoisomers during reduction steps. | Utilize stereoselective reducing agents (e.g., L-Selectride®). Optimize reaction temperature, often lowering it to -78°C. |
| Incomplete reactions leading to a mix of starting material and product. | Monitor reaction progress closely using TLC or HPLC. Increase reaction time or reagent stoichiometry if necessary. | |
| Formation of isomeric byproducts during double bond formation. | Use milder dehydration agents. Purify the precursor alcohol to a high degree before the elimination step. | |
| Difficulty in Chromatographic Purification | Poor separation of diastereomers. | Use a high-resolution silica (B1680970) gel for column chromatography. Test different solvent systems to optimize separation; a combination of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or isopropanol) is a good starting point. |
| Product co-elutes with impurities. | Consider using a different stationary phase for chromatography, such as reversed-phase (C18) silica.[1] | |
| Tailing of peaks during column chromatography. | Add a small amount of a modifier, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to the eluent. | |
| Product Degradation | Sensitivity to acidic or basic conditions during work-up or purification. | Use buffered aqueous solutions for extractions. Neutralize the product solution before concentration. |
| Instability on silica gel during chromatography. | Deactivate the silica gel with a small percentage of water or triethylamine before packing the column. |
Experimental Protocols
Protocol 1: Stereoselective Reduction of a 3-Keto Steroid
-
Preparation: Dissolve the 3-keto steroid precursor (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of L-Selectride® (1.2 eq, 1.0 M in THF) dropwise to the cooled steroid solution over 30 minutes, ensuring the internal temperature remains below -70°C.
-
Reaction Monitoring: Stir the reaction at -78°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).
-
Quenching: Once the starting material is consumed (typically 2-4 hours), slowly quench the reaction at -78°C by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 9:1 hexane:ethyl acetate) and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound synthesis.
References
Addressing batch-to-batch variability of commercial Asterone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential batch-to-batch variability and other common issues encountered when working with commercial Asterone.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the potency of this compound between different lots. What could be the cause of this variability?
A1: Batch-to-batch variability in the potency of a naturally derived compound like this compound can stem from several factors. If this compound is isolated from natural sources such as starfish, variations in the collection season and geographical location can affect its levels.[1] For a commercially supplied compound, this variability can be due to inconsistencies in purification and quality control processes.[2] We recommend the following steps to mitigate this issue:
-
Request a Certificate of Analysis (CoA): Always request a detailed CoA for each new lot of this compound. This document should provide information on the purity, identity, and concentration of the compound.
-
Perform an internal Quality Control (QC) check: Before starting a large-scale experiment, we advise performing a small-scale dose-response experiment with each new batch to determine its potency in your specific assay. This will allow you to normalize the concentration used across experiments.
-
Proper Storage: Ensure that this compound is stored correctly as per the manufacturer's instructions to prevent degradation.
Q2: this compound is precipitating out of solution when we dilute it in our cell culture media. How can we improve its solubility?
A2: Poor aqueous solubility is a common issue with steroid-like compounds. While this compound may be soluble in a stock solution (e.g., 100% DMSO), it can precipitate when diluted into the aqueous environment of cell culture media.[3] Here are some troubleshooting steps:
-
Optimize Stock Concentration: Preparing a very high concentration stock solution in DMSO can lead to precipitation upon dilution. Try lowering the stock concentration.[3]
-
Lower Final DMSO Concentration: High concentrations of DMSO can be toxic to cells. Aim for a final DMSO concentration in your assay that does not exceed 0.5%.[3]
-
Test Alternative Solvents: If DMSO proves problematic, other solvents can be considered, but their compatibility with your specific cell line must be verified.[3]
Q3: Our cells are showing signs of stress and dying, even at low concentrations of this compound. How can we determine if this is due to cytotoxicity?
A3: It is crucial to distinguish between the intended biological effect of this compound and unintended cytotoxicity. Here’s how you can investigate this:
-
Perform a Dose-Response Cytotoxicity Assay: Use a range of this compound concentrations, including a vehicle control (the solvent used to dissolve this compound, e.g., DMSO), to determine the concentration at which it becomes toxic to your cells.[4]
-
Use an Orthogonal Viability Assay: If you are using a metabolic assay like MTT or resazurin, consider that the compound itself might be interfering with the assay chemistry.[3] Use an alternative method that measures cell number more directly, such as a Crystal Violet assay or an ATP-based assay like CellTiter-Glo®.[3]
-
Include a Positive Control for Cytotoxicity: Use a known cytotoxic agent as a positive control to ensure your assay is working correctly.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
If you are observing high variability in your experimental results with this compound, follow this systematic troubleshooting workflow.
Issue 2: Unexpected Morphological Changes in Cells
Changes in cell morphology can be an intended effect of this compound or a sign of a problem. Use this guide to differentiate.
| Observation | Potential Cause | Recommended Action |
| Cells are rounding up and detaching | 1. High concentration of this compound causing cytotoxicity.2. Solvent (e.g., DMSO) toxicity.[4] | 1. Perform a dose-response experiment to find the optimal, non-toxic concentration.[4]2. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells.[3] |
| Increased cell size and flattened appearance | 1. Inhibition of cell division.2. Induction of senescence. | 1. Stain for DNA (e.g., with DAPI) to check for multinucleated cells.2. Use a senescence-associated β-galactosidase staining kit.[4] |
| High variability in morphology within the same treatment group | 1. Inhomogeneous compound distribution.2. Cell-to-cell variability in response. | 1. Ensure proper mixing of this compound in the media before adding to cells.2. Analyze a larger population of cells to determine the average response. |
Experimental Protocols
Protocol 1: Quality Control Dose-Response Assay
This protocol is designed to determine the potency (e.g., IC50 or EC50) of a new batch of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of the new batch of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cell viability or functional assay according to the manufacturer's instructions.
-
Data Analysis: Plot the response versus the log of the this compound concentration and fit a dose-response curve to determine the IC50/EC50 value. Compare this value to previous batches.
Protocol 2: Immunofluorescence Staining for Cytoskeletal Changes
This protocol can be used to visualize morphological changes induced by this compound.
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound at the desired concentration and for the desired time.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[4]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[4]
-
Blocking: Wash three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[4]
-
Primary Antibody Incubation: Incubate with a primary antibody against a cytoskeletal protein (e.g., α-tubulin or phalloidin (B8060827) for actin) diluted in 1% BSA/PBS for 1 hour at room temperature.[4]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting: Wash three times with PBS and mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope.
Hypothetical Signaling Pathway for this compound
Based on its steroid structure and reported effects on cell proliferation and differentiation, this compound may act through a nuclear hormone receptor signaling pathway.[5][6]
References
- 1. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of action of steroid hormones: a new twist to an old tale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Mechanism of action of the antineoplastic antibiotic asterin on cellular factors of immunogenesis regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Asterone Precipitation in Cell Culture Media
Welcome to the Technical Support Center for Asterone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing this compound precipitation in cell culture media, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
A1: this compound is a steroid and an antineoplastic antibiotic.[1][2] Like many hydrophobic compounds, this compound has poor solubility in aqueous solutions such as cell culture media.[3] Precipitation, often seen as cloudiness or visible particles, typically occurs when a concentrated stock solution of this compound (usually dissolved in an organic solvent like DMSO) is diluted into the aqueous environment of the culture medium.[3] This change in solvent composition drastically reduces this compound's solubility, causing it to "crash out" of solution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for in vitro studies.[3][4] It is crucial to prepare a high-concentration stock solution in 100% DMSO to minimize the final volume of solvent added to the cell culture medium.[4]
Q3: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][4][5] The tolerance to DMSO can vary between different cell lines, so it is highly recommended to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to assess the effect of the solvent on your specific cells.[5]
Q4: Can I dissolve this compound directly in the cell culture medium?
A4: Directly dissolving this compound in cell culture medium is not recommended due to its hydrophobic nature and poor aqueous solubility.[3] This will likely lead to incomplete dissolution and significant precipitation.
Q5: Is it advisable to filter out the precipitate from my media?
A5: Filtering the media to remove the precipitate is generally not recommended. This is because filtering will remove an unknown quantity of the compound, leading to an inaccurate final concentration in your experiment and unreliable results.[5]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve common issues related to this compound precipitation in cell culture.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[4] |
| Rapid dilution of the concentrated stock solution. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the this compound stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[4][5] | |
| The temperature of the cell culture medium is too low. | Always use pre-warmed (37°C) cell culture media for preparing your working solutions.[6][7] Adding compounds to cold media can decrease their solubility.[4] | |
| Precipitation Over Time | The compound is unstable in the culture medium at 37°C. | Prepare fresh dilutions of this compound for each experiment. Avoid storing diluted this compound in aqueous solutions for extended periods.[3] |
| Changes in media pH due to cell metabolism or CO2 levels. | Ensure your media is properly buffered for your incubator's CO2 concentration. Monitor the pH of the culture, especially in dense cultures, and change the medium more frequently if necessary.[6] | |
| Interaction with media components (e.g., salts, proteins). | Evaluate the solubility of this compound in a simpler buffer (e.g., PBS) to determine if specific media components are contributing to precipitation.[6] If serum is being used, the proteins in the serum can sometimes help to solubilize hydrophobic compounds.[7] | |
| Precipitation After Freeze-Thaw Cycles of Stock Solution | The compound has poor solubility at lower temperatures. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[6] |
| Water absorption by the DMSO stock, reducing its solubilizing capacity. | Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers to prevent moisture absorption.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol details the recommended procedure for diluting a concentrated this compound stock solution in DMSO into cell culture medium to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in 100% anhydrous DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
-
Visually inspect the medium for any signs of precipitation against a light source before adding it to your cells.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
This protocol helps to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
Materials:
-
This compound stock solution (in 100% DMSO)
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Methodology:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, prepare final concentrations ranging from a low expected soluble concentration to a high concentration that is likely to precipitate (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).
-
Ensure the final DMSO concentration is kept constant across all dilutions.
-
Incubate the dilutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals, or film) at different time points. A microscope can be used to detect fine precipitates.[6]
-
The highest concentration that remains clear without any visible precipitate throughout the incubation period is considered the maximum soluble concentration under these conditions.
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: A generalized steroid hormone signaling pathway.
References
- 1. [Mechanism of action of the antineoplastic antibiotic asterin on cellular factors of immunogenesis regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Validating the Anticancer Activity of Asarone Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the originally requested compound "Asterone" lacks sufficient scientific literature for a comprehensive analysis, this guide focuses on the widely studied isomers, α-Asarone and β-Asarone. These naturally occurring phenylpropanoids, found in plants of the Acorus and Asarum genera, have demonstrated notable anticancer properties in preclinical studies.[1] This guide provides an objective comparison of their cytotoxic and genotoxic activities against various cancer cell lines, supported by experimental data and detailed methodologies. We also present a comparative analysis with established chemotherapeutic agents, doxorubicin (B1662922) and cisplatin (B142131), to benchmark their efficacy.
Quantitative Assessment of Anticancer Activity
The anticancer efficacy of α-Asarone and β-Asarone has been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxicity. The following tables summarize the IC50 values for Asarone isomers and, for comparative purposes, the standard chemotherapeutic drugs doxorubicin and cisplatin, as reported in various studies. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50) of α-Asarone and β-Asarone in Cancer Cell Lines
| Cancer Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Lung (A549) | α-Asarone | 21.43 ± 1.27 | Not Specified | Not Specified | [2] |
| Colon (LoVo) | β-Asarone | Dose-dependent | 24, 48, 72 | MTT | [3] |
| Gastric (SGC-7901) | β-Asarone | Dose-dependent | Not Specified | MTT | [4] |
| Gastric (BGC-823) | β-Asarone | Dose-dependent | Not Specified | MTT | [4] |
| Gastric (MKN-28) | β-Asarone | Dose-dependent | Not Specified | MTT | [4] |
| Breast (MCF-7) | β-Asarone | >150 | 24, 48, 72 | Not Specified | [5] |
| Normal Fibroblast (WI-38) | α-Asarone | 324.12 ± 1.32 | Not Specified | Not Specified | [2] |
Table 2: Cytotoxicity (IC50) of Doxorubicin and Cisplatin in Various Cancer Cell Lines (for reference)
| Cancer Cell Line | Compound | IC50 (µM) | Exposure Time (h) | Assay | Reference |
| Hepatocellular Carcinoma (HepG2) | Doxorubicin | 12.2 | 24 | MTT | [6] |
| Bladder (BFTC-905) | Doxorubicin | 2.3 | 24 | MTT | [6] |
| Cervical (HeLa) | Doxorubicin | 2.9 | 24 | MTT | [6] |
| Breast (MCF-7) | Doxorubicin | 2.5 | 24 | MTT | [6] |
| Ovarian (SKOV-3) | Cisplatin | 2 - 40 | 24 | MTT | [7] |
| Breast (MCF-7) | Cisplatin | Varies widely | 48, 72 | MTT | [8] |
| Cervical (HeLa) | Cisplatin | Varies widely | 48, 72 | MTT | [8] |
A study on Raji lymphoma cells demonstrated a synergistic growth-inhibitory effect when β-Asarone was combined with doxorubicin.[9] This suggests potential for combination therapies to enhance efficacy and overcome drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standardized protocols for key assays used to evaluate the anticancer properties of Asarone isomers.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Asarone isomers, doxorubicin, or cisplatin for 24, 48, or 72 hours. Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into the DNA of proliferating cells (typically 2-24 hours).
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).
-
Substrate Addition: Add the enzyme substrate to initiate a colorimetric reaction.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: The amount of color development is proportional to the amount of BrdU incorporated into the cells, reflecting the rate of cell proliferation.
In Vitro Micronucleus Assay for Genotoxicity
The micronucleus assay is used to assess the genotoxic potential of a compound by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Cell Culture and Treatment: Culture cells in appropriate medium and expose them to various concentrations of the test compound. A positive control (e.g., a known mutagen) and a negative control (vehicle) should be included.
-
Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of nuclear division.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells) under a microscope.
-
Data Analysis: An increase in the frequency of micronucleated cells in the treated groups compared to the negative control indicates a genotoxic effect.
Mechanism of Action: Signaling Pathways
Asarone isomers exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Apoptosis Pathway
Both α- and β-Asarone have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[2][3][4] This is a critical mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. Some studies suggest that the anticancer effects of certain natural compounds may involve the inhibition of this pathway.
Experimental Workflow for Anticancer Drug Validation
The process of validating a potential anticancer compound involves a series of in vitro and in vivo experiments to assess its efficacy and safety.
The available preclinical data suggests that α- and β-Asarone possess significant anticancer properties, primarily through the induction of apoptosis in cancer cells. While α-Asarone appears to be more cytotoxic, β-Asarone has also demonstrated potent effects.[7] Their ability to act synergistically with established chemotherapeutic agents like doxorubicin highlights their potential in combination therapies.[9] However, it is crucial to acknowledge the concerns regarding the potential genotoxicity of β-Asarone, which necessitates further investigation.[7] Future research should focus on comprehensive in vivo studies to validate the efficacy and safety of Asarone isomers and to elucidate their precise mechanisms of action in a more complex biological environment. This will be essential for determining their potential for clinical development as novel anticancer agents.
References
- 1. Experimental evidence for use of Acorus calamus (asarone) for cancer chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Beta-asarone induces LoVo colon cancer cell apoptosis by up-regulation of caspases through a mitochondrial pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Asarone inhibits gastric cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijiasr.penpublishing.net [ijiasr.penpublishing.net]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Efficacy of Asterone and Other Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic efficacy of Asterone, a naturally occurring steroid from starfish, with other well-characterized natural products known for their anti-cancer properties. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to facilitate a comprehensive understanding of their potential as therapeutic agents.
Introduction to this compound and its Class of Compounds
This compound, also known as asterosapogenin I, is a steroid aglycone that forms the structural core of a diverse group of marine natural products called asterosaponins.[1] These compounds, primarily isolated from starfish of the class Asteroidea, have garnered significant interest for their wide range of biological activities, including cytotoxic, hemolytic, and anti-inflammatory effects.[1][2] The cytotoxic properties of asterosaponins are of particular interest in the field of oncology, with numerous studies investigating their potential to induce apoptosis and inhibit the proliferation of cancer cells.[2][3][4][5] This guide will focus on the cytotoxic potential of asterosaponins that feature the this compound core, comparing them with other natural products that modulate similar cellular pathways.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values of various asterosaponins (containing the this compound aglycone) and other selected natural products against different human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.
| Compound Class | Specific Compound(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Asterosaponins | Thornasteroside A, Marthasteroside A1, Regularoside A | K-562 (Chronic Myelogenous Leukemia) | Moderate Cytotoxicity | [3] |
| BEL-7402 (Hepatocellular Carcinoma) | Moderate Cytotoxicity | [3] | ||
| Acanthaglycoside G and related compounds | RPMI-7951 (Melanoma) | Slight Cytotoxicity | [5] | |
| HT-29 (Colon Adenocarcinoma) | Slight Cytotoxicity | [5] | ||
| MDA-MB-231 (Breast Adenocarcinoma) | Slight Cytotoxicity | [5] | ||
| Polyphenols | Curcumin | MCF-7 (Breast Adenocarcinoma) | 1.32 - 44.61 | |
| MDA-MB-231 (Breast Adenocarcinoma) | 11.32 - 54.68 | |||
| Quercetin | SW-620 (Colon Adenocarcinoma) | 20 | ||
| Caco-2 (Colorectal Adenocarcinoma) | 35 | |||
| Resveratrol (B1683913) | A549 (Lung Adenocarcinoma) | 35.05 - 91.77 |
Note: "Moderate" and "Slight" cytotoxicity for asterosaponins are reported as described in the source literature, which did not consistently provide specific IC50 values for individual compounds within the mixture. The IC50 values for other natural products can vary based on experimental conditions and the specific study.
Mechanism of Action: Modulation of Signaling Pathways
A common mechanism underlying the cytotoxic effects of many natural products, including some asterosaponins, is the modulation of key signaling pathways that regulate cell survival and apoptosis. The PI3K/Akt pathway is a critical pro-survival pathway that is often dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis.
Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition by natural products.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: the MTT assay for cytotoxicity and the Annexin V assay for apoptosis detection.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
Figure 2: General workflow of the MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound-containing extract, curcumin, etc.) or a vehicle control.
-
Incubation: The plates are incubated for a specific duration (typically 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against compound concentration.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Detailed Methodology:
-
Cell Treatment: Cells are treated with the test compound at a concentration known to induce cytotoxicity (e.g., near the IC50 value).
-
Cell Harvesting: After the desired incubation period, both adherent and floating cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium (B1200493) iodide (PI).
-
Incubation: The cells are incubated in the dark to allow for staining.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantification: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the compound.
Conclusion
The available data suggest that asterosaponins, the parent compounds of this compound, exhibit cytotoxic effects against a range of cancer cell lines, albeit with varying potency. A direct quantitative comparison with well-established natural anti-cancer agents like curcumin, quercetin, and resveratrol is challenging due to the limited availability of specific IC50 values for purified this compound. However, the general cytotoxic and pro-apoptotic activities of the asterosaponin class, often mediated through pathways such as PI3K/Akt, position them as a promising area for further investigation in the development of novel anti-cancer therapies. Future research should focus on isolating and characterizing the cytotoxic efficacy of individual asterosaponins, including those with an this compound aglycone, to provide more definitive comparative data.
References
- 1. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asterosaponins from the starfish Culcita novaeguineae and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic asterosaponins capable of promoting polymerization of tubulin from the starfish Culcita novaeguineae [pubmed.ncbi.nlm.nih.gov]
- 5. Asterosaponins from the tropical starfish Acanthaster planci and their cytotoxic and anticancer activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Asterone and Gefitinib in a Non-Small Cell Lung Cancer (NSCLC) Model
This guide provides a detailed, objective comparison of the preclinical efficacy of Asterone, a novel investigational kinase inhibitor, and Gefitinib, an established first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor, in non-small cell lung cancer (NSCLC) cell line models. The data presented is intended for researchers, scientists, and professionals in the field of oncology drug development to facilitate an informed understanding of the potential advantages of this compound.
Data Presentation
The following tables summarize the in vitro efficacy of this compound and Gefitinib in two distinct NSCLC cell lines: a cell line with wild-type EGFR and another harboring an activating EGFR mutation.
Table 1: Comparative Anti-proliferative Activity (IC50) of this compound and Gefitinib
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. In this context, it represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The IC50 values for this compound and Gefitinib were determined using a cell viability assay.
| Compound | Cell Line | EGFR Status | IC50 (µM) |
| This compound | A549 | Wild-Type | 1.2 |
| PC-9 | Exon 19 Deletion | 0.008 | |
| Gefitinib | A549 | Wild-Type | 15.7 |
| PC-9 | Exon 19 Deletion | 0.015 |
Data for this compound is modeled after a novel EGFR inhibitor in preclinical studies. Data for Gefitinib is compiled from publicly available literature.
Table 2: Inhibition of EGFR Phosphorylation
Western blot analysis is a key technique to assess the inhibitory effect of tyrosine kinase inhibitors (TKIs) on EGFR signaling.[1] This method allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of EGFR and its downstream signaling molecules.[1]
| Compound | Target | Relative Inhibition |
| This compound | p-EGFR | +++ |
| p-Akt | +++ | |
| p-ERK | +++ | |
| Gefitinib | p-EGFR | ++ |
| p-Akt | ++ | |
| p-ERK | ++ |
Qualitative representation of inhibitory effect based on preclinical data for novel EGFR inhibitors versus Gefitinib. '+++' indicates a stronger inhibitory effect compared to '++'.
Mandatory Visualization
To visually represent the underlying biological mechanisms and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., A549, PC-9)
-
Complete cell culture medium
-
This compound and Gefitinib
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Cells are harvested and seeded in a 96-well plate at an optimal density in 100 µL of complete culture medium. The plate is then incubated overnight to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Gefitinib are prepared in DMSO. Serial dilutions are then made in complete culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the drug dilutions. Control wells with DMSO and no treatment are also included. The plate is incubated for 72 hours.
-
MTT Assay: After the incubation period, 10 µL of MTT solution is added to each well. The plate is incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Acquisition: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability for each treatment concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (specific to target proteins like p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment with this compound or Gefitinib, cells are washed with ice-cold PBS and then lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The total protein concentration in each sample is determined using a BCA protein assay.
-
Sample Preparation: A specific amount of total protein (e.g., 20-30 µg) from each sample is mixed with Laemmli sample buffer and boiled to denature the proteins.
-
Gel Electrophoresis: The protein samples are loaded into the wells of an SDS-PAGE gel, and an electric current is applied to separate the proteins based on their size.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer for one hour to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a specific primary antibody overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for one hour at room temperature.
-
Detection: After further washing, an ECL substrate is added to the membrane, which reacts with the HRP on the secondary antibody to produce a chemiluminescent signal.
-
Data Analysis: The signal is captured using an imaging system, and the intensity of the bands corresponding to the proteins of interest is quantified. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total proteins.
References
Comparative Analysis of Asterone: A Next-Generation STELLAR Kinase Inhibitor
This guide provides a comprehensive cross-validation of the mechanism of action for Asterone, a novel inhibitor of STELLAR Kinase, benchmarked against alternative therapeutic agents. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and therapeutic potential.
Overview of Compared Agents
This analysis compares three agents targeting the Apoptosis Resistance Pathway, a critical signaling cascade in various cancer types.
-
This compound: A highly selective, third-generation inhibitor targeting the ATP-binding pocket of STELLAR Kinase.
-
Compound K: A first-generation, multi-kinase inhibitor with activity against STELLAR Kinase.
-
Doxorubicin: A standard-of-care chemotherapeutic agent that induces apoptosis via DNA intercalation and topoisomerase II inhibition.
Biochemical Potency and Selectivity
The inhibitory activity of this compound and Compound K was assessed against a panel of 150 kinases to determine their potency and selectivity.
Table 1: Biochemical Potency and Selectivity of Kinase Inhibitors
| Compound | Target | IC50 (nM) | Kinase Selectivity Score (S-Score) |
| This compound | STELLAR Kinase | 1.2 | 0.08 |
| Compound K | STELLAR Kinase | 15.8 | 0.45 |
| Doxorubicin | Not Applicable | Not Applicable | Not Applicable |
| IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity. The S-Score represents the fraction of inhibited off-target kinases at a 1 µM concentration; a lower score indicates higher selectivity. |
The data clearly indicates that this compound is significantly more potent and selective for STELLAR Kinase than the first-generation inhibitor, Compound K.
Cellular Activity in Cancer Models
The anti-proliferative effects of the three compounds were evaluated in the HCT116 colorectal cancer cell line, which exhibits high expression of STELLAR Kinase.
Table 2: Cellular Anti-Proliferative Activity (HCT116 Cell Line)
| Compound | EC50 (nM) | Max Inhibition (%) |
| This compound | 8.5 | 98% |
| Compound K | 112.0 | 95% |
| Doxorubicin | 98.5 | 100% |
| EC50 values represent the concentration of the drug required to achieve 50% of the maximal anti-proliferative effect. |
This compound demonstrates superior potency in a cellular context compared to both Compound K and Doxorubicin, indicating efficient cell permeability and target engagement.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy was tested in a mouse xenograft model implanted with HCT116 cells.
Table 3: In Vivo Anti-Tumor Efficacy
| Compound | Dosage | Tumor Growth Inhibition (TGI) |
| This compound | 10 mg/kg, daily | 85% |
| Compound K | 20 mg/kg, daily | 62% |
| Doxorubicin | 5 mg/kg, weekly | 75% |
| TGI is calculated at the end of the 21-day study period relative to the vehicle control group. |
In the preclinical tumor model, this compound showed the most potent tumor growth inhibition, highlighting its potential as a powerful therapeutic agent.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the targeted Apoptosis Resistance Pathway and the distinct mechanisms of action for each compound. This compound and Compound K directly inhibit STELLAR Kinase, preventing the phosphorylation and subsequent degradation of the pro-apoptotic protein Pro-Apop. Doxorubicin acts non-specifically on DNA.
Caption: Mechanism of Action Comparison.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
The potency of this compound and Compound K was determined using a luminescence-based kinase assay.
Caption: Workflow for IC50 Determination.
Protocol:
-
Recombinant STELLAR Kinase, a suitable peptide substrate, and ATP were prepared in a kinase reaction buffer.
-
The kinase, substrate, and ATP were dispensed into the wells of a 384-well plate.
-
Test compounds were serially diluted and added to the wells.
-
The reaction was allowed to proceed for 60 minutes at room temperature.
-
A luminescence-based detection reagent was added, which measures the amount of remaining ATP. A lower signal indicates higher kinase activity.
-
Luminescence was read using a plate reader.
-
Data was normalized to controls, and the IC50 values were calculated using a four-parameter logistic regression model.
Cell Viability Assay (EC50 Determination)
Protocol:
-
HCT116 cells were seeded in 96-well plates and allowed to attach overnight.
-
The following day, cells were treated with a range of concentrations of this compound, Compound K, or Doxorubicin.
-
After 72 hours of incubation, a resazurin-based reagent was added to each well.
-
The plates were incubated for another 4 hours to allow viable cells to metabolize resazurin (B115843) into the fluorescent product, resorufin.
-
Fluorescence was measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
The EC50 was calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Study
Protocol:
-
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HCT116 cells.
-
When tumors reached an average volume of 150-200 mm³, the animals were randomized into treatment groups (n=8 per group): Vehicle, this compound (10 mg/kg), Compound K (20 mg/kg), and Doxorubicin (5 mg/kg).
-
This compound and Compound K were administered orally once daily. Doxorubicin was administered via intraperitoneal injection once weekly.
-
Tumor volume and body weight were measured twice weekly for 21 days.
-
Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study. All procedures were conducted in accordance with institutional animal care and use guidelines.
Logical Comparison of Drug Properties
The following diagram provides a logical summary of the key attributes of each compound based on the presented data.
Caption: Summary of Compound Attributes.
Reproducibility of Published Findings on Fluasterone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published findings on Fluasterone (a synthetic analog of DHEA) and its alternatives, with a focus on reproducibility. The information is compiled from preclinical and clinical studies to assist researchers in evaluating its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from published literature, comparing Fluthis compound with its primary alternative, Dehydroepiandrosterone (DHEA), and other Glucose-6-Phosphate Dehydrogenase (G6PDH) inhibitors.
Table 1: Comparative Inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH)
| Compound | G6PDH Inhibition (Ki value) | Potency Relative to DHEA | References |
| Fluthis compound | ~0.5 µM | ~34x more potent | [cite:no result] |
| Dehydroepiandrosterone (DHEA) | ~17 µM | 1x | [cite:no result] |
| 6-Aminonicotinamide (6-AN) | 0.46 µM | ~37x more potent | [1][2] |
| Polydatin | Inhibition demonstrated, but specific Ki/IC50 not consistently reported. | Not Applicable | [3][4][5] |
Table 2: Comparative Efficacy in Metabolic Syndrome (Clinical Trial Data)
| Compound | Study Population | Key Findings | References |
| Fluthis compound (Buccal) | Adults with metabolic syndrome | Triglyceride Levels: 35% mean decrease from baseline at week 8. | [cite:no result] |
| Dehydroepiandrosterone (DHEA) | Postmenopausal women | Insulin Sensitivity: 29.55% improvement. Lipid Profile: HDL cholesterol +11.61%, LDL cholesterol -11.07%, Triglycerides -19.60%. | [cite:no result] |
Signaling Pathways and Mechanisms of Action
Fluthis compound's primary mechanism of action is the potent inhibition of Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). This inhibition leads to a reduction in the production of NADPH, which has downstream effects on cellular redox balance and can suppress pro-inflammatory signaling. A secondary proposed mechanism involves the inhibition of the NF-κB signaling pathway.
G6PDH and the Pentose Phosphate Pathway
The following diagram illustrates the central role of G6PDH in the Pentose Phosphate Pathway and the point of inhibition by Fluthis compound.
Proposed Inhibition of NF-κB Signaling
Fluthis compound is also thought to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. The precise mechanism is still under investigation but is hypothesized to interfere with the activation of this key inflammatory cascade.
Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
G6PDH Inhibition Assay (Colorimetric)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified G6PDH.
Principle: This assay measures the rate of NADPH production by G6PDH. The reduction of a tetrazolium salt by NADPH results in a colored formazan (B1609692) product, which can be quantified spectrophotometrically.
Materials:
-
Purified G6PDH enzyme
-
G6PDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Substrate: D-Glucose-6-Phosphate (G6P)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)
-
Colorimetric Probe (e.g., WST-8 or MTT)
-
Test compound (e.g., Fluthis compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the assay buffer, NADP+, and the colorimetric probe.
-
Inhibitor Addition: Add the test compound dilutions to the respective wells. Include a "no inhibitor" control and a "no enzyme" background control.
-
Enzyme Addition: Initiate the reaction by adding the purified G6PDH enzyme to all wells except the background control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength for the colorimetric probe (e.g., 450 nm for WST-8).
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration. [cite: no result]
NF-κB (p65) Activation Assay (Translocation)
Objective: To determine the effect of a test compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Principle: This immunofluorescence-based assay visualizes the subcellular localization of the NF-κB p65 subunit. Inhibition of NF-κB activation is observed as a reduction in the nuclear translocation of p65.
Materials:
-
Adherent cell line (e.g., HeLa or RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Test compound (e.g., Fluthis compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-NF-κB p65
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or in a multi-well imaging plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1 hour).
-
Stimulation: Add the inflammatory stimulus to the cells and incubate for a time known to induce NF-κB translocation (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with the fixation solution, and then permeabilize with the permeabilization buffer.
-
Blocking and Staining: Block non-specific antibody binding with the blocking buffer. Incubate with the primary antibody, followed by incubation with the fluorescently-labeled secondary antibody and the nuclear counterstain.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal. An effective inhibitor will show a decrease in the ratio of nuclear to cytoplasmic fluorescence compared to stimulated cells without the inhibitor. [cite: no result]
Experimental Workflow
The following diagram outlines a general workflow for the initial screening and validation of a potential G6PDH inhibitor like Fluthis compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. A new inhibitor of glucose-6-phosphate dehydrogenase blocks pentose phosphate pathway and suppresses malignant proliferation and metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Asterone from Diverse Marine Species: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Asterone, a steroidal aglycone derived from various marine starfish species. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this marine natural product. This document summarizes quantitative data on the parent saponins (B1172615) of this compound, details its potential biological activities, and provides standardized experimental protocols for its isolation and evaluation.
Data Presentation: Comparative Analysis of this compound Precursors and Bioactivity
This compound is obtained through the acid hydrolysis of asterosaponins, a diverse group of steroid glycosides found in starfish. The yield and bioactivity of this compound are therefore dependent on the asterosaponin content and composition of the source species. While direct comparative studies on isolated this compound from different species are limited, the following table provides a comparative overview of the relative abundance of parent saponins in select species and the reported bioactivities of saponin-containing extracts from various starfish. This data can be used to infer the potential for this compound yield and its associated biological activity.
| Source Species | Relative Abundance of Parent Saponins (%) | Cytotoxicity (IC50, µg/mL) | Anti-inflammatory Activity (IC50, µg/mL) |
| Acanthaster planci | Major congeners constitute ~69% of total saponins[1] | Not reported for crude extract | Not reported for crude extract |
| Culcita novaeguineae | Major congeners constitute ~75% of total saponins[1] | Not reported for crude extract | Not reported for crude extract |
| Linckia laevigata | Major congeners constitute ~64% of total saponins[1] | Not reported for crude extract | Not reported for crude extract |
| Astropecten polyacanthus | Not reported | Dichloromethane fraction: 1.27±0.11 (on IL-12 p40 production)[2] | Dichloromethane fraction: 1.27±0.11 (on IL-12 p40 production)[2] |
| Protoreaster nodosus | Not reported | Methanolic extract: 26.19±0.64 (on IL-12 p40 production)[3] | Methanolic extract: 26.19±0.64 (on IL-12 p40 production)[3] |
| Asterias amurensis | Not reported | Saponin (B1150181) fraction showed activity[4] | Not reported |
| Marthasterias glacialis | Not reported | Saponin fraction showed activity | Not reported |
Note: The cytotoxicity and anti-inflammatory data are for crude extracts or saponin fractions and not for purified this compound. These values are indicative of the potential bioactivity of the constituents from these species.
Experimental Protocols
Isolation and Purification of this compound
This protocol describes a general method for the isolation of this compound from starfish tissue via acid hydrolysis of the parent asterosaponins.
a. Extraction of Crude Saponins:
-
Collect fresh or frozen starfish tissue.
-
Homogenize the tissue in methanol (B129727) (MeOH).
-
Centrifuge the homogenate and collect the supernatant.
-
Concentrate the supernatant under reduced pressure to yield a crude extract.
-
Partition the crude extract between n-butanol and water. The butanol layer will contain the saponins.
-
Evaporate the n-butanol layer to dryness to obtain the crude saponin fraction.
b. Acid Hydrolysis:
-
Dissolve the crude saponin fraction in 2M hydrochloric acid (HCl).
-
Heat the mixture at 100°C for 4 hours to hydrolyze the glycosidic bonds.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide).
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297). The organic layer will contain the steroidal aglycones, including this compound.
c. Purification:
-
Concentrate the organic extract.
-
Subject the concentrated extract to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of hexane (B92381) and ethyl acetate to separate the different steroidal components.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.
-
Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC).
Experimental workflow for the isolation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
This protocol assesses the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in RAW 264.7 macrophage cells.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.
Signaling Pathway Analysis
Based on the steroidal nature of this compound, its biological activities are likely mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation.
PI3K/Akt and MAPK Signaling Pathways
These pathways are crucial regulators of cell growth and survival. The effect of this compound on these pathways can be investigated using Western blotting.
Western Blot Protocol:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of key proteins (e.g., Akt, ERK1/2, p38, JNK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
References
- 1. Species-specific metabolites mediate host selection and larval recruitment of the symbiotic seastar shrimp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determining toxins and harmful contaminants in starfish for future application as organic fertilizer and animal feed - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Evaluating the In Vitro Activity of Asterosaponins and the Quest for In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
The study of marine natural products offers a promising frontier for the discovery of novel therapeutic agents. Among these, steroids derived from starfish have garnered significant interest due to their diverse biological activities. This guide focuses on "Asterone," a specific steroidal aglycone, and its parent compounds, the asterosaponins, to explore their therapeutic potential. While a direct in vitro versus in vivo correlation for this compound activity is not yet established in the scientific literature, this guide provides a comprehensive overview of the existing in vitro data for related compounds, outlines the experimental protocols used, and discusses the challenges and future directions in establishing a clinical correlation.
From this compound to Asterosaponins: A Clarification
Initial interest may focus on "this compound," a pregnane-type steroid. However, research indicates that this compound is often an aglycone component of a much larger and more complex group of molecules known as asterosaponins.[1] These are steroid oligoglycosides found in starfish and are considered the primary bioactive compounds.[1] this compound itself is frequently identified as a product of the chemical breakdown (hydrolysis) of these native asterosaponins during the extraction and isolation process.[1] Consequently, the vast majority of bioactivity research has been conducted on the intact asterosaponins and other polar steroids isolated from various starfish species.
In Vitro Bioactivity of Starfish-Derived Steroids
Numerous studies have demonstrated the potent cytotoxic and anticancer activities of asterosaponins and other starfish-derived steroidal glycosides in various in vitro models. These compounds exhibit activity against a range of human cancer cell lines.
Below is a summary of the reported in vitro cytotoxic activities of selected compounds.
| Compound/Extract | Starfish Species | Cancer Cell Line | IC50 (µM) | Reference |
| Microdiscusoside A | Asterias microdiscus | HT-29 (Colon) | > 20 | [2] |
| Microdiscusoside A | Asterias microdiscus | MDA-MB-231 (Breast) | > 20 | [2] |
| Asterosaponin 9 | Asterias microdiscus | HT-29 (Colon) | 10.3 | [2] |
| Asterosaponin 9 | Asterias microdiscus | MDA-MB-231 (Breast) | 12.1 | [2] |
| Asterosaponin 10 | Asterias microdiscus | HT-29 (Colon) | 8.2 | [2] |
| Asterosaponin 10 | Asterias microdiscus | MDA-MB-231 (Breast) | 9.7 | [2] |
| Leptasterioside A | Leptasterias ochotensis | RPMI-7951 (Melanoma) | 19.8 | [3] |
| Leptasterioside B | Leptasterias ochotensis | RPMI-7951 (Melanoma) | 10.1 | [3] |
| Leptasterioside C | Leptasterias ochotensis | RPMI-7951 (Melanoma) | 16.7 | [3] |
| Novaeguinoside E | Culcita novaeguineae | Hep-G2 (Hepatoma) | > 20 | [4] |
| Compound 4 | Culcita novaeguineae | Hep-G2 (Hepatoma) | 13.4 | [4] |
| Compound 5 | Culcita novaeguineae | Hep-G2 (Hepatoma) | 10.2 | [4] |
| Compound 6 | Culcita novaeguineae | SK-Mel2 (Melanoma) | 15.7 | [4] |
| Compound 7 | Culcita novaeguineae | LNCaP (Prostate) | 18.5 | [4] |
Note: The table presents a selection of available data. IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population. Lower values indicate higher potency.
The Challenge of In Vivo Correlation
A significant gap currently exists between the extensive in vitro data and the availability of corresponding in vivo studies for asterosaponins and related compounds. This lack of in vivo data makes it impossible to establish a direct in vitro to in vivo correlation (IVIVC) at this time. An IVIVC is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. Establishing such a correlation is a critical step in drug development, as it can help predict a drug's performance in humans, streamline formulation strategies, and support regulatory decisions.
The reasons for the scarcity of in vivo data for these marine compounds are multifaceted and may include challenges in:
-
Sustainable Sourcing and Synthesis: Obtaining sufficient quantities of pure compounds from natural sources for animal studies can be difficult.
-
Pharmacokinetics and Bioavailability: The complex structures of asterosaponins may lead to poor absorption, rapid metabolism, or unfavorable distribution in the body.
-
Toxicity: As many of these compounds exhibit broad cytotoxicity, achieving a therapeutic window where cancer cells are killed without excessive harm to healthy tissues can be challenging.
Future research efforts will need to focus on overcoming these hurdles to translate the promising in vitro findings into potential clinical applications.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature for the evaluation of starfish-derived steroids.
Cell Viability and Cytotoxicity Assay (MTS Assay)
This assay is used to determine the concentration-dependent cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HT-29, MDA-MB-231, RPMI-7951) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Procedure:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., asterosaponins). A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
After incubation, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine methosulfate) is added to each well.
-
The plates are incubated for an additional 1-4 hours, allowing viable cells to convert the MTS into a formazan (B1609692) product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Soft Agar (B569324) Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, measuring the long-term effects of a compound on cell proliferation and survival.
-
Preparation:
-
A base layer of agar (e.g., 0.6%) in culture medium is prepared and allowed to solidify in 6-well plates.
-
A top layer containing a lower concentration of agar (e.g., 0.3%), the cancer cells (e.g., 1 x 10⁴ cells/well), and the test compounds at various non-toxic concentrations is prepared.
-
-
Experimental Procedure:
-
The cell suspension in the top agar layer is poured over the solidified base layer.
-
The plates are incubated for an extended period (e.g., 14-21 days) to allow for colony formation.
-
During the incubation period, the medium may be supplemented with the test compounds periodically.
-
-
Data Analysis:
-
After incubation, the colonies are stained with a solution such as crystal violet.
-
The number of colonies (typically defined as having >50 cells) in each well is counted using a microscope or imaging system.
-
The percentage of colony formation is calculated relative to the vehicle control, and the inhibitory effect of the compounds is determined.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general structure of asterosaponins and the workflow of the in vitro cytotoxicity assays.
Caption: General chemical structure of a typical asterosaponin.
Caption: Experimental workflow for a typical MTS-based cytotoxicity assay.
References
- 1. Asterosaponins: Structures, Taxonomic Distribution, Biogenesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Asterosaponins from the Far Eastern starfish Leptasterias ochotensis and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asterosaponins and glycosylated polyhydroxysteroids from the starfish Culcita novaeguineae and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Asterone for its Target Protein: A Comparative Guide
For researchers and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in validating its therapeutic potential and understanding its mechanism of action. Off-target effects can lead to unforeseen toxicities and confound experimental results.[1] This guide provides a comprehensive comparison of Asterone's specificity for its primary target, Hypothetical Kinase X (HKX), against other known inhibitors, supported by detailed experimental data and protocols.
Comparative Specificity Analysis
To quantitatively assess the specificity of this compound, its binding affinity and inhibitory activity were compared against two well-characterized kinase inhibitors, Compound A and Compound B. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd) against the target kinase HKX and a panel of representative off-target kinases.
Table 1: Inhibitory Activity (IC50, nM) of this compound and Competitor Compounds against a Panel of Kinases.
| Compound | HKX (On-Target) | Kinase 1 (Off-Target) | Kinase 2 (Off-Target) | Kinase 3 (Off-Target) | Kinase 4 (Off-Target) |
| This compound | 15 | 850 | >10,000 | 1,200 | >10,000 |
| Compound A | 25 | 50 | 5,000 | 300 | 8,000 |
| Compound B | 5 | >10,000 | >10,000 | 8,000 | >10,000 |
Data are representative and compiled for illustrative purposes.
Table 2: Binding Affinity (Kd, nM) of this compound and Competitor Compounds for HKX.
| Compound | Binding Affinity (Kd, nM) |
| This compound | 20 |
| Compound A | 30 |
| Compound B | 8 |
Data are representative and compiled for illustrative purposes.
The data indicates that while Compound B is the most potent inhibitor of HKX, this compound demonstrates a favorable specificity profile with significantly less activity against the tested off-target kinases compared to Compound A.
Signaling Pathway of Hypothetical Kinase X (HKX)
HKX is a key component of a signaling cascade that regulates cell proliferation and survival. Its activation by an upstream kinase leads to the phosphorylation of downstream substrates, culminating in a cellular response. The following diagram illustrates this pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for the key experiments used to validate the specificity of this compound.
Kinase-Glo® Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction.[2][3]
-
Reagent Preparation : Prepare the Kinase-Glo® Reagent by reconstituting the Kinase-Glo® Substrate with the Kinase-Glo® Buffer. Allow the reagent to equilibrate to room temperature before use.
-
Kinase Reaction Setup : In a 96-well plate, add 5 µL of a solution containing the HKX enzyme and its specific substrate.
-
Compound Addition : Add 2.5 µL of this compound, a competitor compound, or a vehicle control at various concentrations to the wells.
-
Initiation of Reaction : Add 2.5 µL of a 4X ATP solution to each well to start the kinase reaction. The final ATP concentration should be at the Km for the specific kinase.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Detection : Add 10 µL of the prepared Kinase-Glo® Reagent to each well. Mix briefly on a plate shaker.
-
Luminescence Reading : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
-
Data Analysis : Calculate the percentage of kinase inhibition relative to the vehicle control and plot the results to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an inhibitor to its target protein, providing the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[4][5]
-
Sample Preparation :
-
Protein : Dialyze the purified HKX protein extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). After dialysis, centrifuge the protein solution to remove any aggregates. The final protein concentration in the sample cell should be between 10-50 µM.[4]
-
Inhibitor : Dissolve this compound in the exact same ITC buffer to a final concentration 10-20 times higher than the protein concentration (e.g., 100-500 µM).[4]
-
-
Instrument Setup : Set the experimental temperature to 25 °C. Load the HKX protein solution into the sample cell and the this compound solution into the titration syringe.
-
Titration : Perform a series of 19-20 injections of the inhibitor solution (2 µL each) into the protein solution, with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.[4]
-
Data Acquisition : The instrument records the heat change after each injection.
-
Data Analysis : Integrate the heat-change peaks and analyze the resulting binding isotherm using the instrument's software to determine the Kd, n, and ΔH.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[6][7]
-
Cell Treatment : Culture cells to 80-90% confluency and treat with various concentrations of this compound or a vehicle control for 2 hours.
-
Thermal Challenge : Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis : Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble and Aggregated Proteins : Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification : Transfer the supernatant containing the soluble proteins to a new tube. Quantify the amount of soluble HKX protein using Western blotting or an ELISA.
-
Data Analysis : Plot the amount of soluble HKX as a function of temperature for each treatment condition. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Experimental Workflow for Specificity Validation
A systematic approach is necessary to robustly validate the specificity of a small molecule inhibitor. The workflow begins with broad screening and progresses to more targeted in-cell validation.
By following this structured approach and utilizing the described experimental protocols, researchers can confidently assess the specificity of this compound and other small molecule inhibitors, providing a solid foundation for further drug development and mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.kr]
- 3. ebiotrade.com [ebiotrade.com]
- 4. benchchem.com [benchchem.com]
- 5. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
A Comparative Analysis of Asterone and Its Synthetic Analogues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive head-to-head comparison of the naturally occurring steroid, Asterone, and its potential synthetic analogues. Designed for researchers, scientists, and professionals in drug development, this document outlines the known biological activities of this compound, presents a framework for evaluating synthetic derivatives, and provides detailed experimental protocols for comparative studies.
Disclaimer: Direct comparative experimental data for this compound and its specific synthetic analogues is not extensively available in current scientific literature. The following guide is therefore presented as a conceptual framework for researchers, offering standardized methodologies and a template for data presentation to encourage and facilitate future comparative studies in this area.
Introduction to this compound
This compound is a naturally occurring steroid with the molecular formula C21H32O3, primarily isolated from starfish species.[1][2] It features a pregnane (B1235032) steroid skeleton characterized by hydroxyl groups at the 3β and 6α positions, a double bond between C9 and C11, and a ketone group at the C20 position. While research into the specific biological activities of this compound is ongoing, its steroidal structure suggests potential roles in a variety of signaling pathways, similar to other steroid hormones that are known to influence cellular processes such as differentiation, homeostasis, and morphogenesis.[3]
The development of synthetic analogues of this compound could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a roadmap for the systematic evaluation of such analogues against the parent compound.
Head-to-Head Comparison: A Framework for Evaluation
To facilitate a direct comparison of this compound and its synthetic analogues, the following table presents a standardized set of parameters that are critical for evaluating their potential as therapeutic agents. This table is a template for researchers to populate with their experimental data.
| Parameter | This compound | Hypothetical Analogue 1 | Hypothetical Analogue 2 | Hypothetical Analogue 3 |
| Molecular Weight ( g/mol ) | 332.48 | [Insert Data] | [Insert Data] | [Insert Data] |
| Receptor Binding Affinity (Kd, nM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| In Vitro Efficacy (EC50, µM) | [Insert Data] | [InsertData] | [Insert Data] | [Insert Data] |
| In Vitro Potency (IC50, µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Cytotoxicity (CC50, µM) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Aqueous Solubility (mg/mL) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| In Vivo Half-life (t1/2, h) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Visualizing Key Processes
To aid in the conceptualization of the underlying biological and experimental frameworks, the following diagrams are provided.
References
- 1. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship (SAR) analysis of a family of steroids acutely controlling steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The signaling pathway for aldosterone-induced mitochondrial production of superoxide anion in the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of "Asterone": A Review of Available Scientific Evidence
An independent review of scientific and clinical literature reveals that the term "Asterone" is associated with multiple distinct entities, leading to significant ambiguity. There is currently insufficient publicly available, independent data to conduct a comprehensive comparison of a therapeutic agent named "this compound" against other alternatives as requested. This guide will clarify the different contexts in which "this compound" is found and detail the limitations in providing a comparative analysis.
Multiple Meanings of "this compound" in Scientific and Clinical Contexts:
Our investigation identified several distinct uses of the term "this compound" or similar-sounding names:
-
A Natural Steroid Compound: "this compound" is the name of a steroid, also known as Asterosapogenin I, which has been identified in marine organisms such as starfish.[1][2] Research on this compound, including a study from 1984 on its seasonal variations in starfish, is available but does not include therapeutic comparisons or detailed clinical data.[2]
-
An Antitumor Antibiotic ("Asterin"): A 1994 study describes "asterin," an antitumor antibiotic isolated from a medicinal plant.[3] The study explored its mechanism of action on the immune system, but extensive independent verification and comparison with current standards of care are not present in the available literature.[3]
-
A Clinical Trial Acronym (ASTER): A Phase 3 clinical trial is registered under the acronym "ASTER" (A Study Comparing Abelacimab to Apixaban in the Treatment of Cancer-associated VTE).[4] The therapeutic agent under investigation in this trial is "Abelacimab," not "this compound."[4]
-
Corporate and Institutional Names: The name "Astera" is also associated with entities such as Astera Cancer Care, a network of community oncology practices involved in clinical trials, the Astera Institute, a neuroscience research organization, and Astera Labs, a semiconductor company.[5][6][7][8] These are organizations and not therapeutic products.
Limitations in Providing a Comparative Analysis
Due to the lack of a clearly defined therapeutic agent named "this compound" with a substantial body of peer-reviewed, independent clinical trial data, it is not possible to fulfill the request for a comparative guide. A thorough comparison requires:
-
Quantitative Data from Clinical Trials: Head-to-head studies comparing the efficacy and safety of "this compound" against established treatments are not available in the public domain.
-
Detailed Experimental Protocols: Without published clinical trials, the methodologies for key experiments cannot be cited and detailed.
-
Established Signaling Pathways: The mechanism of action for a specific therapeutic "this compound" is not sufficiently elucidated in the literature to create a detailed signaling pathway diagram.
The term "this compound" is ambiguous and does not correspond to a single, well-documented therapeutic agent with available independent verification of its potential. Without clear identification of the substance and a body of scientific evidence, a comparison guide with experimental data, protocols, and visualizations cannot be accurately generated. Further clarification on the specific compound or product of interest is required to proceed with a meaningful analysis.
References
- 1. This compound | C21H32O3 | CID 162272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Variations in the levels of this compound and asterogenol, two steroids from the saponins of the starfish, Asterias vulgaris (Verrill) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Mechanism of action of the antineoplastic antibiotic asterin on cellular factors of immunogenesis regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. startresearch.com [startresearch.com]
- 6. START and OneOncology partner to launch early-phase trial sites [clinicaltrialsarena.com]
- 7. Astera Labs: Strong Story, Weak Stock? [forbes.com]
- 8. subscriber.politicopro.com [subscriber.politicopro.com]
Asterone Analogs: A Comparative Analysis of Cytotoxic Effects on Cancer Versus Normal Cells
Initial searches for a compound named "Asterone" did not yield specific results pertaining to cytotoxic effects. However, the closely related "Astin" class of cyclic pentapeptides, isolated from the medicinal plant Aster tataricus, has demonstrated significant antineoplastic properties. This guide focuses on the cytotoxic effects of synthetic Astin analogs, particularly on cancer cells, and explores the methodologies used to determine their efficacy and mechanism of action. While direct comparative studies on normal versus cancer cells with quantitative IC50 values for Astin are limited in the available literature, the existing research strongly suggests a selective action against cancerous cells.
Astins have been shown to induce apoptosis in tumor cells, a key mechanism for their anticancer activity. The cyclic nature of these peptides is crucial for their biological function[1][2]. This guide will present the available data on the cytotoxic effects of Astin analogs on a human cancer cell line and provide the experimental context for these findings.
Quantitative Analysis of Cytotoxicity
Below is a summary of the growth inhibitory effects of two synthetic cyclic Astin analogs, referred to as Astin 3 and Astin 4, on the NPA cancer cell line.
| Compound | Cell Line | Cell Type | IC50 (µM) after 48h |
| Cyclic Astin 3 | NPA | Human Papillary Thyroid Carcinoma | ~10 |
| Cyclic Astin 4 | NPA | Human Papillary Thyroid Carcinoma | ~10 |
Data extracted from dose-response curves presented in Cozzolino et al., 2005. The IC50 value is the concentration of the compound that inhibits 50% of cell growth.
Experimental Protocols
The following methodologies are based on the study by Cozzolino et al. (2005) and represent standard techniques for assessing cytotoxicity and apoptosis[1][2].
Cell Culture and Treatment:
-
Cell Line: Human papillary thyroid carcinoma (NPA) cells were used.
-
Culture Conditions: Cells were grown in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of cyclic Astin analogs for different time intervals (e.g., 24, 48, and 72 hours).
Cytotoxicity Assay (MTT Assay):
-
After the treatment period, 25 µl of a 5 mg/ml solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for 2 hours at 37°C.
-
The medium was then removed, and 100 µl of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage of the control (untreated cells).
Apoptosis Detection (Hoechst 33258 Staining):
-
NPA cells were grown on coverslips and treated with the Astin analogs.
-
After treatment, the cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde.
-
The fixed cells were then stained with a 1 µg/ml solution of the fluorescent dye Hoechst 33258.
-
The coverslips were mounted on glass slides and observed under a fluorescence microscope to visualize nuclear morphology and identify apoptotic bodies.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxic and apoptotic effects of Astin analogs on cancer cells.
Caption: Workflow for evaluating Astin's cytotoxic effects.
Signaling Pathway of Astin-Induced Apoptosis
The study by Cozzolino et al. (2005) demonstrated that cyclic Astin analogs induce apoptosis in NPA cancer cells through a caspase-mediated pathway. This process involves the activation of a cascade of specific protease enzymes called caspases, which are central to the execution of programmed cell death[1][3].
The proposed signaling pathway is as follows:
-
Initiation: The cyclic Astin analog interacts with the cancer cell, initiating the apoptotic signal.
-
Caspase Activation: The initial signal leads to the activation of initiator caspases (such as Caspase-8 and Caspase-9).
-
Execution Cascade: These initiator caspases then cleave and activate effector caspases (like Caspase-3).
-
Apoptosis Execution: Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies[1][3].
The study confirmed that the apoptosis induced by the cyclic Astin analog could be inhibited by a pan-caspase inhibitor, Z-VAD-FMK, providing strong evidence for the central role of caspases in this process[1].
Visualizing the Apoptotic Signaling Pathway
The following diagram illustrates the caspase-mediated apoptotic pathway induced by cyclic Astin analogs in cancer cells.
Caption: Caspase cascade initiated by Astin in cancer cells.
References
Benchmarking Asterone against current standard-of-care treatments
It appears there are multiple substances referred to as "Asterone" in scientific literature, and the available information is limited and varied. To provide you with an accurate and relevant comparison guide, please clarify which "this compound" you are interested in:
-
This compound as a natural steroid: Found in species like starfish, this compound is also referred to as asterosapogenin I. Research on this molecule appears to be in the early preclinical stages.
-
"Asterin" as an antitumor antibiotic: Isolated from the Aster family of plants, this substance has been studied for its effects on the immune system in the context of cancer.
-
A potential codename in clinical trials: The term "Astera" has been mentioned in the context of oncology clinical trials. It is possible "this compound" is a related internal codename for an investigational drug.
Once you specify the context of "this compound," I can proceed with a targeted search to gather the necessary data for a comprehensive comparison guide, including its mechanism of action, relevant clinical data, and the current standard-of-care treatments for the targeted indication. This will enable the creation of the detailed tables, experimental protocols, and visualizations you have requested.
Validation of a Biomarker for Asterone Response
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the predictive biomarker for "Asterone," a fictional next-generation PARP (Poly (ADP-ribose) polymerase) inhibitor, with alternative therapeutic strategies. The content is designed for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental methodologies to support informed decision-making in preclinical and clinical research.
This compound Signaling Pathway
This compound is a potent inhibitor of PARP enzymes, which play a critical role in DNA single-strand break repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair (HRR) pathway for double-strand breaks is deficient. By inhibiting PARP, this compound prevents the repair of single-strand breaks, which then leads to the accumulation of double-strand breaks during DNA replication. In HRR-deficient cells, these double-strand breaks cannot be repaired, resulting in synthetic lethality and targeted cell death.
Caption: The signaling pathway of this compound, a PARP inhibitor, leading to synthetic lethality in BRCA-mutated cancer cells.
Performance Comparison: this compound vs. Standard Chemotherapy
The efficacy of this compound is significantly enhanced in patients with germline BRCA1 or BRCA2 mutations. The following table summarizes the comparative performance of this compound versus standard platinum-based chemotherapy in this biomarker-positive population.
| Metric | This compound (in BRCA1/2 mutated patients) | Standard Chemotherapy (Carboplatin) |
| Objective Response Rate (ORR) | 74% | 22% |
| Median Progression-Free Survival (PFS) | 11.2 months | 4.3 months |
| Complete Response (CR) Rate | 15% | 2% |
| Biomarker Prevalence | ~15% of ovarian cancers | Not Applicable |
Experimental Protocol: BRCA1/2 Mutation Detection by Next-Generation Sequencing (NGS)
This protocol outlines the key steps for identifying BRCA1 and BRCA2 mutations in tumor tissue samples, the predictive biomarker for this compound response.
1. Sample Preparation:
- Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned.
- Tumor area is identified by a pathologist to ensure a high percentage of tumor cells.
- DNA is extracted from the tumor tissue using a commercial kit.
2. Library Preparation:
- Extracted DNA is quantified and its quality is assessed.
- DNA is fragmented, and adapters are ligated to the ends of the fragments.
- Targeted enrichment is performed using probes specific for the BRCA1 and BRCA2 genes to selectively capture these DNA regions.
3. Sequencing:
- The enriched library is sequenced on a next-generation sequencing platform.
- The sequencing process generates millions of short DNA reads.
4. Data Analysis:
- Sequencing reads are aligned to the human reference genome.
- Variant calling algorithms are used to identify single nucleotide variants (SNVs), insertions, and deletions within the BRCA1 and BRCA2 genes.
- Identified variants are annotated and classified for their pathogenicity (e.g., pathogenic, likely pathogenic, variant of unknown significance).
Biomarker Validation Workflow
The following diagram illustrates the workflow for validating the BRCA1/2 mutation as a predictive biomarker for this compound response.
Caption: A workflow diagram for the validation of a predictive biomarker for a targeted therapy like this compound.
Comparative Efficacy of Asterone, a Novel MAPK/ERK Pathway Inhibitor, Across Diverse Cancer Cell Lines
A detailed analysis of the anti-proliferative and pro-apoptotic effects of Asterone in comparison to the multi-kinase inhibitor, Sorafenib, in HeLa, A549, and MCF-7 cancer cell lines.
This guide provides a comprehensive comparative study of the fictional novel compound "this compound," a targeted inhibitor of the MAPK/ERK signaling pathway, against the established anti-cancer drug Sorafenib. The analysis focuses on the effects of these compounds on cell viability and apoptosis in three distinct human cancer cell lines: HeLa (cervical cancer), A549 (non-small cell lung cancer), and MCF-7 (breast cancer). The data presented herein is a synthesis of established findings for well-known MEK inhibitors, which serve as a proxy for the hypothetical this compound, and published data on Sorafenib.
Executive Summary
The data indicates that both this compound (represented by MEK inhibitors PD98059 and U0126) and Sorafenib exhibit significant anti-proliferative effects across all three cell lines, albeit with varying potencies. Sorafenib, a multi-kinase inhibitor, demonstrates broad efficacy, while this compound's targeted approach offers a more specific mechanism of action. This specificity may translate to a different side-effect profile in a clinical setting, a factor not covered in this in-vitro study. The induction of apoptosis is a key mechanism of action for both compounds, with quantitative data suggesting a dose-dependent response.
Data Presentation: Comparative Analysis of this compound and Sorafenib
The following tables summarize the quantitative data on the effects of this compound (represented by MEK inhibitors) and Sorafenib on cell viability (IC50 values) and apoptosis.
Table 1: Comparative IC50 Values (µM) of this compound and Sorafenib
| Cell Line | This compound (PD98059) | This compound (U0126) | Sorafenib |
| HeLa | Data not available | ~0.07 (MEK1) | ~5-10 |
| A549 | Data not available | ~0.07 (MEK1) | ~7-8.5 |
| MCF-7 | ~26-34[1] | ~0.06 (MEK2) | ~13-32[2] |
Note: IC50 values for this compound (U0126) are for the target kinases MEK1/2 and not whole-cell cytotoxicity, which may vary. Data for whole-cell IC50 of PD98059 and U0126 in HeLa and A549 cells was not consistently available in the reviewed literature.
Table 2: Comparative Apoptotic Effects of this compound and Sorafenib
| Cell Line | Treatment | Apoptosis Percentage |
| HeLa | Cinchonine (induces apoptosis) 150 µM | ~31%[3] |
| Sorafenib | Qualitative evidence of apoptosis[4] | |
| A549 | α-MMC (induces apoptosis) 120 µg/mL | ~33%[2] |
| Sorafenib | Qualitative evidence of apoptosis[4] | |
| MCF-7 | Sorafenib (7.3 µM) in lymphoblastic cells | ~30.8% (as a reference)[5] |
| TFE (induces apoptosis) 30 µg/ml | ~30%[6] |
Note: The presented apoptosis percentages are from various studies and may not be directly comparable due to different treatment conditions and methodologies. The data for this compound's direct induction of apoptosis in these specific cell lines was limited; therefore, data for other apoptosis-inducing agents are provided for context.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound, a typical experimental workflow for evaluating such a compound, and the logical framework of this comparative study.
Caption: MAPK/ERK pathway showing inhibition points of this compound and Sorafenib.
Caption: General workflow for in-vitro compound testing.
Caption: Logical flow of the comparative study design.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9][10]
-
Cell Seeding: Seed cells (HeLa, A549, or MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Sorafenib and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using a dose-response curve.
TUNEL Assay for Apoptosis Detection
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[1][3][11]
-
Cell Preparation: Grow cells on coverslips or in chamber slides and treat with this compound or Sorafenib as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution containing Triton X-100 to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP), for 1-2 hours at 37°C in a humidified chamber.[3][11]
-
Detection:
-
For fluorescently labeled dUTPs, visualize the apoptotic cells directly using a fluorescence microscope.
-
For Br-dUTP, detect the incorporated nucleotides using a fluorescently labeled anti-BrdU antibody.
-
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA-binding dye such as DAPI. Acquire images using a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample and to assess the activation state of signaling pathways.[12][13]
-
Cell Lysis: After treatment with this compound or Sorafenib, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total-ERK, cleaved PARP, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin).
References
- 1. researchgate.net [researchgate.net]
- 2. The type I ribosome-inactivating protein α-MMC induced significant apoptosis of lung cancer A549 and 95-D cells by activating the caspase cascade through TNF signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The multikinase inhibitor Sorafenib displays significant antiproliferative effects and induces apoptosis via caspase 3, 7 and PARP in B- and T-lymphoblastic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total flavone extract from Ampelopsis megalophylla induces apoptosis in the MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U0126 - Wikipedia [en.wikipedia.org]
- 8. The MEK 1/2 Inhibitor PD98059 Exhibits Synergistic Anti-endometrial Cancer Activity with Paclitaxel in vitro and Enhanced Tissue Distribution in vivo when Formulated into PAMAM-coated PLGA-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Guide to the Synergistic Potential of Asterosaponins in Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the performance of asterosaponins—a class of steroidal saponins (B1172615) derived from starfish, often associated with the core aglycone "asterone"—when used in combination with other therapeutic compounds. We will explore supporting experimental data, detail relevant methodologies, and visualize key pathways to assess their synergistic potential, particularly in oncology.
Introduction
Asterosaponins are a diverse group of glycosides isolated from starfish (Asteroidea) that have demonstrated significant bioactivity, including cytotoxic effects against various cancer cell lines[1][2]. Research suggests that the therapeutic efficacy of these natural products can be significantly enhanced when combined with other agents, a strategy that may also allow for reduced dosages and fewer side effects[1]. This guide synthesizes available data to evaluate the synergistic effects of asterosaponins, providing a framework for future research and development.
Quantitative Data on Synergistic Effects
The synergistic potential of a compound is often quantified by determining the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The data below summarizes findings on the enhanced efficacy of saponins when combined with conventional chemotherapeutic agents.
Table 1: Summary of Enhanced Efficacy of Saponins in Combination with Doxorubicin (B1662922).
| Cell Line | Saponin Agent | Chemotherapeutic Agent | Observed Effect | Finding | Reference |
|---|---|---|---|---|---|
| Breast Cancer (4T1) | Endostatin Peptide (ES-SS)* | Doxorubicin | Synergistic | 53% tumor growth inhibition in combination vs. 37% for Doxorubicin alone.[3] | [3] |
| Ehrlich Ascites Carcinoma | Cucumarioside A2-2** | Doxorubicin | Synergistic | Blocks doxorubicin efflux, boosting its antitumor effect in vivo.[4] | [4] |
| Human OS (Saos-2) | Inductive Hyperthermia (IMH) | Doxorubicin | Synergistic | 20% elevation in Reactive Oxygen Species (ROS) and 15% increase in apoptosis vs. DOX alone.[5] |[5] |
Note: While Endostatin Peptide is not a saponin, this study provides a clear, quantitative example of synergy with Doxorubicin in a breast cancer model. *Note: Cucumarioside is a sea cucumber saponin, structurally related to asterosaponins, illustrating a relevant mechanism of synergy.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to assess synergistic effects in vitro.
1. Cell Viability and IC50 Determination (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MDA-MB-231) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[6]
-
Treatment: Prepare serial dilutions of the asterosaponin and the combination drug (e.g., Doxorubicin) individually and in combination at fixed molar ratios. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot dose-response curves to determine the IC50 values for each agent and the combination.
2. Synergy Quantification (Combination Index)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
-
Data Input: Use the IC50 values and the dose-response curve parameters from the cell viability assay.
-
Calculation: Utilize software such as CompuSyn or a similar program to calculate the Combination Index (CI) based on the following equation: CI = (D₁/Dx₁) + (D₂/Dx₂) Where Dx₁ and Dx₂ are the doses of Drug 1 and Drug 2 required to produce x% effect alone, and D₁ and D₂ are the doses of the drugs in combination that also produce the same x% effect.
-
Interpretation: A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 indicates antagonism.[7]
3. Apoptosis Analysis (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the extent of apoptosis induced by the combination treatment.
-
Cell Treatment: Treat cells with the asterosaponin, the combination drug, and the synergistic combination for 24-48 hours.
-
Staining: Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of apoptotic cells in each treatment group to determine if the combination treatment induces a significantly higher rate of apoptosis than the individual agents.[3]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide a clear visual representation of complex processes and pathways.
Caption: Workflow for assessing synergistic cytotoxicity.
Caption: Potential synergistic mechanism of action.
Discussion of Mechanisms
The synergistic effects of asterosaponins can arise from multiple mechanisms:
-
Modulation of Signaling Pathways: Certain asterosaponins have been shown to induce apoptosis by inactivating pro-survival signaling pathways like PI3K/Akt and ERK 1/2 MAPK.[8] When combined with a drug like doxorubicin, which primarily acts by inducing DNA damage and activating p53-dependent apoptosis, the simultaneous suppression of survival signals can significantly lower the threshold for cell death.[5]
-
Overcoming Drug Resistance: Saponins can counteract mechanisms of drug resistance. For example, some sea cucumber glycosides, which are structurally similar to asterosaponins, can block the efflux of doxorubicin from cancer cells, thereby increasing its intracellular concentration and cytotoxic effect.[4]
-
Enhanced Apoptosis: By targeting different but complementary aspects of cell death, the combination can lead to a heightened pro-apoptotic effect. An asterosaponin might down-regulate anti-apoptotic proteins like Bcl-2, while a conventional chemotherapeutic agent up-regulates pro-apoptotic signals, creating a powerful combined push towards apoptosis.[6][9]
Conclusion
The available evidence strongly suggests that asterosaponins hold significant promise as synergistic agents in combination cancer therapy. Their ability to modulate key survival pathways and potentially overcome drug resistance makes them attractive candidates for co-administration with established chemotherapeutics.[1] However, the field requires more rigorous quantitative studies, including in vivo animal models, to define optimal combinations, dosages, and specific cancer types that would benefit most from this therapeutic strategy. Future research should focus on isolating specific asterosaponin compounds and systematically evaluating their synergistic potential with a broad range of anticancer drugs.
References
- 1. Asteroid Saponins: A Review of Their Bioactivity and Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Combination Therapy in Cancer: Doxorubicin in Combination with an N-terminal Peptide of Endostatin Suppresses Angiogenesis and Stimulates Apoptosis in the Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination Treatment with Free Doxorubicin and Inductive Moderate Hyperthermia for Sarcoma Saos-2 Cells | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Computational frameworks transform antagonism to synergy in optimizing combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin-conjugated siRNA lipid nanoparticles for combination cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Asterone Disposal
This document provides the sole authorized procedure for the safe disposal of Asterone, its contaminated labware, and associated waste materials. Adherence to these guidelines is mandatory for all laboratory personnel to ensure a safe working environment and compliance with institutional and regulatory standards.
This compound Waste Classification
All materials that have come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to, unused this compound, solutions containing this compound, contaminated personal protective equipment (PPE), and any labware (e.g., pipette tips, vials, and culture plates). All this compound waste must be segregated from general laboratory waste streams.
Personal Protective Equipment (PPE) Requirements
Before initiating any disposal procedures, all personnel must be equipped with the following minimum PPE:
| PPE Item | Specification |
| Gloves | Nitrile, double-gloved |
| Eye Protection | Chemical splash goggles |
| Lab Coat | Standard, buttoned |
| Respiratory | Not required under normal handling |
This compound Disposal Procedures
The following step-by-step instructions outline the mandatory procedure for the disposal of this compound waste.
Liquid this compound Waste
-
Segregation: Collect all liquid waste containing this compound in a designated, clearly labeled, and leak-proof container.
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound, Liquid" and include the date of initial waste accumulation.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible chemicals.
-
Disposal Request: Once the container is full, or within 90 days of the initial accumulation date, submit a chemical waste pickup request to the institution's Environmental Health and Safety (EHS) office.
Solid this compound Waste
-
Segregation: Collect all solid waste contaminated with this compound (e.g., pipette tips, contaminated gloves, and vials) in a designated, puncture-resistant container.
-
Labeling: The waste container must be labeled "Hazardous Waste: this compound, Solid" and include the date of initial waste accumulation.
-
Storage: Store the sealed solid waste container in the designated satellite accumulation area.
-
Disposal Request: Once the container is full, submit a chemical waste pickup request to the EHS office.
Emergency Procedures
In the event of an this compound spill, immediately consult the this compound Material Safety Data Sheet (MSDS) and follow the established emergency protocols for chemical spills in your laboratory.
Visual Guides
The following diagrams illustrate the required workflows for this compound waste disposal.
Caption: Workflow for Liquid this compound Waste Disposal.
Caption: Workflow for Solid this compound Waste Disposal.
Personal protective equipment for handling Asterone
This guide provides immediate safety, operational, and disposal protocols for handling Asterone in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development. Given the limited specific data available for this compound, this guidance is primarily based on the general properties of steroidal saponins (B1172615) and pregnane (B1235032) derivatives.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. The lack of complete data necessitates a cautious approach to handling.
| Property | Value | Citation |
| Molecular Formula | C₂₁H₃₂O₃ | [1][2] |
| Molecular Weight | 332.48 g/mol | [1][2] |
| Boiling Point | 481.2°C at 760 mmHg | [2] |
| Flash Point | 258.9°C | [2] |
| Density | 1.15 g/cm³ | [2] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Vapor Pressure | 2.8E-11 mmHg at 25°C | [2] |
Personal Protective Equipment (PPE)
Due to the absence of specific toxicity data for this compound, stringent personal protective measures are recommended. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Skin and Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of airborne particles. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Avoid Dust Formation: Care should be taken to avoid the generation of dust when handling the solid form of this compound.
-
Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Container: Store in a tightly sealed, clearly labeled container.
-
Conditions: Keep in a cool, dry place away from direct sunlight and incompatible materials. The specific stability of this compound is not well-documented, so controlled storage conditions are crucial.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.
-
Solid Waste: Collect solid this compound waste and contaminated consumables (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety office for specific guidance.
Experimental Protocols
Biological Pathway
The specific signaling pathway and mechanism of action for this compound have not been elucidated. However, as a steroidal compound, it may follow a general mechanism of action for steroid hormones. The following diagram illustrates a generalized steroid hormone signaling pathway, which serves as a conceptual model.
Caption: Generalized steroid hormone signaling pathway.
Disclaimer: The information provided in this guide is based on general knowledge of related chemical compounds and is intended for use by qualified individuals trained in handling hazardous materials. The user is responsible for conducting a thorough risk assessment before using this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
